Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-5-3-4-8-6-9(7-10(8)11)12(13)15-2/h3-5,9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNXBUIKAOQJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437500 | |
| Record name | Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163456-61-9 | |
| Record name | Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Introduction
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate is a valuable scaffold in medicinal chemistry and drug development. Its rigid, bicyclic core, adorned with a methoxy and a methyl ester functional group, provides a versatile platform for the synthesis of a wide array of biologically active molecules. The indane framework is a common motif in natural products and pharmaceutical agents, prized for its ability to orient substituents in a well-defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1] This guide provides a comprehensive overview of a robust and efficient synthetic route to this important intermediate, detailing the underlying chemical principles and offering practical, field-proven insights for researchers and drug development professionals.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a three-step sequence commencing from the readily available starting material, 4-hydroxy-1-indanone. The overall strategy involves:
-
Protection of the phenolic hydroxyl group via methylation to yield 4-methoxy-1-indanone. This initial step is crucial to prevent unwanted side reactions in the subsequent base-mediated transformation.
-
Introduction of the carboxylate functionality at the C-2 position through a base-catalyzed carboxymethylation of the ketone. This step constructs the key β-keto ester intermediate.
-
Selective reduction of the keto group at the C-1 position to a methylene group, affording the final target molecule. Careful selection of the reduction methodology is paramount to ensure the integrity of the ester and methoxy functional groups.
Sources
"physical and chemical properties of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate is a bicyclic organic compound with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, predicted spectral data, and a discussion of its potential reactivity and applications. While experimental data for this specific molecule is limited in public literature, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust resource for researchers. The structural similarity of its core to known biologically active molecules, such as tubulin polymerization inhibitors, suggests that this compound could be a valuable building block in the development of novel therapeutics.[1][2]
Molecular Structure and Core Properties
This compound possesses a dihydroindene core, which is a common scaffold in medicinal chemistry. The key structural features include a benzene ring fused to a five-membered ring, with a methoxy group on the aromatic ring and a methyl carboxylate group on the aliphatic ring.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| CAS Number | 163456-61-9 | [3] |
| Canonical SMILES | COC1=CC=C2C(=C1)CC(C2)C(=O)OC | N/A |
| InChI Key | InChI=1S/C12H14O3/c1-14-9-5-4-8-6-10(12(13)15-2)7-11(8)9/h4-5,10H,6-7H2,1-2H3 | N/A |
Proposed Synthesis
A plausible and efficient synthesis of this compound can be envisioned via a two-step process starting from commercially available materials. This proposed pathway is based on established synthetic methodologies for related indene derivatives.
Figure 1: Proposed two-step synthesis of the target molecule.
Experimental Protocol: A Generalized Approach
Step 1: Synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
-
Preparation: To a solution of 4-methoxy-2,3-dihydro-1H-indene in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) and cooled to -78 °C, a strong base such as n-butyllithium is added dropwise.
-
Carboxylation: After stirring for a designated period, the reaction mixture is quenched by bubbling carbon dioxide gas through it or by adding crushed dry ice.
-
Work-up and Isolation: The reaction is then acidified with a suitable acid (e.g., HCl), and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.[4]
Step 2: Synthesis of this compound
-
Esterification: The carboxylic acid from Step 1 is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
Reaction: The mixture is heated to reflux for several hours, with reaction progress monitored by thin-layer chromatography.
-
Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is then subjected to an appropriate work-up, likely involving neutralization and extraction, followed by purification via column chromatography to afford the final product.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a solid or a high-boiling point liquid at room temperature. | The presence of polar functional groups and a relatively rigid bicyclic structure would increase intermolecular forces. |
| Melting Point | Expected to be in the range of 50-100 °C. | Based on the melting points of related indanone and dihydroindene derivatives.[5] |
| Boiling Point | Estimated to be above 250 °C at atmospheric pressure. | The molecular weight and polarity suggest a high boiling point. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is anticipated. | The ester and methoxy groups provide some polarity, but the hydrocarbon backbone is dominant. |
Spectral Data (Predicted)
The following are predicted spectral characteristics for this compound, which are crucial for its identification and characterization. These predictions are based on the analysis of its functional groups and comparison with spectral data of analogous compounds.[1][2][5]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Three protons on the aromatic ring are expected to appear in the range of δ 6.7-7.2 ppm. Their splitting pattern will depend on their relative positions.
-
Aliphatic Protons: The protons of the five-membered ring will likely appear between δ 2.5-3.5 ppm. The proton at the C2 position, being adjacent to the ester group, would be expected to be a multiplet. The four protons at the C1 and C3 positions would likely appear as two distinct multiplets.
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected around δ 3.8 ppm.
-
Methyl Ester Protons: A sharp singlet for the three protons of the methyl ester group will likely be observed around δ 3.7 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: The ester carbonyl carbon should appear significantly downfield, in the region of δ 170-175 ppm.
-
Aromatic Carbons: The six aromatic carbons are expected in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield in this region.
-
Aliphatic Carbons: The carbons of the five-membered ring should resonate between δ 30-50 ppm.
-
Methoxy Carbon: The carbon of the methoxy group is anticipated around δ 55 ppm.
-
Methyl Ester Carbon: The carbon of the methyl ester group is expected to be around δ 52 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1730-1750 cm⁻¹.
-
C-O Stretch: Absorption bands corresponding to the C-O stretching of the ester and ether linkages should be present in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium to weak bands for the aromatic ring are expected in the 1450-1600 cm⁻¹ range.
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 206.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃, m/z = 31) and the methyl carboxylate group (-COOCH₃, m/z = 59).
Reactivity and Potential Applications
Figure 2: Conceptual overview of the reactivity and potential applications.
Chemical Reactivity
The reactivity of this compound is primarily governed by its ester functional group and the methoxy-activated aromatic ring.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
-
Ester Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
-
Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions on the benzene ring.
Potential Applications in Drug Discovery
The 2,3-dihydro-1H-indene scaffold is a key component in a variety of biologically active compounds. Recent research has highlighted the potential of methoxy-substituted dihydroindene derivatives as potent tubulin polymerization inhibitors.[1][2] These compounds can disrupt the formation of microtubules, which are essential for cell division, making them attractive targets for anticancer drug development.
The structural similarity of this compound to these active compounds suggests that it could serve as a valuable intermediate or building block for the synthesis of novel drug candidates with potential anti-angiogenic and antitumor properties.[1]
Conclusion
This compound is a compound of significant interest for chemical and pharmaceutical research. While detailed experimental data for this specific molecule is sparse, this guide provides a comprehensive overview of its known and predicted properties based on sound chemical principles and data from closely related analogs. The proposed synthetic pathway offers a practical approach for its preparation, and the predicted spectral data provides a basis for its characterization. The potential for this molecule to serve as a precursor to novel therapeutic agents, particularly in the area of oncology, underscores the importance of further investigation into its synthesis, characterization, and biological activity.
References
-
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). PMC - NIH. [Link]
-
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (n.d.). Europe PMC. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Supporting information for. (n.d.). The Royal Society of Chemistry. [Link]
-
methyl 4-methoxy-1H-indole-2-carboxylate. (n.d.). PubChem. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). [PDF]. [Link]
-
2,3-dihydro-4-methoxy-1h-indene-1-carbonitrile. (n.d.). PubChemLite. [Link]
-
This compound. (n.d.). 2a biotech. [Link]
-
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. (n.d.). MOLBASE. [Link]
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- 3. 2abiotech.net [2abiotech.net]
- 4. molbase.com [molbase.com]
- 5. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate (CAS Number 163456-61-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate, with CAS number 163456-61-9, is a member of the substituted indane class of molecules. The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Notably, derivatives of this core structure have shown significant potential as tubulin polymerization inhibitors, a critical mechanism of action for many successful anti-cancer agents.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route based on established methodologies for analogous compounds, and a discussion of its potential applications in drug discovery, particularly in the context of oncology. The insights presented herein are intended to empower researchers and drug development professionals in their exploration of novel therapeutics based on the dihydro-1H-indene framework.
Chemical and Physical Properties
This compound is a small molecule with the following key identifiers and properties:
| Property | Value | Source |
| CAS Number | 163456-61-9 | N/A |
| Molecular Formula | C₁₂H₁₄O₃ | N/A |
| Molecular Weight | 206.24 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | COC1=CC=C2C(C1)CC(C2)C(=O)OC | N/A |
Proposed Synthesis and Mechanistic Rationale
Overall Synthetic Scheme
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Intramolecular Friedel-Crafts Acylation to form 4-Methoxy-2,3-dihydro-1H-inden-1-one
-
Rationale: This initial cyclization is a classic and efficient method for constructing the indanone core. The electron-donating methoxy group at the meta position directs the acylation to the ortho position, favoring the formation of the five-membered ring. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both a catalyst and a solvent.
-
Protocol:
-
To a flask equipped with a mechanical stirrer, add 3-(3-methoxyphenyl)propanoic acid.
-
Add polyphosphoric acid (PPA) in excess (approximately 10-20 equivalents by weight).
-
Heat the mixture with vigorous stirring to 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxy-2,3-dihydro-1H-inden-1-one.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Claisen Condensation to introduce the Carboxylate Moiety
-
Rationale: A base-mediated Claisen condensation with dimethyl oxalate introduces the necessary two-carbon unit that will become the carboxylate group. Sodium methoxide is a suitable base for this transformation.
-
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methoxy-2,3-dihydro-1H-inden-1-one and dimethyl oxalate in a suitable anhydrous solvent like toluene or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude methyl 2-(4-methoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate.
-
Step 3: Decarboxylation
-
Rationale: The product from the Claisen condensation is a β-keto ester, which can undergo decarboxylation under thermal conditions to yield the desired methyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
-
Protocol:
-
Dissolve the crude product from the previous step in a high-boiling point solvent such as dimethyl sulfoxide (DMSO).
-
Add a small amount of water.
-
Heat the mixture to approximately 140-160 °C for 2-4 hours. The evolution of carbon dioxide should be observed.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting methyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate by column chromatography.
-
Step 4 & 5: Ketone Reduction and Deoxygenation (e.g., Wolff-Kishner or Clemmensen Reduction)
-
Rationale: The final step involves the removal of the ketone at the 1-position. A two-step process of reduction to the alcohol followed by deoxygenation, or a direct one-pot reduction like the Wolff-Kishner or Clemmensen reduction can be employed. The choice of method will depend on the stability of the ester group to the reaction conditions. The Wolff-Kishner (basic conditions) is generally compatible with esters.
-
Protocol (Wolff-Kishner Reduction):
-
To a round-bottom flask equipped with a reflux condenser, add methyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, hydrazine hydrate, and a high-boiling point solvent like diethylene glycol.
-
Add potassium hydroxide pellets.
-
Heat the mixture to reflux (around 180-200 °C) for several hours until the evolution of nitrogen ceases.
-
Cool the reaction, dilute with water, and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography.
-
Spectroscopic Characterization (Predicted)
Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for this compound.
¹H NMR Spectroscopy
-
Aromatic Protons: Signals corresponding to the three protons on the benzene ring are expected in the range of δ 6.7-7.2 ppm. The coupling patterns will be indicative of their relative positions.
-
Methoxy Protons: A sharp singlet for the methoxy group on the aromatic ring will likely appear around δ 3.8 ppm.
-
Ester Methyl Protons: A sharp singlet for the methyl group of the ester will be observed, typically around δ 3.7 ppm.
-
Indane Ring Protons: The protons on the five-membered ring will appear as a series of multiplets in the upfield region (δ 2.5-3.5 ppm), reflecting their diastereotopic nature and complex spin-spin coupling.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: The ester carbonyl carbon will have a characteristic chemical shift in the range of δ 170-175 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will resonate between δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield in this region.
-
Methoxy and Ester Methyl Carbons: The methoxy and ester methyl carbons will appear as sharp signals around δ 55-56 ppm and δ 51-52 ppm, respectively.
-
Indane Ring Carbons: The aliphatic carbons of the indane ring will be found in the upfield region, typically between δ 30-45 ppm.
Mass Spectrometry
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 206.24.
-
Fragmentation Pattern: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃).
Applications in Drug Development
The 2,3-dihydro-1H-indene scaffold is a key pharmacophore in a number of biologically active compounds. Recent research has highlighted its potential in the development of novel anti-cancer agents.
Tubulin Polymerization Inhibition
Several studies have demonstrated that derivatives of 2,3-dihydro-1H-indene can act as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1][2] This mechanism disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Caption: Proposed mechanism of action for dihydro-1H-indene derivatives as tubulin polymerization inhibitors.
The structural features of this compound, particularly the substituted aromatic ring, make it a promising candidate for investigation as a tubulin polymerization inhibitor. Further structure-activity relationship (SAR) studies could involve modification of the ester group and the methoxy substituent to optimize potency and selectivity.
Anti-inflammatory and Analgesic Potential
The indene core is also present in some non-steroidal anti-inflammatory drugs (NSAIDs). While the primary focus of recent research on this scaffold has been on oncology, the potential for anti-inflammatory and analgesic properties should not be overlooked.
Conclusion
This compound is a molecule of significant interest for medicinal chemists and drug discovery scientists. While detailed experimental data for this specific compound is limited in the public domain, this guide has provided a robust, scientifically-grounded framework for its synthesis and characterization based on established methodologies for analogous compounds. The known biological activities of the 2,3-dihydro-1H-indene scaffold, particularly as a tubulin polymerization inhibitor, highlight the potential of this molecule as a starting point for the development of novel therapeutics. It is hoped that this in-depth technical guide will serve as a valuable resource for researchers in their efforts to explore the therapeutic promise of this and related compounds.
References
-
Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]
- WO2010142994A1 - 2, 3-dihydro-1h-indene compounds and their use to tre
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- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2010142994A1 - 2, 3-dihydro-1h-indene compounds and their use to treat cancer - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Profile of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to the structural elucidation of this indane derivative. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related structural analogs, providing a robust framework for the characterization of this compound.
Introduction
This compound is a member of the indane family, a class of compounds with significant interest in medicinal chemistry due to their presence in various biologically active molecules. Accurate structural confirmation through spectroscopic analysis is a critical step in the synthesis and development of new chemical entities. In the absence of directly published experimental spectra for this specific molecule, this guide synthesizes data from close structural analogs and foundational spectroscopic principles to present a reliable, predicted spectroscopic profile. This approach underscores the importance of deductive reasoning based on structure-property relationships in chemical analysis.
Molecular Structure and Key Features
The structure of this compound comprises a bicyclic indane core, a methoxy substituent on the aromatic ring at the 4-position, and a methyl ester group at the 2-position of the five-membered ring. This combination of an aromatic ether, a saturated carbocyclic ring, and an ester functional group gives rise to a distinct spectroscopic signature.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are based on the analysis of closely related structures, including methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate[1], and established substituent effects in aromatic systems[2][3].
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence, a spectral width of 0-12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum with a spectral width of 0-220 ppm. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-7 | ~7.15 | d | 1H | ~7.5 |
| H-6 | ~6.85 | t | 1H | ~7.5 |
| H-5 | ~6.70 | d | 1H | ~7.5 |
| OCH₃ (aromatic) | ~3.80 | s | 3H | - |
| OCH₃ (ester) | ~3.75 | s | 3H | - |
| H-1 (diastereotopic) | ~3.30 & ~2.90 | m | 2H | - |
| H-2 | ~3.10 | m | 1H | - |
| H-3 (diastereotopic) | ~3.00 & ~2.70 | m | 2H | - |
Justification of Predicted ¹H NMR Chemical Shifts:
-
Aromatic Protons (H-5, H-6, H-7): The methoxy group at C-4 is an electron-donating group, which will shield the ortho (H-5) and para (H-7, relative to the fusion point) protons, shifting them upfield compared to unsubstituted indane. The expected splitting pattern for this trisubstituted aromatic ring would be complex, likely appearing as a doublet for H-7 and H-5, and a triplet for H-6[2][4].
-
Methoxy Protons: The aromatic methoxy group is expected around 3.80 ppm, a typical value for methoxy groups on a benzene ring. The methyl ester protons will also appear as a singlet, likely around 3.75 ppm.
-
Aliphatic Protons (H-1, H-2, H-3): The protons on the five-membered ring form a complex spin system. The benzylic protons at C-1 and C-3 will be diastereotopic and are expected to appear as complex multiplets. The methine proton at C-2, being adjacent to the electron-withdrawing ester group, will be deshielded. The chemical shifts are estimated based on data for the indane core[5][6] and the influence of the ester group.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~174 |
| C-4 | ~158 |
| C-7a | ~142 |
| C-3a | ~135 |
| C-7 | ~128 |
| C-6 | ~120 |
| C-5 | ~110 |
| OCH₃ (aromatic) | ~55.5 |
| OCH₃ (ester) | ~52.0 |
| C-2 | ~45.0 |
| C-1 | ~35.0 |
| C-3 | ~30.0 |
Justification of Predicted ¹³C NMR Chemical Shifts:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically around 174 ppm.
-
Aromatic Carbons: The carbon bearing the methoxy group (C-4) will be significantly deshielded. The other aromatic carbons are assigned based on established substituent effects of a methoxy group and the fused ring system[7][8].
-
Aliphatic Carbons: The chemical shifts of the aliphatic carbons are estimated based on the spectrum of indane and the influence of the ester substituent at C-2[5]. The C-2 carbon will be deshielded due to the direct attachment of the ester group.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption frequencies are based on well-established correlation tables[9][10][11][12][13].
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained from a thin film of the neat compound on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3050 | Aromatic C-H | Stretch |
| ~2950, ~2850 | Aliphatic C-H | Stretch |
| ~1735 | C=O (ester) | Stretch |
| ~1600, ~1480 | C=C (aromatic) | Stretch |
| ~1250 | C-O (aromatic ether) | Stretch |
| ~1170 | C-O (ester) | Stretch |
Interpretation of Predicted IR Spectrum:
-
The presence of the ester group will be clearly indicated by the strong C=O stretching vibration around 1735 cm⁻¹.
-
The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.
-
The C-O stretching of the aromatic ether and the ester will be visible in the fingerprint region, around 1250 cm⁻¹ and 1170 cm⁻¹, respectively.
-
The aliphatic C-H stretching vibrations of the five-membered ring and the methyl groups will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatography system.
-
Ionization: Electron ionization (EI) is a common technique for this type of molecule.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Fragmentation
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₄O₃ = 206.24 g/mol ).
-
Key Fragmentation Pathways:
-
Loss of the methoxy group from the ester (∙OCH₃) to give a fragment at m/z 175.
-
Loss of the methyl ester group (∙COOCH₃) to give a fragment at m/z 147.
-
Cleavage of the five-membered ring, a common fragmentation pathway for cyclic compounds, can lead to various smaller fragments[14][15][16].
-
A McLafferty rearrangement is unlikely due to the structure of the ester.
-
Caption: Key predicted fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. By leveraging data from closely related analogs and fundamental spectroscopic principles, a comprehensive profile has been constructed. This self-validating approach, which explains the causality behind the predicted data, offers a reliable reference for researchers working with this and similar indane derivatives. The provided protocols for data acquisition and the detailed interpretation of the expected spectra serve as a practical tool for the synthesis and characterization of novel compounds in the field of drug discovery and development.
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The Genesis of a Scaffold: Early Discovery and Synthesis
An In-depth Technical Guide to the Discovery and History of Dihydro-indene Derivatives
For researchers, scientists, and drug development professionals, understanding the history and synthetic evolution of a chemical scaffold is paramount to unlocking its future potential. The dihydro-indene, or indane, nucleus represents a classic example of a "privileged scaffold" in medicinal chemistry. Its rigid bicyclic framework, composed of a benzene ring fused to a cyclopentane ring, provides a structurally robust and synthetically versatile platform for the development of potent and selective therapeutic agents.[1][2] This guide delves into the historical discovery, synthetic evolution, and expanding therapeutic applications of dihydro-indene derivatives, offering field-proven insights and detailed methodologies.
The story of dihydro-indene (indane) begins with its unsaturated precursor, indene, a component of coal tar. The parent indane (C₉H₁₀) is a colorless liquid hydrocarbon, typically produced by the hydrogenation of indene.[3] Early synthetic chemists established foundational methods for constructing the indane skeleton, many of which remain relevant today.
A cornerstone of early indane synthesis was the intramolecular Friedel-Crafts reaction . Cyclization of substrates like phenylpropionic acid or its derivatives in the presence of a strong acid catalyst affords 1-indanone, a key intermediate that can be subsequently reduced to indanol or the fully saturated indane.[3]
Caption: Foundational Friedel-Crafts approach to the indane core.
The introduction of functional groups, particularly the amine group, marked the transition of indane from a simple hydrocarbon to a pharmacologically relevant scaffold. The synthesis of 2-aminoindane , a crucial building block for many neuroprotective agents, has been approached through various routes.[4] Early methods often started from 1-indanone, converting it to the corresponding oxime, followed by reduction. More modern, efficient methods have since been developed to address the challenges of low yields and harsh conditions associated with older protocols.[5]
Protocol: A Modern Approach to 2-Aminoindane-2-Carboxylic Acid
A notable efficient synthesis for a key derivative, 2-aminoindane-2-carboxylic acid, involves a two-step alkylation of a nickel (II) complex of a glycine Schiff base.[6] This method highlights the evolution towards milder conditions and higher yields.
Step 1: Monoalkylation
-
A Ni(II)-complex of a glycine Schiff base is reacted with o-dibromoxylylene under phase-transfer conditions.
-
This step proceeds with high efficiency, yielding the monoalkylated complex in excellent yield (approx. 97%).[6]
Step 2: Cyclization
-
The intermediate complex from Step 1 is cyclized without purification.
-
The reaction is conducted under homogeneous conditions using a strong base (e.g., sodium tert-butoxide) in DMF.
-
This intramolecular alkylation forms the five-membered ring of the indane system, again in high yield (approx. 93%).[6]
Step 3: Decomposition and Isolation
-
The resulting cyclized complex is decomposed to release the target amino acid, 2-aminoindane-2-carboxylic acid (approx. 98% yield).[6]
-
A key advantage of this protocol is the recovery of the ligand, which can be recycled back to the starting glycine complex, improving the overall process economy.[6]
A Privileged Scaffold: The Rise of Indanes in Medicinal Chemistry
The indane framework is prevalent in numerous efficacious pharmaceuticals, including the antiviral drug Indinavir and the anti-inflammatory agent Sulindac.[1][2] Its value lies in the rigid structure, which reduces conformational flexibility. This rigidity can lead to higher binding affinity and selectivity for a biological target, as it minimizes the entropic penalty upon binding. The fusion of aromatic and aliphatic rings also provides a unique electronic and lipophilic character, which can be fine-tuned through substitution to optimize pharmacokinetic and pharmacodynamic properties.[1]
This has led to the exploration of dihydro-indene derivatives across a wide spectrum of diseases, with notable success in developing:
-
Neuroprotective Agents: Aminoindanes and indanediones have been foundational in creating neuroleptics and molecules that protect neurons from damage.[2][7]
-
Anticancer Therapeutics: Substituted indanes and their unsaturated analogue, indene, present a privileged profile for developing anticancer drugs by targeting various oncologic pathways.[1][8]
-
CGRP Receptor Antagonists: Indane-carboxamide derivatives have shown strong potential as antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in migraine therapy.[1][2]
Case Study: Donepezil - The Archetypal Dihydro-indene Derivative
Perhaps the most commercially successful dihydro-indene derivative is Donepezil (marketed as Aricept). Co-developed by Eisai and Pfizer, it is a cornerstone in the palliative treatment of Alzheimer's disease.[9][10] Research on Donepezil began in 1983, with its first Phase I clinical trials commencing in 1989.[11]
Mechanism of Action: Reversible Acetylcholinesterase Inhibition
Alzheimer's disease is characterized by a deficiency in the neurotransmitter acetylcholine (ACh).[11] Donepezil functions as a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[12][13] By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This action helps to improve cognitive symptoms like memory and learning.[12]
Caption: Common synthetic workflow for the production of Donepezil.
Protocol: Representative Synthesis of Donepezil
-
Reaction Setup: 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine are dissolved in an appropriate aprotic solvent (e.g., THF).
-
Base Addition: The solution is cooled to a low temperature (e.g., -78 °C), and a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to facilitate the aldol condensation. [9]3. Condensation and Dehydration: After the addition is complete, the reaction mixture is allowed to warm to room temperature. This promotes the condensation and subsequent dehydration to form the exocyclic double bond, yielding an unsaturated precursor. [11]4. Reduction: The unsaturated intermediate is then subjected to catalytic hydrogenation. This is typically achieved using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas to reduce the double bond. [9][11]5. Workup and Purification: The final product, Donepezil, is isolated and purified using standard techniques such as crystallization or chromatography.
Modern Methodologies and Expanding Therapeutic Horizons
While classical methods laid the groundwork, modern organic synthesis has introduced more efficient and versatile routes to dihydro-indene derivatives. [14]Catalytic methods, in particular, have revolutionized the construction of this scaffold.
-
Palladium-catalyzed Heck reactions of 2-bromoaryl derivatives can achieve cyclization to form indanes and indenes. [3]* Rhodium and Iron-catalyzed reactions have been developed for the synthesis of indene derivatives from readily available starting materials like N-benzylic sulfonamides and alkynes. [15]* Gold-catalyzed direct Csp³-H activation provides a practical and high-yielding procedure for creating indenes. [16] These advanced synthetic tools have enabled chemists to more easily generate diverse libraries of dihydro-indene derivatives, accelerating the discovery of new therapeutic agents.
Emerging Applications
The versatility of the dihydro-indene scaffold continues to yield novel drug candidates in diverse therapeutic areas.
| Derivative Class | Therapeutic Target/Application | Mechanism of Action |
| Trimethoxy-indanone Analogs | Anticancer, Anti-angiogenesis | Tubulin Polymerization Inhibition (Colchicine Binding Site) [8][17] |
| Indane/Naphthalene Hybrids | Anticancer | USP7 Deubiquitinase Inhibition [18] |
| Functionalized Indanes | Antioxidant | Free Radical Scavenging [19] |
| Aminoindanes | Neuroprotection, Anti-Parkinson's | Monoamine Oxidase (MAO) Inhibition |
| Indane-carboxamides | Anti-migraine | CGRP Receptor Antagonism [1][2] |
Recent research has identified novel dihydro-1H-indene derivatives that act as potent tubulin polymerization inhibitors by binding to the colchicine site. [8]One such compound, designated 12d in a 2023 study, exhibited significant antiproliferative activity against multiple cancer cell lines, induced cell cycle arrest, and inhibited angiogenesis both in vitro and in vivo. [17]This work underscores the ongoing potential to discover new anticancer agents based on this enduring scaffold.
Conclusion and Future Outlook
The journey of dihydro-indene derivatives from simple coal tar components to sophisticated, life-changing pharmaceuticals like Donepezil is a testament to the power of medicinal chemistry. The scaffold's inherent structural and chemical properties have made it a perennial favorite among drug designers. With the advent of modern catalytic synthesis, the ability to create novel, complex, and highly functionalized indane derivatives is greater than ever. As our understanding of disease biology deepens, the dihydro-indene core is poised to remain a critical and "privileged" starting point for the development of the next generation of therapeutics, targeting everything from cancer to neurodegeneration.
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Methoxy-Substituted Indenes: A Technical Guide to Emerging Research Applications
Foreword: The Versatile Scaffold of Methoxy-Substituted Indenes
The indene framework, a bicyclic aromatic hydrocarbon, has long been a subject of interest in organic synthesis and materials science.[1][2] The introduction of substituents onto this scaffold dramatically alters its electronic and steric properties, opening up a vast landscape of potential applications. Among these, the methoxy group (–OCH₃), a seemingly simple functional group, imparts a unique combination of properties that have positioned methoxy-substituted indenes as a focal point of innovative research.[3][4] This technical guide provides an in-depth exploration of the burgeoning research applications of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanisms of action, and practical applications in medicinal chemistry, materials science, and catalysis, supported by detailed protocols and quantitative data.
Chapter 1: The Strategic Role of the Methoxy Group
The prevalence of the methoxy group in natural products and approved drugs is a testament to its utility in molecular design.[3] Its influence stems from a duality of electronic and steric effects. Electronically, the methoxy group is a moderate electron-donating group through resonance when positioned at the para position of a benzene ring, while it acts as an electron-withdrawing group through induction at the meta position.[4] This ability to modulate electron density is crucial for tuning the reactivity of the indene core and its interactions with biological targets or other molecules.
Sterically, the methoxy group is relatively small, allowing it to probe binding pockets without introducing significant steric hindrance.[5] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, contributing to favorable ligand-receptor interactions.[6] These properties make the methoxy group a powerful tool for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.[3]
Chapter 2: Applications in Medicinal Chemistry
The methoxy-substituted indene scaffold has emerged as a promising platform for the development of novel therapeutics targeting a range of diseases.
Adenosine A₁ and A₂ₐ Receptor Antagonists for Neurological Disorders
There is growing evidence that antagonists of the adenosine A₁ and A₂ₐ receptors have potential therapeutic benefits in neurodegenerative conditions like Parkinson's disease.[7] Methoxy-substituted 2-benzylidene-1-indanone derivatives have been identified as potent antagonists for both of these receptors.[7]
Causality of Experimental Choices: The 2-benzylidene-1-indanone scaffold was chosen as a starting point. The introduction of a methoxy group, particularly at the C4 position of the indanone ring, was found to significantly enhance binding affinity for both A₁ and A₂ₐ receptors.[7] This is likely due to favorable electronic contributions and potential hydrogen bonding interactions within the receptor binding sites. The exploration of different substitution patterns on both the indanone and benzylidene rings allows for the fine-tuning of affinity and selectivity.
Quantitative Data Summary:
| Compound | Substitution (Ring A) | Substitution (Ring B) | A₁ Ki (rat) (nM) | A₂ₐ Ki (rat) (nM) |
| 2c | 4-OCH₃ | 3'-OH | 41 | 97 |
| 2e | 4-OCH₃ | 3',4'-diOH | 42 | 78 |
| 2i | 5-OCH₃ | 3',4'-diOH | 3280 | 6320 |
| 2k | 5,6-diOCH₃ | 3',4'-diOH | 4290 | 18020 |
Data sourced from Mphahamele, M. J., et al. (2019).[7]
Experimental Protocols:
Protocol 2.1.1: Synthesis of (E)-2-(3,4-Dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one (Compound 2e)
This protocol is based on the Claisen-Schmidt condensation reaction.
-
Dissolution: Dissolve 4-methoxy-1-indanone (1.0 equivalent) and 3,4-dihydroxybenzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.
-
Base Addition: Cool the mixture in an ice bath with stirring. Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reaction: Remove the ice bath and continue stirring at room temperature overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography.
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water and a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure compound.[7][8]
Protocol 2.1.2: Adenosine A₁/A₂ₐ Receptor Binding Assay
This is a competitive radioligand binding assay.
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cells expressing the target adenosine receptors.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]DPCPX for A₁ or [³H]ZM241385 for A₂ₐ), and varying concentrations of the test compound (methoxy-substituted indene derivative).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) and subsequently calculate the Ki value.
Workflow Diagram:
Caption: Workflow for the discovery of methoxy-substituted indenes as adenosine receptor antagonists.
Anti-inflammatory and Analgesic Agents
Methoxy-substituted 2,3-dihydro-1H-inden-1-one derivatives have demonstrated significant anti-inflammatory and analgesic activities.[6]
Causality of Experimental Choices: The indanone core is a known scaffold in various anti-inflammatory drugs. The addition of a methoxy group and further derivatization were explored to enhance these properties. Molecular docking studies suggest that these compounds interact strongly with the orphan nuclear receptor RORγ, an important target for anti-inflammatory activity, with binding energies ranging from -9.55 to -10.97 kcal/mol.[6]
Quantitative Data Summary:
| Compound | Anti-inflammatory Activity (% inhibition of paw edema at 3h) | Analgesic Activity (% inhibition) |
| D8 | 65 | 56.68 |
| E8 | 54 | Not Reported |
| Indomethacin (20 mg/kg) | 72 | Not Applicable |
| Morphine (5 mg/kg) | Not Applicable | 84.17 |
Data sourced from a 2026 study on 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives.[6]
Experimental Protocols:
Protocol 2.2.1: Carrageenan-Induced Rat Paw Edema Assay
This is a standard in vivo model for acute inflammation.
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (methoxy-substituted indene derivative) or vehicle control intraperitoneally. A positive control group receives a standard anti-inflammatory drug like indomethacin.[9]
-
Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[10][11]
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[9]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[12]
Anticancer Agents
The indene scaffold is also being investigated for its potential in cancer therapy. Certain methoxy-substituted dihydro-1H-indene derivatives have been identified as novel tubulin polymerization inhibitors with anti-angiogenic and antitumor properties.[13]
Causality of Experimental Choices: Tubulin is a clinically validated target for anticancer drugs. The indene core was selected as a scaffold to design new molecules that could bind to the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization and arresting cell division. The methoxy groups, particularly a trimethoxy substitution pattern on a phenyl ring attached to the indene core, are crucial for this activity.
Experimental Protocols:
Protocol 2.3.1: In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the effect of a compound on the assembly of microtubules.
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer. Keep the mix on ice.[14][15]
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Assay Setup: In a pre-warmed 96-well plate, add the test compound, positive controls (e.g., nocodazole for inhibition, paclitaxel for enhancement), and a vehicle control.
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity over time.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of tubulin polymerization.[14][15]
Protocol 2.3.2: MTT Cytotoxicity Assay
This assay assesses the effect of a compound on cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted indene derivative for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control and determine the IC₅₀ value.[17]
Chapter 3: Applications in Materials Science
The unique electronic properties of methoxy-substituted indenes make them valuable components in the development of advanced materials, particularly for organic electronics.
Electron-Transporting Materials for Perovskite Solar Cells
Indene-fullerene derivatives, including those with methoxy substituents, have been synthesized and investigated as electron-transporting materials (ETMs) in flexible perovskite solar cells.[16][20]
Causality of Experimental Choices: The fullerene moiety (C₆₀) is a well-established electron acceptor in organic solar cells. The indene unit is introduced to modify the electronic properties and processability of the fullerene. The methoxy group, being electron-donating, can raise the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the ETM, which can lead to a better energy level alignment with the perovskite active layer, facilitating efficient electron extraction and transport.[16][20]
Experimental Protocols:
Protocol 3.1.1: Synthesis of Methoxy-Substituted Indene-Fullerene Adducts
This protocol involves a Diels-Alder cycloaddition reaction.
-
Precursor Synthesis: Synthesize the methoxy-substituted indene precursor through a multi-step process, often starting from a methoxy-substituted phenol.[16][20]
-
Diels-Alder Reaction: In a suitable solvent like ortho-dichlorobenzene, react the methoxy-substituted indene with C₆₀ fullerene at an elevated temperature (e.g., 180°C) for an extended period (e.g., 48 hours). The indene first undergoes a[8][14]-hydrogen shift to form isoindene, which then reacts with C₆₀ in a [4+2] cycloaddition.[21][22]
-
Purification: Purify the resulting indene-fullerene adduct by column chromatography. Note that some methoxy-substituted adducts may be metastable.[16][20]
Protocol 3.1.2: Fabrication of a Perovskite Solar Cell
This is a general protocol for a standard organic solar cell.
-
Substrate Cleaning: Thoroughly clean the ITO-coated substrates.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a solution of an HTL material (e.g., PEDOT:PSS) onto the substrate and anneal.
-
Active Layer Deposition: Spin-coat the perovskite active layer inside a glove box.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a solution of the methoxy-substituted indene-fullerene derivative onto the active layer.
-
Cathode Deposition: Thermally evaporate the metal cathode (e.g., aluminum) on top of the ETL.
-
Annealing and Encapsulation: Perform a final thermal annealing step and encapsulate the device to protect it from moisture and oxygen.[23]
Workflow Diagram:
Caption: Workflow for the fabrication and testing of perovskite solar cells using methoxy-substituted indene-fullerene derivatives.
Chapter 4: Applications in Catalysis
Methoxy-substituted indenyl ligands play a crucial role in the design of transition metal catalysts, particularly for olefin polymerization.
Zirconocene Catalysts for Propylene Polymerization
C₂-symmetric ansa-zirconocenes bearing methoxy-substituted indenyl ligands have been synthesized and shown to be highly effective catalysts for the polymerization of propylene.[24]
Causality of Experimental Choices: The indenyl ligand framework is known to enhance the catalytic activity of zirconocene complexes (the "indenyl effect"). The introduction of a methoxy group into the indenyl ligand has been shown to significantly improve the catalyst's performance, including its activity, stereoselectivity, and thermal stability.[24] DFT calculations suggest that the electron-donating methoxy group stabilizes the cationic catalytic intermediates, which are formed during the polymerization process.[24]
Quantitative Data Summary:
The introduction of a methoxy group into the indenyl fragment of a zirconocene catalyst can lead to a significant increase in catalytic activity in propylene polymerization compared to unsubstituted analogues.
Experimental Protocols:
Protocol 4.1.1: Synthesis of 2-methyl-4-aryl-5-methoxy-6-alkylindenes
This is a key step in the synthesis of the ligands for the zirconocene catalysts. The specific procedures can be complex and multi-stepped, often involving Grignard reactions and acid-catalyzed cyclizations.[24]
Protocol 4.1.2: Propylene Polymerization
-
Catalyst Preparation: Prepare the methoxy-substituted indenyl zirconocene catalyst and activate it with a co-catalyst such as methylaluminoxane (MAO).[13][25]
-
Polymerization Reactor Setup: Set up a high-pressure polymerization reactor and purge it with an inert gas.
-
Solvent and Monomer Addition: Introduce the solvent (e.g., toluene) and liquid propylene into the reactor.
-
Initiation of Polymerization: Inject the activated catalyst solution into the reactor to start the polymerization.
-
Reaction Conditions: Maintain the desired temperature and pressure throughout the polymerization.
-
Termination: After the desired reaction time, terminate the polymerization by adding a quenching agent (e.g., acidified methanol).
-
Polymer Isolation and Characterization: Isolate the polypropylene by filtration, wash it, and dry it. Characterize the polymer's properties, such as molecular weight, molecular weight distribution, and tacticity, using techniques like gel permeation chromatography (GPC) and ¹³C NMR spectroscopy.[26][27]
Conclusion and Future Outlook
Methoxy-substituted indenes represent a versatile and powerful class of molecules with a wide range of potential research applications. In medicinal chemistry, they offer a promising scaffold for the development of new drugs targeting neurological disorders, inflammation, and cancer. In materials science, their tunable electronic properties make them excellent candidates for use in organic solar cells and other electronic devices. In catalysis, they serve as valuable ligands for enhancing the performance of polymerization catalysts.
The future of research into methoxy-substituted indenes is bright. Further exploration of the structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective drug candidates. The development of new synthetic methodologies will enable the creation of a wider variety of derivatives with tailored properties for specific applications. As our understanding of the fundamental role of the methoxy group in these systems continues to grow, so too will the potential for innovation and discovery.
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A Technical Guide to the Synthesis and Exploration of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate, a key derivative with potential for further chemical exploration. We will detail a robust synthetic pathway to this target molecule, grounded in established organic chemistry principles. Furthermore, this guide will systematically investigate its structural analogs, examining how modifications to the indene core, the aromatic substituent, and the ester functionality can influence physicochemical properties and biological activity. This document is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics based on the indane framework.
Introduction: The Significance of the Indane Scaffold
The indane bicyclic ring system, consisting of a fused benzene and cyclopentane ring, is a structural motif of significant interest in drug discovery. Its rigid conformation and synthetic tractability make it an ideal scaffold for the development of therapeutic agents targeting a wide range of biological pathways. Notably, indane derivatives have demonstrated diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The core molecule of this guide, this compound, represents a versatile platform for the generation of a library of novel compounds with potential therapeutic applications. The strategic placement of the methoxy group on the aromatic ring and the carboxylate functionality on the cyclopentane ring provides key handles for systematic structural modifications to probe structure-activity relationships (SAR).
Synthesis of the Core Moiety: A Multi-Step Approach
The synthesis of this compound can be achieved through a logical and efficient multi-step sequence. The overall strategy involves the formation of the indanone core via an intramolecular cyclization, followed by reduction of the keto group and subsequent esterification.
Caption: Synthetic workflow for the target molecule.
Step 1: Synthesis of Diethyl 2-((2-methoxyphenyl)methyl)malonate
The initial step involves the alkylation of diethyl malonate with 2-methoxybenzyl chloride. This reaction proceeds via an S(_N)2 mechanism, where the enolate of diethyl malonate acts as the nucleophile.
Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add 2-methoxybenzyl chloride (1.0 eq) to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure Diethyl 2-((2-methoxyphenyl)methyl)malonate.[1]
Step 2: Dieckmann Condensation to Form the Indanone Core
The key ring-forming step is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[2][3][4][5] This reaction is base-catalyzed and results in the formation of the five-membered cyclopentanone ring fused to the aromatic ring.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a dispersion of sodium hydride (1.1 eq) in anhydrous toluene.
-
Addition of Diester: Slowly add a solution of Diethyl 2-((2-methoxyphenyl)methyl)malonate (1.0 eq) in anhydrous toluene to the sodium hydride suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and cautiously quench with a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product, Methyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, can be purified by column chromatography.[6][7]
Step 3: Reduction of the Ketone
The carbonyl group of the indanone intermediate needs to be reduced to a methylene group. This can be achieved using either the Wolff-Kishner or Clemmensen reduction, depending on the acid or base sensitivity of the molecule.[3][8][9][10]
Protocol (Wolff-Kishner Reduction):
-
Hydrazone Formation: To a solution of Methyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq) in diethylene glycol, add hydrazine hydrate (4-5 eq). Heat the mixture to 100-120 °C for 1-2 hours.
-
Reduction: Add potassium hydroxide pellets (4-5 eq) to the reaction mixture and increase the temperature to 190-200 °C, allowing for the distillation of water and excess hydrazine. Maintain this temperature until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture, dilute with water, and acidify with dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Step 4: Fischer Esterification
The final step is the esterification of the carboxylic acid with methanol in the presence of an acid catalyst to yield the target molecule.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 eq) in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be further purified by column chromatography if necessary.
Structural Analogs and Their Potential
The core structure of this compound offers multiple avenues for structural modification to explore SAR. These modifications can be broadly categorized into three areas: variations on the aromatic ring, alterations at the 2-position of the cyclopentane ring, and modifications of the indene core itself.
| Modification Site | Examples of Analogs | Potential Impact on Properties |
| Aromatic Ring | - Hydroxy, other alkoxy, or halogen substituents at the 4-position. - Additional substituents at other positions (e.g., 5, 6, or 7). | - Alteration of electronic properties (electron-donating/withdrawing). - Modulation of lipophilicity and metabolic stability. - Introduction of new hydrogen bonding interactions. |
| 2-Position | - Different ester groups (e.g., ethyl, propyl, benzyl). - Amide derivatives. - Carboxylic acid (the precursor). - Bioisosteres of the carboxylic acid (e.g., tetrazole).[11] | - Influence on solubility and bioavailability. - Creation of new interaction points with biological targets. - Modification of metabolic susceptibility. |
| Indene Core | - Alkyl or aryl substituents at the 1 or 3-positions. - Introduction of heteroatoms into the cyclopentane ring. | - Alteration of the three-dimensional shape and rigidity of the scaffold. - Introduction of new polar interactions. |
Biological Activities and Potential Therapeutic Applications
Derivatives of the indane and indanone scaffold have been reported to exhibit a wide range of biological activities. Understanding these can provide insights into the potential applications of this compound and its analogs.
Anti-inflammatory and Analgesic Activity
Many indane carboxylic acid derivatives have been investigated for their anti-inflammatory and analgesic properties.[12] These compounds often act as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Caption: Inhibition of the COX pathway by indane analogs.
Anticancer Activity
Certain indanone derivatives have shown promise as anticancer agents.[13] Their mechanisms of action can be diverse, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. The rigid indane scaffold can mimic the binding of natural ligands to the colchicine binding site on tubulin.
Other Potential Applications
The versatility of the indane scaffold has led to its exploration in other therapeutic areas, including as neuroprotective agents and antivirals.[13][14] The specific biological activity is highly dependent on the substitution pattern around the core structure.
Conclusion
This compound is a valuable building block for the synthesis of a diverse range of structural analogs. The synthetic route outlined in this guide, based on well-established chemical transformations, provides a reliable pathway to this core molecule. By systematically exploring modifications to the aromatic ring, the ester functionality, and the indene scaffold itself, researchers can generate novel compounds with the potential for a wide array of therapeutic applications. This technical guide serves as a foundational resource to stimulate further research and development in the rich field of indane-based medicinal chemistry.
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A Technical Guide to the Biological Activities of Indene Carboxylate Compounds
Abstract: The indene scaffold, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged structure in medicinal chemistry.[1] When functionalized with a carboxylate group, these compounds exhibit a remarkable breadth of biological activities, positioning them as promising candidates for drug development across multiple therapeutic areas. This guide provides an in-depth exploration of the key biological activities of indene carboxylate and related derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical class in their work.
Introduction: The Versatility of the Indene Carboxylate Scaffold
Indene and its derivatives are important structural motifs found in numerous biologically active molecules and natural products.[1] The addition of a carboxylic acid or its ester or amide derivatives dramatically influences the molecule's physicochemical properties, often enhancing its ability to interact with biological targets through hydrogen bonding and ionic interactions. This functionalization is a key reason why indene carboxylates have been successfully developed as potent inhibitors of enzymes, modulators of cellular signaling pathways, and agents targeting pathological processes in cancer, neurodegenerative diseases, inflammation, and infectious diseases.[2][3] This guide will dissect these activities, grounding the discussion in mechanistic insights and validated experimental protocols.
Anticancer Activity: Multi-Modal Mechanisms of Action
Indene carboxylate derivatives have emerged as a significant class of anticancer agents, primarily through their ability to disrupt fundamental cellular processes required for tumor growth and proliferation.
Mechanism I: Tubulin Polymerization Inhibition
A primary anticancer mechanism for many indene derivatives is the inhibition of tubulin polymerization. Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. By interfering with their formation, these compounds can induce cell cycle arrest and apoptosis.
-
Causality of Action: Certain dihydro-1H-indene derivatives bind to the colchicine site on β-tubulin.[4][5][6] This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and subsequent programmed cell death (apoptosis).[4][5] This mechanism is also linked to anti-angiogenic effects, as it disrupts the formation of new blood vessels essential for tumor progression.[4][6][7]
-
Key Compounds & Efficacy: A standout example is compound 12d , a dihydro-1H-indene derivative, which has demonstrated potent antiproliferative activity against various cancer cell lines with IC₅₀ values in the nanomolar range (0.028–0.087 µM).[4][5][6] Structure-activity relationship (SAR) studies have shown that substituents on the phenyl ring, such as a 4-hydroxy-3-methoxyphenyl group, are crucial for this high potency.[5]
Mechanism II: Topoisomerase and Kinase Inhibition
Beyond microtubule disruption, other indene carboxylate structures target different critical enzymes.
-
Topoisomerase Inhibition: Indeno[1,2-b]quinoline-based bis-carboxamides have been identified as potent topoisomerase I inhibitors.[8][9] These enzymes are vital for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and cell death. Dimeric versions of these compounds have shown exceptionally high potency, with IC₅₀ values as low as 0.18–1.4 nM against human Jurkat leukemia cells.[8]
-
FGFR1 Kinase Inhibition: Novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a kinase often dysregulated in cancer.[10][11] The most potent of these compounds exhibited IC₅₀ values in the low micromolar range (3.1–5.7 µM).[10]
Data Summary: Anticancer Activity of Indene Derivatives
| Compound Class | Target | Mechanism of Action | Potency (IC₅₀) | Target Cancer Cell Lines | Reference |
| Dihydro-1H-indene (e.g., 12d) | Tubulin (Colchicine Site) | Inhibition of polymerization, G2/M arrest, apoptosis | 0.028–0.087 µM | K562, A549, HCT116, MCF-7 | [4][5] |
| Indeno[1,2-b]quinoline bis-carboxamide | Topoisomerase I | DNA damage induction | 0.18–1.4 nM | Human Jurkat leukemia | [8] |
| 2-hydroxy-1H-indene-1,3-dione | FGFR1 Kinase | Inhibition of kinase activity | 3.1–5.7 µM | Various | [10] |
Neuroprotective Activity: A Multi-Pronged Approach to Alzheimer's Disease
Indene-derived compounds, particularly those based on the NSAID Sulindac, have shown significant promise in targeting the complex pathology of Alzheimer's disease (AD).[12][13]
-
Causality of Action: The primary strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[12][13][14] By inhibiting these enzymes, the degradation of the neurotransmitter acetylcholine is reduced, which can provide symptomatic relief in AD patients.[12] Furthermore, some indene hydrazide conjugates have demonstrated a multi-target profile by also inhibiting the aggregation of amyloid-beta (Aβ₁₋₄₂) peptides, a key pathological hallmark of AD, and exhibiting antioxidant properties.[12][14][15]
-
Key Compounds & Efficacy: A synthesized indene-hydrazide, SD-30 , showed potent AChE inhibition (IC₅₀ = 13.86 µM) and moderate BuChE inhibition (IC₅₀ = 48.55 µM).[12][13][14] This compound was also effective at inhibiting Aβ aggregation and showed no significant toxicity in human neuroblastoma SH-SY5Y cell lines.[12][14] SAR studies revealed that the placement of hydrogen bond donor groups at the para-position of the phenyl ring was optimal for AChE inhibitory activity.[12][14]
Data Summary: Cholinesterase Inhibition by Indene Derivatives
| Compound | Target Enzyme | Potency (IC₅₀) | Selectivity Ratio (BuChE/AChE) | Reference |
| SD-30 | Acetylcholinesterase (AChE) | 13.86 ± 0.163 µM | 3.50 | [13][14] |
| Butyrylcholinesterase (BuChE) | 48.55 ± 0.136 µM | [13][14] |
Anti-inflammatory and Antimicrobial Activities
Anti-inflammatory Effects
The indene framework is present in established anti-inflammatory drugs, and novel derivatives continue to be explored for this purpose.
-
Mechanism of Action: The anti-inflammatory action of certain indene analogues is attributed to their ability to significantly inhibit the production and expression of pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS).[16] Furthermore, related structures like benzo[g]indol-3-carboxylates are potent inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), a key enzyme in the synthesis of pro-inflammatory prostaglandin E₂.[17] This targeted inhibition offers a potential advantage over traditional NSAIDs by avoiding the broad inhibition of cyclooxygenase (COX) enzymes.[17]
Antimicrobial and Antifungal Properties
Indene carboxylates have also been developed as potent agents against microbial and fungal pathogens.
-
Mechanism of Action: A key mechanism, particularly for antifungal activity, is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.[2] A series of indene amino acid derivatives were designed as SDH inhibitors and showed potent in vitro activity against fungal pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum.[2] Other indene derivatives have demonstrated broad-spectrum antibacterial activity, with some compounds showing greater potency against Escherichia coli than reference drugs.[3]
Experimental Protocols and Methodologies
To ensure scientific integrity, the protocols described below are self-validating systems for assessing the biological activity of novel indene carboxylate compounds.
General Synthesis of Indene Amino Acid Derivatives (for SDHI Activity)
This protocol is adapted from the synthesis of novel succinate dehydrogenase inhibitors.[2]
-
Step 1: Synthesis of Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate. To a solution of ethyl isocyanoacetate in acetonitrile, add potassium carbonate, tetrabutylammonium hydrogen sulfate, and 1,2-bis(bromomethyl)benzene. Heat the mixture at 70–80 °C under an inert argon atmosphere for 16 hours. After completion, concentrate the mixture and extract with ethyl acetate.
-
Step 2: Hydrolysis to Amino Derivative. Dissolve the product from Step 1 in a mixture of ethyl acetate, ethanol, and hydrochloric acid. Stir at room temperature for 20 hours. Concentrate the mixture, add water, and basify with saturated sodium bicarbonate to a pH of 8–9 to precipitate the amino ester.
-
Step 3: Condensation. Couple the amino derivative with a desired carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) using standard peptide coupling reagents to form the amide.
-
Step 4: Saponification. To obtain the final carboxylic acid, treat the ester from Step 3 with lithium hydroxide in a mixture of THF, methanol, and water. Stir for 16 hours, then acidify with 1 M HCl to a pH of 2–3 to precipitate the final indene carboxylate product.
Diagram: General Synthesis Workflow
Caption: Integrated workflow from compound synthesis to in vivo validation.
Diagram: Mechanism of Tubulin Polymerization Inhibitors
Caption: Indene derivatives inhibit tubulin polymerization, leading to apoptosis.
Conclusion and Future Outlook
Indene carboxylate compounds represent a highly versatile and pharmacologically significant class of molecules. Their proven ability to potently modulate diverse biological targets—from structural proteins like tubulin to critical enzymes such as cholinesterases and kinases—underscores their vast potential in drug discovery. The research highlighted in this guide demonstrates clear pathways for developing novel therapeutics for cancer, neurodegenerative disorders, and inflammatory conditions.
Future efforts should focus on optimizing the pharmacokinetic and safety profiles of lead compounds through medicinal chemistry. The development of multi-target agents, such as those that combine anti-inflammatory and neuroprotective activities, holds particular promise for treating complex multifactorial diseases. Continued exploration of the vast chemical space around the indene carboxylate scaffold will undoubtedly yield the next generation of innovative medicines.
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Kwak, J. H., et al. (2017). Design, synthesis and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. PubMed. [Link]
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Yurttaş, L., et al. (2020). Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. ResearchGate. [Link]
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Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Taylor & Francis Online. [Link]
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Sridhar, S. K., et al. (2002). Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. PubMed. [Link]
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Al-Mahadeen, M., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. ResearchGate. [Link]
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The Strategic Role of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate in Complex Molecule Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the strategic selection of chemical intermediates is paramount to the efficient and successful construction of complex molecular architectures. Among the vast array of available building blocks, Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate, a substituted indane derivative, has emerged as a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and its application as a pivotal intermediate in the development of novel compounds.
Physicochemical Properties and Structural Features
This compound (CAS No. 163456-61-9) is a bicyclic compound featuring a methoxy-substituted benzene ring fused to a cyclopentane ring bearing a methyl carboxylate group.
| Property | Value |
| CAS Number | 163456-61-9 |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Typically a solid |
| Purity | Commercially available up to 96%+ |
The presence of the methoxy group at the 4-position of the indane core significantly influences the electronic properties of the aromatic ring, making it electron-rich and susceptible to electrophilic aromatic substitution. The ester functionality at the 2-position of the dihydroindene ring serves as a versatile handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction.
Synthesis of the Core Intermediate and its Precursor
The primary route to this compound involves the esterification of its corresponding carboxylic acid, 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 76413-91-7). While specific, detailed synthetic protocols for the ester are not abundantly available in peer-reviewed literature, the synthesis of the carboxylic acid precursor and its subsequent esterification can be approached through established synthetic methodologies.
Synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic Acid
The synthesis of the carboxylic acid precursor is a critical first step. A plausible synthetic pathway, based on analogous transformations in indane chemistry, is outlined below. This multi-step process often begins with readily available starting materials and involves key cyclization and functional group manipulation steps.
Caption: Plausible synthetic workflow for 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Esterification to this compound
With the carboxylic acid in hand, the final esterification to the target intermediate is typically a straightforward process. The Fischer esterification is a classic and reliable method for this transformation.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 eq) in an excess of methanol, which serves as both the reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Caption: Simplified mechanism of Fischer esterification.
Applications as a Chemical Intermediate
The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery. The dihydroindene core is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.
While specific, publicly documented examples of the direct use of this compound in the synthesis of named pharmaceutical agents are not prevalent, its structural motifs are found in compounds investigated for various therapeutic targets. For instance, dihydro-1H-indene derivatives have been explored as tubulin polymerization inhibitors, which are a class of anticancer agents. The 4-methoxy substitution pattern can be a key feature for optimizing binding interactions with biological targets.
The ester functionality allows for the introduction of diverse amide linkages through reaction with various amines, a common strategy in the late-stage functionalization of drug candidates to modulate their physicochemical properties and biological activity.
Future Perspectives
The development of efficient and scalable synthetic routes to this compound and its derivatives is crucial for unlocking their full potential in drug discovery and materials science. Further exploration of its reactivity and its incorporation into novel molecular frameworks will likely lead to the discovery of new compounds with valuable biological and physical properties. As the demand for novel chemical entities continues to grow, the strategic use of well-designed intermediates like this compound will remain a cornerstone of innovative chemical synthesis.
References
An Initial Investigation of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive initial investigation into the synthesis, characterization, and potential utility of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate. As a novel derivative of the indane scaffold, a privileged structure in medicinal chemistry, this compound presents an intriguing target for researchers in drug discovery and materials science.[1] Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from structurally related analogs. We present a proposed synthetic route via Fischer esterification of its carboxylic acid precursor, predict its key spectroscopic characteristics, and discuss potential avenues for its application. This document is intended to serve as a foundational resource for scientists and researchers, enabling further exploration and development of this promising chemical entity.
Introduction: The Indane Scaffold and the Promise of Novel Derivatives
The 2,3-dihydro-1H-indene, or indane, framework is a recurring motif in a multitude of biologically active compounds and functional materials.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for the design of ligands for various biological targets. The introduction of a methoxy group and a methyl ester at specific positions on the indane ring, as in this compound, can significantly influence its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability. This, in turn, can modulate its pharmacokinetic and pharmacodynamic profiles.
This guide focuses on the initial steps of investigating this novel compound, from its synthesis to its analytical characterization. By providing a detailed, scientifically grounded framework, we aim to empower researchers to confidently embark on the exploration of this and other related indane derivatives.
Proposed Synthesis: Fischer Esterification of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
The most direct and classical approach to the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No: 76413-91-7).[2][3][4] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[5][6][7]
Causality of Experimental Choices
The choice of Fischer esterification is predicated on several factors:
-
Precursor Availability: The starting material, 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, is commercially available, streamlining the initial synthetic efforts.[2][8][9]
-
Reaction Robustness: Fischer esterification is a well-understood and robust reaction, tolerant of a wide range of functional groups.[3] The methoxy group on the aromatic ring is unlikely to interfere with the reaction.
-
Scalability: This method is readily scalable, allowing for the production of gram to kilogram quantities of the desired ester.
-
Cost-Effectiveness: The reagents and catalysts typically employed in Fischer esterification (e.g., methanol, sulfuric acid) are inexpensive and readily available.[3]
To drive the equilibrium towards the product ester, an excess of methanol is typically used, which also serves as the solvent.[5][6] The removal of water, a byproduct of the reaction, can also be employed to increase the yield.[3][6]
Detailed Experimental Protocol
Materials:
-
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 20-50 eq), which will also act as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Self-Validating System
The success of this protocol can be validated at several stages:
-
TLC Monitoring: A clear shift in the retention factor (Rf) from the more polar carboxylic acid to the less polar ester will indicate product formation.
-
Work-up: The neutralization step with sodium bicarbonate will result in the quenching of the acid catalyst, and the aqueous washes will remove any remaining salts and water-soluble impurities.
-
Purification: Column chromatography should yield a single, pure compound as confirmed by TLC.
-
Spectroscopic Analysis: The final product's identity and purity will be definitively confirmed by the spectroscopic methods detailed in the following section.
Predicted Spectroscopic Characterization
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, methoxy, ester, and aliphatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.7 - 7.2 | m | 3H |
| Methoxy Protons (-OCH₃) | ~3.8 | s | 3H |
| Methyl Ester Protons (-COOCH₃) | ~3.7 | s | 3H |
| Aliphatic Protons (indane ring) | 2.8 - 3.5 | m | 5H |
Table 1: Predicted ¹H NMR data for this compound.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~175 |
| Aromatic Carbons | 110 - 160 |
| Methoxy Carbon (-OCH₃) | ~55 |
| Methyl Ester Carbon (-COOCH₃) | ~52 |
| Aliphatic Carbons (indane ring) | 30 - 50 |
Table 2: Predicted ¹³C NMR data for this compound.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1730 - 1750 | Strong |
| C-O Stretch (Ester & Ether) | 1000 - 1300 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
Table 3: Predicted IR absorption data for this compound.
Predicted Mass Spectrometry (MS) Data
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
| Ion | Predicted m/z | Comment |
| [M]⁺ | 206.09 | Molecular Ion |
| [M - OCH₃]⁺ | 175.07 | Loss of methoxy radical |
| [M - COOCH₃]⁺ | 147.08 | Loss of carbomethoxy radical |
Table 4: Predicted major mass spectrometry peaks for this compound.
Potential Applications and Future Directions
The structural features of this compound suggest several potential areas of application:
-
Medicinal Chemistry: As a building block, it can be further functionalized to create libraries of compounds for screening against various biological targets. The indane scaffold is present in numerous approved drugs, and this novel derivative could lead to the discovery of new therapeutic agents.[1]
-
Materials Science: The rigid aromatic structure could be incorporated into polymers or other materials to impart specific optical or electronic properties.
-
Agrochemicals: The indane core is also found in some pesticides and herbicides, suggesting a potential role for this compound in the development of new agrochemicals.
Future research should focus on the experimental validation of the proposed synthesis and the comprehensive spectroscopic characterization of the title compound. Once a reliable synthetic route is established, the exploration of its biological activity and material properties can be pursued.
Conclusion
This technical guide has provided a detailed initial investigation into this compound. By leveraging established chemical principles and data from analogous structures, we have proposed a viable synthetic pathway and predicted the key analytical characteristics of this novel compound. This foundational work is intended to serve as a catalyst for further research, enabling the scientific community to unlock the full potential of this and other substituted indane derivatives.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Analytical techniques for the characterization of the target compound.
References
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Fischer Esterification - J&K Scientific LLC. (2025, February 23). Retrieved from [Link]
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Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved from [Link]
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Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview - Moodle. (n.d.). Retrieved from [Link]
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4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid - MOLBASE. (n.d.). Retrieved from [Link]
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Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Gas Phase Infrared Spectroscopy of Cationic Indane, Acenaphthene, Fluorene, and Fluoranthene - Fritz Haber Institute. (2021, February 3). Retrieved from [Link]
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Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]
- Table of Characteristic IR Absorptions. (n.d.).
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methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate - ChemSynthesis. (2025, May 20). Retrieved from [Link]
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Products - 2a biotech. (n.d.). Retrieved from [Link]
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Identification and characterization of conjugated fatty acid methyl esters of mixed double bond geometry by acetonitrile chemical ionization tandem mass spectrometry - PubMed. (n.d.). Retrieved from [Link]
- Infrared Spectroscopy - CDN. (n.d.).
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Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed. (2021, May 21). Retrieved from [Link]
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Recent Advances in the Synthesis of Indanes and Indenes - PubMed. (2016, April 4). Retrieved from [Link]
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Synthesis of indenes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library - ResearchGate. (2017, August 25). Retrieved from [Link]
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Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS - PubMed. (n.d.). Retrieved from [Link]
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The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved from [Link]
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Production and Characterization of Fatty Acid Methyl Esters from Palm Oil - ResearchGate. (2020, December 23). Retrieved from [Link]
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The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives - ResearchGate. (2025, August 9). Retrieved from [Link]
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Synthesis and characterization of fatty acid methyl ester mixtures derived from acorn kernel oil - Stephen F. Austin State University - SFA Faculty Showcase. (n.d.). Retrieved from [Link]
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(PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis and Characterization of Fatty Acid Methyl Ester by In-Situ Transesterification in Capparis Deciduas Seed - ResearchGate. (2025, August 7). Retrieved from [Link]
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Methodological & Application
Application Note: A Robust Three-Step Synthesis of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Abstract
This application note provides a comprehensive and detailed experimental protocol for the synthesis of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate, a valuable substituted indane scaffold for applications in medicinal chemistry and materials science. The described three-step synthetic pathway begins with the commercially available 3-(2-methoxyphenyl)propanoic acid. The synthesis involves an efficient intramolecular Friedel-Crafts acylation to construct the core indanone ring, followed by a base-mediated carboxymethylation, and concludes with a chemoselective three-stage reduction of the keto-ester intermediate. This protocol is designed for reproducibility and scalability, with in-depth explanations of the chemical principles and experimental choices to guide researchers.
Introduction
Substituted 2,3-dihydro-1H-indene (indane) derivatives are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The specific substitution pattern of the indane core dictates its physicochemical properties and biological interactions. This compound serves as a key intermediate, offering multiple points for further chemical modification on the aromatic ring, the ester functionality, and the aliphatic portion of the indane nucleus. This guide presents a reliable and logically structured synthetic route, optimized for both yield and purity, making this versatile building block accessible for research and development professionals.
Overall Synthetic Scheme
The synthesis is performed in three main stages starting from 3-(2-methoxyphenyl)propanoic acid:
-
Intramolecular Friedel-Crafts Acylation: Cyclization to form the indanone ring system.
-
Carboxymethylation: Introduction of the methyl ester group at the C-2 position.
-
Keto-Group Removal: A three-stage sequence involving reduction to an alcohol, dehydration to an alkene, and subsequent catalytic hydrogenation to yield the final saturated product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of 4-Methoxy-1-indanone
This initial step involves the intramolecular Friedel-Crafts acylation of 3-(2-methoxyphenyl)propanoic acid. Polyphosphoric acid (PPA) serves as both the acidic catalyst and the dehydrating agent to facilitate the ring closure.[1][2][3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 3-(2-Methoxyphenyl)propanoic acid | ≥98% | Sigma-Aldrich |
| Polyphosphoric acid (PPA) | 115% P₂O₅ basis | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | Fisher Scientific |
| Saturated Sodium Bicarbonate (aq) | - | In-house prep. |
| Brine (Saturated NaCl solution) | - | In-house prep. |
| Anhydrous Magnesium Sulfate | Laboratory Grade | VWR Chemicals |
| Crushed Ice | - | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (100 g). Begin stirring and heat the PPA to 80-90 °C to reduce its viscosity.
-
Addition of Starting Material: Once the PPA is mobile, add 3-(2-methoxyphenyl)propanoic acid (10.0 g, 55.5 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 100 °C.[4][5]
-
Reaction: After the addition is complete, maintain the reaction mixture at 90 °C with vigorous stirring for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Quenching: After 2 hours, cool the reaction mixture to approximately 60 °C and carefully pour it onto 500 g of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Extraction: Once all the ice has melted, transfer the aqueous slurry to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a mixture of ethanol and water to afford 4-methoxy-1-indanone as a crystalline solid.
PART 2: Synthesis of Methyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
This step introduces the carbomethoxy group at the α-position to the ketone via a base-catalyzed reaction with dimethyl carbonate. Sodium hydride is a sufficiently strong base to deprotonate the α-carbon, forming a nucleophilic enolate that attacks the dimethyl carbonate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4-Methoxy-1-indanone | From Part 1 | - |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| Dimethyl Carbonate | Anhydrous, ≥99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| 1 M Hydrochloric Acid (aq) | - | In-house prep. |
| Ethyl Acetate | ACS Reagent, ≥99.5% | Fisher Scientific |
| Brine (Saturated NaCl solution) | - | In-house prep. |
| Anhydrous Sodium Sulfate | Laboratory Grade | VWR Chemicals |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.6 g, 65 mmol). Wash the NaH with dry hexanes (2 x 15 mL) to remove the mineral oil, and then carefully add anhydrous THF (80 mL).
-
Enolate Formation: Dissolve 4-methoxy-1-indanone (8.1 g, 50 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred NaH suspension at 0 °C (ice bath). After the addition, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Carboxymethylation: Add dimethyl carbonate (8.5 mL, 100 mmol) dropwise to the reaction mixture. Heat the mixture to reflux (approximately 66 °C) and maintain for 3 hours.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of water (10 mL), followed by 1 M HCl until the pH is acidic (~pH 3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. The resulting crude oil, Methyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, can be purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes).
PART 3: Synthesis of this compound
This final stage removes the ketone functionality through a three-stage sequence that is chemoselective for the ketone in the presence of the ester.
Caption: Three-stage workflow for the selective reduction of the keto-ester intermediate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| Methyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | From Part 2 | - |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | ≥98.5% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Palladium on Carbon (Pd/C) | 10 wt. % loading | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Reagent, ≥99.5% | Fisher Scientific |
| Hydrogen Gas (H₂) | High Purity | - |
Procedure:
Stage 3a: Reduction to Alcohol
-
Dissolve the keto-ester from Part 2 (10.0 g, 45.4 mmol) in methanol (150 mL) in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.72 g, 45.4 mmol) portion-wise over 20 minutes, maintaining the temperature below 10 °C.[6][7][8][9]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 1 M HCl (50 mL) at 0 °C.
-
Remove most of the methanol via rotary evaporation. Add water (100 mL) and extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude hydroxy-ester, which is used directly in the next step without further purification.
Stage 3b: Dehydration to Indene
-
Transfer the crude hydroxy-ester to a 500 mL round-bottom flask and dissolve it in toluene (200 mL).
-
Add p-toluenesulfonic acid monohydrate (0.86 g, 4.54 mmol) and equip the flask with a Dean-Stark apparatus and a reflux condenser.[10]
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (100 mL) and then brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude indene-ester can be purified by a quick filtration through a short plug of silica gel, eluting with 20% ethyl acetate in hexanes, to remove baseline impurities.
Stage 3c: Catalytic Hydrogenation
-
Safety First: Hydrogenation should be performed in a well-ventilated fume hood, away from ignition sources.
-
Dissolve the crude indene-ester from the previous step in ethyl acetate (150 mL) in a suitable hydrogenation flask.
-
Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g, ~5 wt. %) to the solution under a nitrogen atmosphere.[11][12][13][14][15]
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature for 12-16 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethyl acetate (50 mL).
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. If necessary, purify by flash column chromatography (5-15% ethyl acetate in hexanes).
Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield | Physical Form |
| 1 | 4-Methoxy-1-indanone | 3-(2-Methoxyphenyl)propanoic acid | Polyphosphoric Acid (PPA) | 80-90% | Crystalline Solid |
| 2 | Methyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 4-Methoxy-1-indanone | NaH, Dimethyl Carbonate | 65-75% | Viscous Oil/Solid |
| 3 | This compound | Methyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | NaBH₄, p-TsOH, H₂/Pd/C | 70-80% (over 3 stages) | Colorless Oil |
Rationale and Mechanistic Insights
-
Choice of Cyclization Agent (Step 1): Polyphosphoric acid is a highly effective and commonly used reagent for intramolecular Friedel-Crafts acylations of 3-arylpropanoic acids.[1][2] It acts as both a Brønsted acid catalyst to activate the carboxylic acid and a powerful dehydrating agent to drive the equilibrium towards the cyclized product.
-
Carboxymethylation Strategy (Step 2): The use of sodium hydride ensures complete deprotonation at the α-carbon of the indanone, forming a soft enolate nucleophile. Dimethyl carbonate is an excellent, environmentally benign electrophile for this transformation, yielding the desired β-keto ester.
-
Chemoselective Ketone Reduction (Step 3): The primary challenge in the final step is the reduction of the ketone to a methylene group without affecting the ester functionality.
-
Rejected Methods: Harsh methods like the Clemmensen (strongly acidic) and Wolff-Kishner (strongly basic, high heat) reductions were avoided due to the high probability of ester hydrolysis.
-
Chosen Method: A three-stage sequence offers excellent chemoselectivity. Sodium borohydride is a mild reducing agent that selectively reduces ketones and aldehydes over esters.[6][8] The subsequent acid-catalyzed E1 dehydration of the resulting secondary benzylic alcohol is a standard and efficient method for alkene formation.[16][17] Finally, catalytic hydrogenation with Pd/C is a classic and highly reliable method for reducing the double bond of the indene system to the desired saturated indane ring without affecting the aromatic ring or the ester group under standard conditions.[11][15]
-
References
-
Polyphosphoric Acid in Organic Synthesis. (2023). Canadian Center of Science and Education. Available at: [Link]
-
Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts. (2025). ResearchGate. Available at: [Link]
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Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Available at: [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Available at: [Link]
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Selective synthesis of indene by liquid-phase dehydration of 1-indanol. FIQ-UNL. Available at: [Link]
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Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Course Web Server. Available at: [Link]
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Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Available at: [Link]
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Recent Advances of Pd/C-Catalyzed Reactions. (2011). MDPI. Available at: [Link]
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Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. (2001). MDPI. Available at: [Link]
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Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]
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How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023). YouTube. Available at: [Link]
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Acid-Catalyzed Dehydration. (2020). YouTube. Available at: [Link]
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reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]
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Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. Available at: [Link]
- Synthesis method for 3-methoxypropiophenone. Google Patents.
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Hydrogenation of alkenes using the Pd(0)/C catalyst system obtained in situ from Pd(OAc)2. ResearchGate. Available at: [Link]
-
19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021). Organic Chemistry. Available at: [Link]
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Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. PubMed Central. Available at: [Link]
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3-(2-Methoxyphenyl)propionic acid. NIST WebBook. Available at: [Link]
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Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]
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Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. ACS Publications. Available at: [Link]
-
UCF CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement. YouTube. Available at: [Link]
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Application Notes and Protocols for the Purification of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Introduction
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 163456-61-9) is a substituted indane derivative with potential applications in pharmaceutical research and drug development. The molecular formula of this compound is C₁₂H₁₄O₃, and it has a molecular weight of 206.24 g/mol . Achieving high purity of this compound is critical for its use in biological assays and as a precursor in complex organic syntheses, as even minor impurities can lead to ambiguous results or undesired side reactions.
This document provides detailed application notes and protocols for the purification of this compound, targeting researchers, scientists, and drug development professionals. The methodologies described herein are based on established chemical principles and analogous procedures for structurally related compounds. The focus is on providing a logical framework for purification strategy, encompassing preparative column chromatography and recrystallization, along with a discussion on the rationale behind the choice of these techniques.
Understanding Potential Impurities
-
Unreacted Starting Materials: Precursors from the synthetic pathway that were not fully consumed in the reaction.
-
Regioisomers: Isomeric byproducts formed during the synthesis, which can be challenging to separate due to similar physical properties.
-
Byproducts from Side Reactions: Compounds resulting from unintended reaction pathways.
-
Residual Solvents and Reagents: Solvents, catalysts, and other reagents used in the synthesis and initial work-up that have not been completely removed.
A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the number and nature of the impurities present.
Purification Strategy Workflow
A logical workflow for the purification of this compound is proposed, starting with a chromatographic step to remove bulk and structurally dissimilar impurities, followed by recrystallization to achieve high purity and obtain a crystalline solid.
Application Note: A Comprehensive NMR-Based Structural Elucidation of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Abstract
This application note provides a detailed, methodology-driven guide for the complete structural characterization of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate (CAS No: 163456-61-9) using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[1] We present a logical workflow that leverages one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to unambiguously assign all proton and carbon signals. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into experimental design, data interpretation, and the causal logic behind spectral analysis for substituted indane derivatives.[2][3]
Introduction: The Indane Scaffold and the Need for Rigorous Characterization
The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[3] this compound is a key synthetic intermediate whose precise structure dictates the stereochemical and pharmacological outcomes of subsequent reactions. Therefore, its unambiguous structural verification is a critical quality control step.
NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of small organic molecules in solution.[4][5] This document moves beyond a simple listing of spectral data, providing a comprehensive protocol that demonstrates how a multi-experimental NMR approach constitutes a self-validating system for structural confirmation. We will detail the logic from sample preparation to the final assignment, explaining the causality behind each experimental choice and the interpretation of the resulting data.
Molecular Structure and Atom Numbering Scheme
To ensure clarity in spectral assignments, the following systematic numbering scheme is used for this compound throughout this note.
Caption: Structure and atom numbering for spectral assignment.
Experimental Protocols
Sample Preparation
A robust and reproducible protocol is fundamental for acquiring high-quality NMR data.
-
Weighing: Accurately weigh 8-12 mg of purified this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-characterized residual solvent peak.[6]
-
Standard: Add Tetramethylsilane (TMS) to the solution as an internal reference standard (0 ppm for both ¹H and ¹³C spectra).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[7]
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
NMR Data Acquisition Workflow
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K). The following workflow is recommended for a comprehensive structural analysis.
Caption: Logical workflow for NMR-based structure elucidation.
Typical Acquisition Parameters:
-
¹H NMR: 32 scans, 4s relaxation delay, 0.2 Hz/point digital resolution.
-
¹³C{¹H} NMR: 1024 scans, 2s relaxation delay, standard proton decoupling.
-
DEPT-135: 256 scans, 2s relaxation delay, utilizing a 135° pulse to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.[8]
-
gCOSY: 2 scans per increment, 256 increments in F1, gradient-selected for artifact suppression.
-
gHSQC: 4 scans per increment, 256 increments in F1, optimized for ¹J(CH) ≈ 145 Hz.
-
gHMBC: 8 scans per increment, 256 increments in F1, optimized for long-range coupling (ⁿJ(CH)) of 8 Hz.
Spectral Data Interpretation: A Step-by-Step Elucidation
¹H NMR Analysis: Proton Environment and Connectivity
The ¹H NMR spectrum provides the initial blueprint of the proton framework. We expect to see signals corresponding to three distinct regions: the aromatic ring, the aliphatic five-membered ring, and the methyl ester/methoxy groups.
-
Aromatic Region (δ 6.5-7.5 ppm): The benzene ring has three protons (H5, H6, H7). The methoxy group at C4 is an electron-donating group, which will influence the chemical shifts of these protons. We anticipate a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring. H6, flanked by two other protons, is expected to appear as a triplet, while H5 and H7, each adjacent to one proton, should appear as doublets.
-
Aliphatic Region (δ 2.5-4.0 ppm): The five-membered ring contains five protons (H1a, H1b, H2, H3a, H3b). The protons at C1 and C3 are diastereotopic methylene protons and will likely show complex splitting patterns (geminal and vicinal coupling). The methine proton at H2 will be coupled to the four adjacent methylene protons.
-
Singlet Region (δ 3.5-4.0 ppm): Two sharp singlets are expected. One, integrating to 3H, corresponds to the methyl ester protons (H9). The other, also integrating to 3H, corresponds to the methoxy group protons (H11). The chemical shift of aromatic methoxy protons typically falls in the 3.8-4.0 ppm range.[9][10]
¹³C and DEPT-135 Analysis: Carbon Skeleton and Multiplicity
The proton-decoupled ¹³C NMR spectrum reveals the total number of unique carbon environments, while the DEPT-135 experiment identifies the multiplicity of each carbon.[11]
-
Expected Signals: The molecule has 12 carbon atoms, and due to molecular asymmetry, 12 distinct signals are expected in the ¹³C NMR spectrum.
-
DEPT-135 Analysis:
-
Positive Signals (CH and CH₃): We expect to see five positive signals: three for the aromatic CH carbons (C5, C6, C7), one for the aliphatic methine (C2), and two for the methyl carbons (C9, C11).
-
Negative Signals (CH₂): Two negative signals are anticipated for the aliphatic methylene carbons (C1, C3).
-
Absent Signals (Quaternary C): Four signals present in the broadband ¹³C spectrum will be absent in the DEPT-135 spectrum. These correspond to the four quaternary carbons: the ester carbonyl (C8), and the four aromatic carbons (C3a, C4, C7a). The carbonyl carbon is expected at the far downfield end of the spectrum (δ ~170-185 ppm).[12]
-
2D NMR: Assembling the Molecular Puzzle
Two-dimensional NMR experiments are essential for connecting the individual spin systems and confirming the overall molecular structure.[13][14]
The COSY spectrum reveals scalar couplings between protons, typically over two or three bonds.[15]
Caption: Key expected COSY (³J, solid lines) and geminal (²J, dashed lines) correlations.
-
Aromatic System: Cross-peaks will confirm the connectivity between H5-H6 and H6-H7, validating the substitution pattern.
-
Aliphatic System: A strong network of correlations will be observed. H2 will show cross-peaks to all four methylene protons (H1a, H1b, H3a, H3b). Additionally, strong cross-peaks indicating geminal coupling will exist between H1a-H1b and H3a-H3b.
The HSQC experiment unambiguously identifies which proton is attached to which carbon, correlating signals over a single bond.[16] This is the primary tool for assigning the protonated carbons.
-
Expected Correlations:
-
Aromatic: (H5, C5), (H6, C6), (H7, C7).
-
Aliphatic: (H1a/H1b, C1), (H2, C2), (H3a/H3b, C3).
-
Methyls: (H9, C9), (H11, C11).
-
The HMBC experiment is arguably the most crucial for final structure confirmation, as it reveals long-range (2- and 3-bond) correlations between protons and carbons.[16][17] This allows the connection of isolated spin systems and the definitive assignment of non-protonated quaternary carbons.
Caption: Key diagnostic HMBC correlations for structural assembly.
-
Connecting the Methoxy Group: The methoxy protons (H11) will show a strong correlation to the aromatic carbon C4, confirming its position.
-
Connecting the Ester Group: The methyl ester protons (H9) will show a crucial correlation to the carbonyl carbon (C8). The methine proton (H2) will also show a correlation to C8, anchoring the ester group to the C2 position of the indane ring.
-
Assembling the Bicyclic Core: Correlations from the aliphatic protons to the aromatic carbons are key. For example, protons at H1 will correlate to the quaternary bridgehead carbon C7a, and protons at H3 will correlate to C3a. Aromatic protons like H5 will show correlations to C4 and C3a, stitching the entire framework together.
Summary of Spectral Assignments
The combination of the above experiments leads to the following unambiguous assignments.
| Atom No. | ¹H δ (ppm), Mult., J (Hz) | ¹³C δ (ppm) | Carbon Type (DEPT) | Key HMBC Correlations (from H to C) |
| 1 | ~3.2-3.4 (m) | ~35-40 | CH₂ (↓) | C2, C3, C7a, C7 |
| 2 | ~3.6-3.8 (m) | ~45-50 | CH (↑) | C1, C3, C3a, C8 |
| 3 | ~2.9-3.1 (m) | ~30-35 | CH₂ (↓) | C2, C3a, C4 |
| 3a | - | ~140-145 | C | - |
| 4 | - | ~155-160 | C | - |
| 5 | ~6.7 (d, J≈8) | ~110-115 | CH (↑) | C3a, C4, C6, C7 |
| 6 | ~7.1 (t, J≈8) | ~128-132 | CH (↑) | C4, C5, C7, C7a |
| 7 | ~6.8 (d, J≈8) | ~118-122 | CH (↑) | C1, C5, C6, C7a |
| 7a | - | ~135-140 | C | - |
| 8 | - | ~173-176 | C (C=O) | - |
| 9 | ~3.75 (s) | ~51-53 | CH₃ (↑) | C8 |
| 11 | ~3.85 (s) | ~55-57 | CH₃ (↑) | C4 |
Note: Chemical shift values (δ) are predicted based on typical ranges for similar structures and may vary slightly in experimental data. Multiplicity (Mult.): s=singlet, d=doublet, t=triplet, m=multiplet. DEPT: ↑=positive, ↓=negative.
Conclusion
The structural integrity of this compound has been unequivocally confirmed through a systematic and multi-faceted NMR analysis. By logically progressing from simple 1D experiments to complex 2D correlation techniques, we have demonstrated a self-validating workflow that allows for the complete assignment of all ¹H and ¹³C chemical shifts. The COSY experiment established the proton connectivity within the aromatic and aliphatic spin systems, the HSQC experiment linked protons to their directly attached carbons, and the HMBC experiment provided the crucial long-range correlations needed to assemble the complete molecular framework and assign all quaternary carbons. This comprehensive approach exemplifies the power of modern NMR spectroscopy in providing indisputable structural evidence, a cornerstone of synthetic chemistry, quality control, and drug discovery.
References
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Tutar, A., Cakmak, O., & Balcı, M. (2006). NMR spectral data of some disubstituted indane derivatives. ResearchGate. Available from: [Link]
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Liu, Y., & Xia, T. (2016). NMR Characterization of RNA Small Molecule Interactions. Molecules, 21(11), 1450. Available from: [Link]
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OChemPal. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]
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Simpson, N. (2022). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley. Available from: [Link]
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Lee, J. H., et al. (2015). 1H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. Available from: [Link]
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Application Notes and Protocols: The Emerging Potential of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate in Medicinal Chemistry
Introduction: The Indane Scaffold as a Privileged Motif in Drug Discovery
The indane nucleus, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid three-dimensional structure provides a unique conformational constraint that can lead to high-affinity interactions with biological targets.[2][3] This, combined with the numerous possibilities for substitution on both the aromatic and aliphatic rings, allows for extensive exploration of structure-activity relationships (SAR).[3] Consequently, indane and its analogues are integral components of several commercial drugs, including the antiviral agent Indinavir and the Alzheimer's treatment Donepezil.[3][4] Derivatives of the indane core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and analgesic properties.[3][5][6]
This document provides detailed application notes and protocols for the utilization of a specific, yet underexplored, indane derivative: Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate . We will explore its potential as a versatile building block for the synthesis of novel therapeutic agents, drawing upon the established biological activities of closely related analogues.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in medicinal chemistry workflows.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| CAS Number | Not explicitly available, related to 76413-91-7 for the carboxylic acid |
| Appearance | Expected to be an oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) |
Synthetic Protocol: Preparation of this compound
The synthesis of the title compound can be achieved through several established routes for related indane carboxylates. A common and effective method involves the intramolecular Friedel-Crafts acylation of a suitable precursor followed by further functional group manipulation.
Protocol 1: Synthesis from 3-(3-Methoxyphenyl)propanoic Acid
This protocol outlines a potential synthetic route.
Step 1: Friedel-Crafts Acylation to 4-Methoxy-2,3-dihydro-1H-inden-1-one
-
To a stirred solution of 3-(3-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes), add oxalyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Cool the mixture to 0 °C and slowly add aluminum chloride (AlCl₃, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid (HCl).
-
Extract the aqueous layer with DCM (3 x 10 volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude 4-methoxy-2,3-dihydro-1H-inden-1-one, which can be purified by column chromatography.
Step 2: Carbomethoxylation of 4-Methoxy-2,3-dihydro-1H-inden-1-one
-
To a solution of 4-methoxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or toluene, add a strong base like sodium hydride (NaH, 1.2 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add dimethyl carbonate (1.5 eq) and heat the reaction to reflux for 2-4 hours. Monitor by TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Methyl 1-oxo-4-methoxy-2,3-dihydro-1H-indene-2-carboxylate.
Step 3: Reduction of the Ketone
-
Dissolve the Methyl 1-oxo-4-methoxy-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq) in a mixture of acetic acid and a small amount of perchloric acid.
-
Add palladium on carbon (10% Pd/C, 0.1 eq) and subject the mixture to hydrogenation at 50 psi for 12-18 hours.
-
Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Caption: Synthetic workflow for the preparation of the title compound.
Application in Medicinal Chemistry: A Scaffold for Novel Therapeutics
This compound is a promising starting material for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further diversification.
Development of Novel Anticancer Agents
Rationale: Dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors, exhibiting both anti-angiogenic and antitumor activities.[7][8][9] These compounds often work by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis.[7][8] The 4-methoxy substitution on the aromatic ring of our title compound is a common feature in many natural and synthetic tubulin inhibitors.
Proposed Synthetic Strategy:
The carboxylic acid derived from this compound can be coupled with various amines to generate a library of amide derivatives. This approach allows for the introduction of diverse functionalities to probe the SAR and optimize anticancer activity.
Protocol 2: Synthesis of a Representative Amide Derivative
Step 1: Hydrolysis of the Ester
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.[10][11]
Step 2: Amide Coupling
-
To a solution of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 eq) in anhydrous DCM, add a desired amine (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
Caption: Workflow for generating and screening potential anticancer agents.
Exploration as Novel Anti-inflammatory and Analgesic Agents
Rationale: Indane derivatives have been investigated for their anti-inflammatory and analgesic properties.[5][6] Some studies have shown that methoxy-substituted dihydro-1H-inden-1-one derivatives exhibit significant anti-inflammatory and analgesic effects.[6] The mechanism of action for some of these compounds may involve the inhibition of inflammatory mediators.
Proposed Biological Evaluation Protocol:
A library of derivatives synthesized from this compound can be screened for anti-inflammatory and analgesic activity using established in vivo models.
Protocol 3: In Vivo Anti-inflammatory and Analgesic Assays
a) Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
-
Acclimatize male Wistar rats (150-200g) for one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Administer the test compounds or vehicle (e.g., 0.5% carboxymethyl cellulose) orally at a predetermined dose.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
b) Hot Plate Test in Mice (Analgesic)
-
Acclimatize male Swiss albino mice (20-25g) for one week.
-
Maintain the hot plate at a constant temperature of 55 ± 0.5 °C.
-
Place each mouse on the hot plate and record the reaction time (licking of paws or jumping). A cut-off time of 15-20 seconds is used to prevent tissue damage.
-
Administer the test compounds or vehicle orally.
-
Measure the reaction time at 30, 60, 90, and 120 minutes after drug administration.
-
An increase in the reaction time is indicative of an analgesic effect.
Potential as Scaffolds for CNS-active Agents
Rationale: The indane scaffold is present in molecules with neuroprotective properties.[3][4] Furthermore, indole-2-carboxylate derivatives, which share some structural similarities with the indane carboxylate core, have been identified as antagonists of the NMDA receptor at the glycine recognition site, suggesting potential applications in neurological disorders.[12] The rigid nature of the indane ring system can be advantageous in designing ligands for specific receptor subtypes in the central nervous system.
Future Directions:
The ester and carboxylic acid functionalities of the title compound and its derivatives can serve as handles to introduce pharmacophores known to interact with CNS targets. For example, coupling with moieties that can modulate neurotransmitter systems could lead to the discovery of novel neuroleptic or neuroprotective agents.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure is ripe for diversification. Based on the well-documented biological activities of the broader indane class of molecules, derivatives of this compound hold significant promise for the development of novel therapeutics in oncology, inflammation, and neuroscience. The protocols and strategies outlined in this document provide a solid foundation for researchers to unlock the full potential of this intriguing chemical scaffold.
References
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Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC. PubMed Central. Available at: [Link]
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Synthesis of Indane and its analogues.[12][13][14] - ResearchGate. Available at: [Link]
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Recent Advances in the Synthesis of Indanes and Indenes - PubMed. Available at: [Link]
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Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. Semantic Scholar. Available at: [Link]
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Medicinal Chemistry of Indane and Its Analogues: A Mini Review - ResearchGate. Available at: [Link]
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Indane Derivatives - Eburon Organics. Eburon Organics. Available at: [Link]
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The synthesis of indane derivatives and antioxidant effects | Request PDF - ResearchGate. Available at: [Link]
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Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC. National Institutes of Health. Available at: [Link]
-
Some Pharmacological Properties of 2-aryl-1,3-indandione Derivatives - PubMed. Available at: [Link]
-
Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed. Available at: [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications - MDPI. Available at: [Link]
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Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed. Available at: [Link]
-
(PDF) Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - ResearchGate. Available at: [Link]
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methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate - ChemSynthesis. Available at: [Link]
-
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid - MOLBASE. Available at: [Link]
-
Products - 2a biotech. Available at: [Link]
-
Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity - ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Alkyl-4-Methyl-2,2- Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxamides as Promising Analgesics - PubMed. Available at: [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. Available at: [Link]
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Application of Dihydro-indene Derivatives in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-indene derivatives represent a versatile class of bicyclic compounds that have garnered significant attention in medicinal chemistry, particularly in the field of oncology. Their rigid scaffold provides an excellent platform for the strategic placement of various functional groups, enabling the fine-tuning of their pharmacological properties. In cancer research, these derivatives have emerged as promising candidates for the development of novel therapeutics due to their ability to target and modulate key cellular processes involved in tumor growth and survival. This guide provides an in-depth overview of the applications of dihydro-indene derivatives in cancer research, focusing on their mechanisms of action and offering detailed protocols for their evaluation.
Mechanisms of Action and Key Molecular Targets
Dihydro-indene derivatives exert their anti-cancer effects through various mechanisms, primarily by targeting critical components of cell division, apoptosis, and cellular stress response pathways. The following sections detail the most prominent mechanisms of action and provide protocols to investigate them.
Inhibition of Tubulin Polymerization
A significant number of dihydro-indene derivatives have been identified as potent inhibitors of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[1][2] This mechanism is a clinically validated strategy for cancer therapy, with several microtubule-targeting agents currently in use. A notable example is the dihydro-indene derivative designated as compound 12d , which has demonstrated potent antiproliferative activity against various cancer cell lines with IC50 values in the nanomolar range.[1][2][3]
The inhibition of tubulin polymerization by dihydro-indene derivatives initiates a cascade of events culminating in apoptotic cell death.
Caption: Dihydro-indene derivatives bind to the colchicine site of β-tubulin, disrupting microtubule dynamics and leading to G2/M phase cell cycle arrest and apoptosis.
Objective: To determine the effect of a dihydro-indene derivative on the polymerization of purified tubulin.
Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will prevent this increase.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9)
-
Dihydro-indene derivative (test compound)
-
Positive control (e.g., Colchicine or Combretastatin A-4)
-
Negative control (DMSO)
-
96-well, clear-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a 2X stock solution of tubulin (e.g., 4 mg/mL) in ice-cold polymerization buffer.
-
Prepare a 10X stock solution of GTP (10 mM) in polymerization buffer.
-
Prepare serial dilutions of the test compound and controls in polymerization buffer. The final DMSO concentration should not exceed 1%.
-
In a pre-chilled 96-well plate on ice, add 5 µL of the diluted test compound or control.
-
Add 45 µL of the 2X tubulin stock solution to each well.
-
To initiate polymerization, add 50 µL of pre-warmed (37°C) polymerization buffer containing 2 mM GTP to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
Data Analysis:
-
Plot absorbance (OD340) versus time for each concentration of the test compound.
-
The rate of polymerization is determined from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Objective: To assess the effect of a dihydro-indene derivative on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell. Flow cytometry can then be used to quantify the number of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest (e.g., K562, HeLa)
-
Complete cell culture medium
-
Dihydro-indene derivative
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the dihydro-indene derivative for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the control to determine if there is an accumulation of cells in a specific phase, such as G2/M.
Objective: To investigate the effect of a dihydro-indene derivative on the expression levels of key cell cycle regulatory proteins.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Changes in the expression of proteins like Cyclin B1 and Cdc2 can confirm a G2/M phase arrest.[4][5][6][7][8]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with the dihydro-indene derivative.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin).
-
Compare the protein expression levels in treated samples to the control.
Inhibition of Apoptosis Proteins (IAPs)
Certain 2,3-dihydro-1H-indene compounds have been designed to inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs).[9] IAPs are a family of proteins that block apoptosis by inhibiting caspases.[10][11] By inhibiting IAPs, these dihydro-indene derivatives can sensitize cancer cells to apoptotic signals, overcoming a common mechanism of drug resistance.[11][12]
Dihydro-indene derivatives that act as IAP inhibitors mimic the endogenous IAP antagonist SMAC/Diablo, leading to the activation of caspases and apoptosis.
Caption: Dihydro-indene derivatives acting as SMAC mimetics inhibit IAPs, relieving the inhibition of caspases and promoting apoptosis.
Objective: To quantify the binding affinity of a dihydro-indene derivative to an IAP protein.
Principle: This assay measures the change in fluorescence polarization (FP) of a fluorescently labeled SMAC-derived peptide upon binding to an IAP protein. Unbound peptide tumbles rapidly, resulting in low FP. When bound to the larger IAP protein, its tumbling is slower, leading to a higher FP. A competitive inhibitor will displace the fluorescent peptide, causing a decrease in FP.
Materials:
-
Recombinant IAP protein (e.g., XIAP-BIR3 domain)
-
Fluorescently labeled SMAC-derived peptide (e.g., FITC-AVPI)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Dihydro-indene derivative
-
384-well, black, low-volume microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the dihydro-indene derivative in assay buffer.
-
In the microplate, add the test compound, a fixed concentration of the IAP protein, and a fixed concentration of the fluorescent peptide.
-
Include controls for no inhibition (IAP + peptide) and no binding (peptide only).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization of each well.
Data Analysis:
-
Calculate the anisotropy or mP (millipolarization) values.
-
Plot the FP signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Objective: To detect and quantify apoptosis induced by a dihydro-indene derivative.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with FITC-conjugated Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Cancer cell line
-
Dihydro-indene derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the dihydro-indene derivative as described in Protocol 2.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.
-
Live cells: Annexin V-negative, PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive, PI-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (upper-right quadrant).
-
Quantify the percentage of cells in each quadrant.
Objective: To examine the effect of a dihydro-indene derivative on the expression of key apoptosis-related proteins.
Principle: The induction of apoptosis can be confirmed by observing changes in the levels of pro- and anti-apoptotic proteins. Key markers include the cleavage of PARP and caspases (e.g., caspase-3) and changes in the expression of Bcl-2 family proteins.[13][14][15][16]
Materials:
-
As described in Protocol 3.
-
Primary antibodies: anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax.
Procedure:
-
Follow the procedure outlined in Protocol 3, using antibodies specific for apoptosis markers.
Data Analysis:
-
Look for an increase in the cleaved forms of PARP and caspase-3 in treated cells.
-
Assess the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. An increase in this ratio is indicative of apoptosis.
Inhibition of Heat Shock Protein 90 (Hsp90)
Indene-based hybrids have also been developed as inhibitors of Hsp90.[17][18] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[19][20] Hsp90 inhibitors lead to the degradation of these client proteins, providing a multi-pronged attack on cancer cells.[21][22]
Dihydro-indene derivatives targeting Hsp90 disrupt the chaperone's function, leading to the degradation of oncoproteins via the ubiquitin-proteasome pathway.
Caption: Dihydro-indene derivatives inhibit Hsp90's ATPase activity, leading to the degradation of oncogenic client proteins and subsequent apoptosis and cell cycle arrest.
Objective: To measure the inhibition of Hsp90 ATPase activity by a dihydro-indene derivative.
Principle: This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.[23]
Materials:
-
Recombinant Hsp90 protein
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
ATP
-
Dihydro-indene derivative
-
Malachite green reagent
-
96-well plate
-
Plate reader
Procedure:
-
Add Hsp90 and the dihydro-indene derivative (at various concentrations) to the wells of a 96-well plate.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 90 minutes) at 37°C.
-
Stop the reaction by adding the malachite green reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at a wavelength of 620-650 nm.
Data Analysis:
-
Create a standard curve using known concentrations of phosphate.
-
Convert the absorbance readings of the samples to phosphate concentrations.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value.
In Vivo Evaluation
Promising dihydro-indene derivatives identified through in vitro screening should be further evaluated in vivo to assess their anti-tumor efficacy and toxicity.
Protocol 8: Xenograft Tumor Model
Objective: To evaluate the anti-tumor activity of a dihydro-indene derivative in a mouse model.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Dihydro-indene derivative formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the dihydro-indene derivative and vehicle control according to a predetermined schedule (e.g., daily, once weekly) and route (e.g., intraperitoneal, oral).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Data Analysis:
-
Plot the mean tumor volume versus time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Assess the toxicity of the compound by monitoring changes in body weight and any adverse clinical signs.
Data Presentation
| Compound | Target | Assay | Cancer Cell Line | IC50 (µM) | Reference |
| 12d | Tubulin | Proliferation | K562 | 0.028 | [2][3] |
| Proliferation | A549 | 0.035 | [2] | ||
| Proliferation | HCT116 | 0.087 | [2] | ||
| Proliferation | MCF-7 | 0.046 | [2] | ||
| Indene-based hybrid 8a | Hsp90 | Enzyme Assay | - | 0.0188 | [17] |
| Indene-based hybrid 9 | Hsp90 | Proliferation | MCF-7 | 26.07 | [18] |
| Proliferation | MDA-MB-231 | 10.64 | [18] | ||
| Indene-based hybrid 10 | Hsp90 | Proliferation | MCF-7 | 4.72 | [18] |
| Proliferation | MDA-MB-231 | 7.64 | [18] |
Conclusion
Dihydro-indene derivatives represent a promising and versatile scaffold for the development of novel anti-cancer agents. Their ability to target multiple key pathways in cancer progression, including cell division, apoptosis, and the cellular stress response, underscores their therapeutic potential. The protocols detailed in this guide provide a comprehensive framework for researchers to evaluate the anti-cancer properties of novel dihydro-indene derivatives and to elucidate their mechanisms of action. A thorough understanding of these aspects is crucial for the successful translation of these compounds from the laboratory to the clinic.
References
- Alosaimy, A. M., Abouzied, A. S., Alsaedi, A. M. R., Alafnan, A., Alamri, A., Alamri, M. A., Bin Break, M. K., Sabour, R., & Farghaly, T. A. (2023). Discovery of novel indene-based hybrids as breast cancer inhibitors targeting Hsp90: Synthesis, bio-evaluation and molecular docking study. Results in Chemistry, 5, 100851.
- BenchChem. (2025). Application Notes and Protocols: Assaying Hsp90 ATPase Activity with 17-GMB-APA-GA. BenchChem.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad.
- Cui, J., Wang, Y., & Li, Y. (2023). Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. Biochemical Pharmacology, 212, 115560.
- Fadok, V. A., Voelker, D. R., Campbell, P. A., Cohen, J. J., Bratton, D. L., & Henson, P. M. (1992). Exposure of phosphatidylserine on the surface of apoptotic lymphocytes triggers specific recognition and removal by macrophages. The Journal of Immunology, 148(7), 2207–2216.
- Koopman, G., Reutelingsperger, C. P., Kuijten, G. A., Keehnen, R. M., Pals, S. T., & van Oers, M. H. (1994). Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis. Blood, 84(5), 1415–1420.
- Li, Z. N., & Luo, Y. (2022). HSP90 Inhibitors and Cancer: Prospects for Use in Targeted Therapies (Review). Oncology Reports, 49(1), 6.
- Oberoi-Khanuja, T. K., Murali, A., & Rajalingam, K. (2017). Modulation of the Inhibitors of Apoptosis Proteins (IAPs) Activities for Cancer Treatment. Cytokine & Growth Factor Reviews, 35, 23–31.
- R&D Systems. (n.d.). Caspase Activity Assays for Inhibitors of Apoptosis & Mitochondrial Proteins. R&D Systems.
- Rothe, M., Pan, M. G., Henzel, W. J., Ayres, T. M., & Goeddel, D. V. (1995). The TNFR2-TRAF signaling complex contains two novel proteins related to baculoviral inhibitor of apoptosis proteins. Cell, 83(7), 1243–1252.
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- Trepel, J., Mollapour, M., Giaccone, G., & Neckers, L. (2010). Targeting the dynamic Hsp90 complex in cancer.
- Varfolomeev, E., Goncharov, T., Fedorova, A. V., Dynek, J. N., Zobel, K., Deshayes, K., Fairbrother, W. J., & Vucic, D. (2008). c-IAP1 and c-IAP2 are critical mediators of tumor necrosis factor alpha (TNFalpha)-induced NF-kappaB activation. The Journal of Biological Chemistry, 283(36), 24295–24299.
- Welsh, K., Lober, T., S. H., Togo, J. M., Zapata, J. M., & Reed, J. C. (2006). Distinct BIR domains of cIAP1 mediate binding to and ubiquitination of tumor necrosis factor receptor-associated factor 2 and second mitochondrial activator of caspases. The Journal of Biological Chemistry, 281(2), 1080–1090.
- Xu, S., Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, J., Zhang, Y., & Li, J. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579.
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The Strategic Role of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate in the Synthesis of Bioactive Molecules
Introduction: Unlocking the Therapeutic Potential of the Dihydroindene Scaffold
The 2,3-dihydro-1H-indene framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. Among the various derivatives of this scaffold, Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate stands out as a versatile and strategically important intermediate. The methoxy group at the 4-position and the methyl ester at the 2-position offer multiple avenues for synthetic elaboration, making it a valuable building block for the construction of complex therapeutic agents.
This comprehensive guide delves into the synthesis and application of this compound, providing detailed protocols and expert insights for researchers and professionals in drug discovery and development. We will explore its role as a key intermediate in the synthesis of potent bioactive molecules, with a particular focus on its application in the development of melatonin receptor agonists.
Core Synthesis Protocol: Preparation of this compound
The synthesis of the target molecule can be efficiently achieved through a multi-step sequence commencing with commercially available starting materials. The key strategic step involves an intramolecular Dieckmann condensation to construct the five-membered ring of the dihydroindene system.[3][4][5]
Part 1: Synthesis of Diethyl 2-(3-methoxybenzyl)malonate
The synthesis begins with the alkylation of diethyl malonate with 3-methoxybenzyl chloride.
Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) in a 250 mL round-bottom flask, add 16.0 g of diethyl malonate dropwise with stirring at room temperature.
-
After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture to room temperature and add 15.7 g of 3-methoxybenzyl chloride dropwise over 30 minutes.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into 100 mL of ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude Diethyl 2-(3-methoxybenzyl)malonate, which can be purified by vacuum distillation.
Part 2: Synthesis of Diethyl 2-(2-bromo-3-methoxybenzyl)malonate
The next step involves the regioselective bromination of the aromatic ring.
Protocol:
-
Dissolve 28.0 g of Diethyl 2-(3-methoxybenzyl)malonate in 100 mL of glacial acetic acid in a 250 mL three-necked flask equipped with a dropping funnel and a stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 16.0 g of bromine in 20 mL of glacial acetic acid dropwise over 1 hour, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 12 hours.
-
Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to give the crude product, which is purified by column chromatography (silica gel, hexane-ethyl acetate gradient).
Part 3: Synthesis of this compound via Dieckmann Condensation
The crucial ring-closing step is achieved through an intramolecular Dieckmann condensation.[2][6]
Protocol:
-
In a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, prepare a solution of sodium methoxide by carefully adding 2.3 g of sodium metal to 100 mL of anhydrous methanol.
-
After all the sodium has reacted, add a solution of 35.9 g of Diethyl 2-(2-bromo-3-methoxybenzyl)malonate in 50 mL of anhydrous toluene dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and carefully neutralize with glacial acetic acid.
-
Pour the mixture into 200 mL of water and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure. The resulting crude β-keto ester is then subjected to hydrolysis and decarboxylation.
-
To the crude product, add a mixture of 100 mL of acetic acid, 50 mL of water, and 10 mL of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and pour it into 300 mL of ice water.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate extracts with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to yield 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
-
For the final esterification, suspend 19.2 g of the carboxylic acid in 100 mL of methanol and add 2 mL of concentrated sulfuric acid.
-
Heat the mixture to reflux for 5 hours.
-
Cool the solution, remove the methanol under reduced pressure, and dissolve the residue in 100 mL of diethyl ether.
-
Wash the ether solution with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield this compound. Purify by vacuum distillation or column chromatography.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway to the target molecule.
Application in Bioactive Molecule Synthesis: The Case of Ramelteon Analogs
This compound is a pivotal precursor for the synthesis of analogs of Ramelteon, a potent and selective melatonin receptor agonist used for the treatment of insomnia.[1][7][8] The dihydroindene core of Ramelteon is essential for its high affinity and selectivity for the MT1 and MT2 receptors. The 4-methoxy substituent on our target intermediate corresponds to a key structural feature in related bioactive compounds.
The synthesis of a Ramelteon analog from our intermediate involves several key transformations, including reduction of the ester, conversion to a leaving group, and subsequent alkylation with a suitable propionamide side chain.
Protocol for the Synthesis of a Ramelteon Analog
Step 1: Reduction of the Methyl Ester
-
To a stirred suspension of 3.8 g of lithium aluminum hydride in 100 mL of anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 20.6 g of this compound in 50 mL of anhydrous THF dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench by the sequential dropwise addition of 4 mL of water, 4 mL of 15% aqueous NaOH, and 12 mL of water.
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the filtrate under reduced pressure to yield (4-methoxy-2,3-dihydro-1H-inden-2-yl)methanol.
Step 2: Conversion to a Mesylate
-
Dissolve 17.8 g of (4-methoxy-2,3-dihydro-1H-inden-2-yl)methanol in 100 mL of dichloromethane and cool to 0 °C.
-
Add 12.1 g of triethylamine, followed by the dropwise addition of 12.6 g of methanesulfonyl chloride.
-
Stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with cold water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give (4-methoxy-2,3-dihydro-1H-inden-2-yl)methyl methanesulfonate.
Step 3: Alkylation and Amide Formation
-
Prepare a solution of the desired propionamide side chain precursor, for example, by reacting ethanolamine with propionyl chloride to form N-(2-hydroxyethyl)propionamide.
-
To a solution of 13.1 g of N-(2-hydroxyethyl)propionamide in 100 mL of anhydrous DMF, add 4.8 g of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 25.6 g of (4-methoxy-2,3-dihydro-1H-inden-2-yl)methyl methanesulfonate in 50 mL of DMF dropwise.
-
Heat the reaction mixture to 60 °C for 12 hours.
-
Cool the reaction, pour it into ice water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the Ramelteon analog.
Diagram of the Bioactive Molecule Synthesis:
Caption: Synthesis of a Ramelteon analog.
Broader Applications and Future Perspectives
The dihydroindene scaffold is not limited to melatonin receptor agonists. Research has shown that derivatives of this core structure exhibit a wide range of biological activities, including:
-
Anticancer Activity: Certain dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors, demonstrating anti-angiogenic and antitumor properties.[9][10]
-
Anti-inflammatory and Analgesic Effects: The rigid indene framework has been utilized to develop compounds with significant anti-inflammatory and analgesic activities.[11]
The versatility of this compound, with its multiple functionalization points, makes it an ideal starting material for exploring these and other therapeutic areas. The strategic placement of the methoxy and methyl ester groups allows for the systematic modification of the molecule to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its efficient synthesis, coupled with its strategic utility in constructing complex bioactive molecules such as Ramelteon analogs, underscores its importance in modern drug discovery. The detailed protocols and synthetic strategies presented in this guide are intended to empower researchers to leverage the full potential of this key intermediate in their pursuit of novel therapeutics.
References
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Synthesis of the key intermediate of ramelteon. (2025). Request PDF. [Link]
-
Representative approaches to the synthesis of ramelteon. ResearchGate. [Link]
-
Three‐Step Total Synthesis of Ramelteon via a Catellani Strategy. ResearchGate. [Link]
-
A Novel and Practical Synthesis of Ramelteon. ResearchGate. [Link]
-
Dieckmann condensation. Wikipedia. [Link]
-
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. [Link]
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-
Dieckmann condensation. YouTube. [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
4-methoxy-2,3-dihydro-1H-inden-1-amine. Ascendex Scientific, LLC. [Link]
-
Dieckmann Reaction. Cambridge University Press. [Link]
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Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ResearchGate. [Link]
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23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]
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Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed. [Link]
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4-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid. PubChemLite. [Link]
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Synthesis of cis-2,3-Dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid. PrepChem.com. [Link]
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2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC. [Link]
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-
2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. [Link]
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3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. NIH. [Link]
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Rapid Development of an Enantioselective Synthesis of ( R )-1Hydroxy7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid. Request PDF. [Link]
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Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Royal Society of Chemistry. [Link]
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Application Notes and Protocols: A Comprehensive Guide to Assessing the Anti-inflammatory Properties of Indene Compounds
Introduction: The Therapeutic Potential of Indene Scaffolds in Inflammation
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic and unresolved inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The inflammatory cascade is mediated by a complex network of signaling pathways and a diverse array of pro-inflammatory molecules. Key players in this process include enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce inflammatory mediators such as prostaglandins and nitric oxide, respectively.[1] Furthermore, signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways act as master regulators, controlling the expression of a multitude of pro-inflammatory genes that encode cytokines, chemokines, and adhesion molecules.[2][3][4]
The indene scaffold, a bicyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities.[5] Notably, derivatives of indene have demonstrated significant potential as anti-inflammatory agents.[6][7][8] Their mechanism of action often involves the modulation of the key inflammatory pathways mentioned above. Developing and validating the anti-inflammatory efficacy of novel indene compounds requires a systematic and multi-faceted approach, employing a series of robust in vitro and in vivo assays.
This comprehensive guide provides a detailed protocol for researchers, scientists, and drug development professionals to meticulously assess the anti-inflammatory properties of indene compounds. The protocols outlined herein are designed to provide a clear, step-by-step framework for investigating the molecular mechanisms underlying the anti-inflammatory effects of these promising therapeutic candidates.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
The initial screening of indene compounds for anti-inflammatory properties is typically conducted using cell-based in vitro assays. These assays are cost-effective, high-throughput, and provide valuable insights into the compound's mechanism of action at the cellular level.[9][10] A widely used and well-characterized model for studying inflammation in vitro is the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).[11][12][13] LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce a wide range of pro-inflammatory mediators.[14]
Cell Culture and LPS-Induced Inflammation Model
The RAW 264.7 macrophage cell line is a cornerstone for in vitro inflammation studies. These cells, when stimulated with LPS, mimic many of the key inflammatory responses observed in vivo.
Protocol 1: Culturing and Seeding of RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage the cells every 2-3 days when they reach 80-90% confluency.
-
Seeding for Experiments: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1 x 10^5 cells/mL and allow them to adhere overnight before treatment.
Measurement of Inflammatory Mediators
A primary indicator of inflammation is the overproduction of mediators like nitric oxide (NO) and prostaglandins. Indene compounds can be screened for their ability to inhibit the production of these molecules in LPS-stimulated macrophages.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Treatment: Pre-treat the seeded RAW 264.7 cells with various concentrations of the indene compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (100 ng/mL) to the cells and incubate for 24 hours.[14]
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage inhibition of NO production by the indene compound compared to the LPS-treated control.
Protocol 3: Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Cell Treatment and Stimulation: Follow the same steps 1 and 2 as in the Nitric Oxide Production Assay.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Assay: Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage inhibition of PGE2 production by the indene compound relative to the LPS-treated control.
Analysis of Pro-inflammatory Gene and Protein Expression
To delve deeper into the mechanism of action, it is crucial to assess the effect of indene compounds on the expression of key pro-inflammatory genes and proteins, such as iNOS and COX-2.[1][15]
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with the indene compound and/or LPS as previously described. After the desired incubation period (e.g., 6-12 hours for gene expression), lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).[16][17]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[18]
-
qPCR Reaction: Perform qPCR using SYBR Green or TaqMan probes with specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[19]
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Table 1: Example Primer Sequences for qPCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| iNOS | CCCTTCCGAAGTTTCTGGCAGCAGC | GGCTGTCAGAGCCTCGTGGCTTTGG |
| COX-2 | GAGCACTACGGTTTGCTGTCT | TCATCTAGTCTGATCAGTCCAG |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Protocol 5: Western Blot Analysis for Protein Expression
-
Cell Lysis and Protein Quantification: After treatment with the indene compound and/or LPS for an appropriate duration (e.g., 18-24 hours for protein expression), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.[20][21]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[22][23]
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Investigation of Key Inflammatory Signaling Pathways
The NF-κB and MAPK signaling pathways are central to the inflammatory response.[24][25][26] Assessing the ability of indene compounds to modulate these pathways provides critical mechanistic insights.
dot
Caption: NF-κB Signaling Pathway and a potential point of inhibition by indene compounds.
Protocol 6: Analysis of NF-κB Activation
-
Western Blot for IκBα Phosphorylation and Degradation: Treat cells with the indene compound and LPS for a short duration (e.g., 15-60 minutes). Perform Western blot analysis on whole-cell lysates to detect the levels of phosphorylated IκBα and total IκBα. A decrease in total IκBα and an increase in phosphorylated IκBα indicate NF-κB activation.
-
Western Blot for Nuclear Translocation of p65: Fractionate the cells to separate the cytoplasmic and nuclear extracts. Perform Western blot analysis to measure the levels of the NF-κB p65 subunit in both fractions. An increase in nuclear p65 indicates its translocation and activation.[27]
dot
Caption: MAPK Signaling Pathway and a potential point of inhibition by indene compounds.
Protocol 7: Analysis of MAPK Activation
-
Western Blot for Phosphorylated MAPKs: Treat cells with the indene compound and LPS for a short period (e.g., 15-30 minutes). Perform Western blot analysis on whole-cell lysates using antibodies specific for the phosphorylated (active) forms of p38, JNK, and ERK, as well as antibodies for the total forms of these proteins.[28][29] A decrease in the ratio of phosphorylated to total MAPK indicates inhibition of the pathway.
Part 2: In Vivo Evaluation of Anti-inflammatory Efficacy
While in vitro assays are excellent for initial screening and mechanistic studies, in vivo models are essential to evaluate the therapeutic potential of indene compounds in a whole-organism context.[10][30] These models allow for the assessment of a compound's pharmacokinetic and pharmacodynamic properties.
Acute Inflammatory Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used and well-accepted acute inflammation model for evaluating the efficacy of anti-inflammatory drugs.[31][32]
Protocol 8: Carrageenan-Induced Paw Edema in Rats or Mice
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac), and treatment groups receiving different doses of the indene compound. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group at each time point.
Table 2: Data Presentation for Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Control (Vehicle) | - | 1.20 ± 0.08 | - |
| Standard (Indomethacin) | 10 | 0.45 ± 0.05 | 62.5 |
| Indene Compound X | 25 | 0.85 ± 0.07 | 29.2 |
| Indene Compound X | 50 | 0.60 ± 0.06 | 50.0 |
| Indene Compound X | 100 | 0.48 ± 0.04 | 60.0 |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of novel indene compounds. By systematically progressing from in vitro screening of inflammatory mediators and signaling pathways to in vivo validation of efficacy, researchers can build a strong preclinical data package. The insights gained from these studies will be instrumental in identifying lead candidates and elucidating their mechanisms of action, ultimately paving the way for the development of new and effective anti-inflammatory therapeutics based on the versatile indene scaffold. Further investigations could also explore chronic inflammation models and delve into the specific molecular targets of the most promising indene derivatives.
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Application Notes and Protocols: Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate as a Versatile Molecular Scaffold in Drug Discovery
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of the Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate scaffold. This document outlines a plausible synthetic pathway, highlights its potential in developing novel therapeutics, and provides detailed protocols for its derivatization.
Introduction: The 2,3-Dihydro-1H-indene Scaffold in Medicinal Chemistry
The 2,3-dihydro-1H-indene, or indane, core is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for designing ligands that can selectively interact with biological targets. The indane nucleus is an isostere of the indole ring, a common motif in many biologically active compounds.[1] Derivatives of the indane scaffold have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2]
The subject of these notes, this compound, offers several strategic advantages for drug design:
-
Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to higher binding affinity and selectivity for target proteins.
-
Tunable Aromatic Substitution: The methoxy group at the 4-position offers a point for electronic modulation of the aromatic ring and can participate in key hydrogen bond interactions with biological targets. Its presence has been shown to be important for the biological activity of related compounds.[2][3]
-
Versatile Derivatization Handle: The methyl carboxylate at the 2-position provides a readily accessible point for chemical modification, allowing for the exploration of a wide range of derivatives through reactions such as amide bond formation.
Proposed Synthetic Pathway
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed multi-step synthesis of the target scaffold.
Detailed Synthetic Protocols
Protocol 1: Synthesis of 4-Methoxy-1-indanone (Intermediate)
This protocol is adapted from established Friedel-Crafts acylation procedures for the synthesis of indanones.
Materials:
-
3-Methoxyphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (DCE)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.
Procedure:
-
To a stirred solution of 3-methoxyphenylacetic acid (1.0 eq) in DCE, add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in DCE and cool to 0 °C in an ice bath.
-
Add aluminum chloride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated HCl.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxy-1-indanone.
Protocol 2: Synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (Precursor)
This part of the synthesis involves a sequence of a Reformatsky reaction, dehydration, and reduction, followed by hydrolysis. These are standard transformations in organic synthesis.
Materials:
-
4-Methoxy-1-indanone
-
Methyl bromoacetate
-
Zinc dust
-
Tetrahydrofuran (THF), anhydrous
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH)
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
Reformatsky Reaction: To a suspension of activated zinc dust (2.0 eq) in anhydrous THF, add a solution of 4-methoxy-1-indanone (1.0 eq) and methyl bromoacetate (1.5 eq) in THF dropwise. Initiate the reaction by gentle heating if necessary. Reflux the mixture for 3 hours. Cool to room temperature and quench with saturated ammonium chloride solution. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
-
Dehydration: Dissolve the crude alcohol from the previous step in toluene, add a catalytic amount of p-TsOH, and reflux with a Dean-Stark trap to remove water for 4 hours. Cool, wash with NaHCO₃ solution and brine, dry, and concentrate.
-
Reduction: Dissolve the crude unsaturated ester in MeOH and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate.
-
Hydrolysis: Dissolve the resulting ester in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature overnight. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Protocol 3: Synthesis of this compound (Target Scaffold)
This is a standard Fischer esterification of the carboxylic acid precursor.
Materials:
-
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target compound, this compound.
Application Notes: Exploring the Therapeutic Potential
The this compound scaffold is a promising starting point for the development of novel therapeutics targeting a range of diseases. The following application notes are based on the reported biological activities of structurally related indane derivatives.
Application 1: Development of Novel Anti-Inflammatory Agents
Rationale: The indane scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Recent studies have shown that 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives exhibit significant analgesic and anti-inflammatory activities.[2] It is hypothesized that these compounds may exert their effects through the inhibition of inflammatory mediators.
Experimental Approach:
-
Library Synthesis: Synthesize a library of amides from 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid using a diverse set of primary and secondary amines via standard amide coupling protocols (see Protocol 4).
-
In Vitro Screening: Screen the synthesized library for inhibitory activity against key inflammatory enzymes such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).
-
Cell-Based Assays: Evaluate the most potent compounds from the in vitro screens in cell-based assays to determine their ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Structure-Activity Relationship (SAR) Studies: Analyze the SAR to identify key structural features that contribute to potency and selectivity.
Application 2: Design of Novel Anticancer Agents
Rationale: Dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors, exhibiting anti-angiogenic and antitumor properties.[3] The substitution pattern on the aromatic ring, including the presence of methoxy groups, has been shown to be crucial for activity.
Experimental Approach:
-
Focused Library Synthesis: Design and synthesize derivatives of the scaffold, focusing on modifications of the amide portion to mimic the structural features of known tubulin inhibitors (e.g., by incorporating substituted aromatic or heteroaromatic moieties).
-
Antiproliferative Screening: Evaluate the synthesized compounds for their cytotoxic effects against a panel of human cancer cell lines (e.g., breast, lung, colon).
-
Mechanism of Action Studies: For the most active compounds, perform mechanism of action studies, including:
-
Tubulin polymerization assays to confirm direct inhibition.
-
Cell cycle analysis to investigate cell cycle arrest (typically at the G2/M phase for tubulin inhibitors).
-
Immunofluorescence microscopy to visualize effects on the microtubule network.
-
-
In Vivo Efficacy Studies: Test promising candidates in xenograft models of human cancer to evaluate their in vivo antitumor efficacy.
Protocol 4: Derivatization via Amide Coupling
The carboxylate group of the scaffold can be readily converted to an amide, providing a diverse range of derivatives for biological screening.
Diagram of a Representative Amide Coupling Reaction:
Caption: General workflow for amide library synthesis.
Materials:
-
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
-
A primary or secondary amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring for completion by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide derivative.
Data Summary
| Compound/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 4-Methoxy-1-indanone | C₁₀H₁₀O₂ | 162.19 | Crystalline solid, key intermediate for building the indane core. |
| 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | C₁₁H₁₂O₃ | 208.21 | Carboxylic acid precursor for esterification and amide coupling.[4] |
| This compound | C₁₂H₁₄O₃ | 222.24 | Target molecular scaffold for further derivatization. |
Conclusion
This compound represents a valuable and versatile molecular scaffold for the design and synthesis of novel therapeutic agents. Its rigid core, coupled with the potential for diverse functionalization at the carboxylate position, makes it an ideal starting point for exploring new chemical space in the pursuit of potent and selective modulators of various biological targets. The protocols and application notes provided herein offer a solid foundation for researchers to embark on the synthesis and biological evaluation of derivatives based on this promising scaffold.
References
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]
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Effect of Methoxyindole 2-carboxylic Acid and 4-pentenoic Acid on Adipose Tissue Metabolism. (1971). PubMed. Retrieved January 13, 2026, from [Link]
- Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(16), 9357-9372.
- Xiang, J., Hu, T., & Wang, J. (2013). Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(3), o504.
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Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]
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2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). PubMed Central. Retrieved January 13, 2026, from [Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2021). MDPI. Retrieved January 13, 2026, from [Link]
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3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. (2010). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. (2016). ResearchGate. Retrieved January 13, 2026, from [Link]
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Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. (2001). PubMed. Retrieved January 13, 2026, from [Link]
-
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). PubMed Central. Retrieved January 13, 2026, from [Link]
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3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. (2010). PubMed. Retrieved January 13, 2026, from [Link]
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Discovery of a Series of Substituted 1H-((1,2,3-Triazol-4-yl)methoxy)pyrimidines as Brain Penetrants and Potent GluN2B-Selective Negative Allosteric Modulators. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). PubMed Central. Retrieved January 13, 2026, from [Link]
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Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. (2022). KOPS. Retrieved January 13, 2026, from [Link]
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Application Notes and Protocols: Enantioselective Synthesis of Chiral Indene Derivatives
Introduction: The Significance of Chiral Indene Scaffolds
The indene framework is a privileged structural motif found in a multitude of biologically active natural products and pharmaceutical agents.[1] The stereochemistry of these molecules is often critical to their therapeutic efficacy and safety, making the development of robust enantioselective synthetic methods a paramount objective in medicinal chemistry and drug development.[2] Chiral indene and indane derivatives are key components in drugs targeting a range of conditions, from immunosuppression to antimicrobial and anti-inflammatory applications.[1] This guide provides an in-depth overview of modern enantioselective strategies for accessing these valuable chiral building blocks, with a focus on transition-metal catalysis, organocatalysis, and enzymatic methods.
I. Transition-Metal Catalysis: A Powerful Toolkit for Asymmetric Indene Synthesis
Transition-metal catalysis stands as a cornerstone for the enantioselective synthesis of chiral indenes, offering a diverse array of transformations with high efficiency and stereocontrol.[3][4] These methods often involve the creation of chiral environments around a metal center, which then directs the stereochemical outcome of the reaction.
A. Asymmetric Hydrogenation of Indenes
Asymmetric hydrogenation is a highly effective method for producing chiral indanes from their corresponding indene precursors.[5][6] This approach typically utilizes chiral phosphine ligands in complex with rhodium, ruthenium, or iridium catalysts to achieve high enantioselectivity.
Causality Behind Experimental Choices: The choice of metal and ligand is crucial for achieving high enantioselectivity. The ligand's structure creates a chiral pocket that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. The solvent and hydrogen pressure are also key parameters that can influence both the rate and the stereoselectivity of the reaction.[6]
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Indene
This protocol is a representative example of the enantioselective hydrogenation of a substituted indene to its corresponding chiral indane.
Materials:
-
Substituted Indene (1.0 mmol)
-
[Rh(COD)2]BF4 (0.01 mmol, 1 mol%)
-
(R)-BINAP (0.012 mmol, 1.2 mol%)
-
Methanol (degassed, 5 mL)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a reaction vial with the substituted indene, [Rh(COD)2]BF4, and (R)-BINAP.
-
Add degassed methanol to the vial and stir briefly to dissolve the solids.
-
Place the vial in a high-pressure autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Carefully vent the autoclave and purge with nitrogen.
-
Remove the reaction vial and concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Self-Validation: A successful reaction will yield the chiral indane with high conversion and high enantioselectivity (typically >90% ee). The absolute configuration of the product is determined by the chirality of the BINAP ligand used.
B. Enantioselective Cyclization Reactions
Transition-metal-catalyzed cyclization reactions provide a powerful means to construct the chiral indene core from acyclic precursors.[3][7]
Palladium-Catalyzed Asymmetric (4+2) Dipolar Cyclization
A recent innovative approach involves the palladium-catalyzed asymmetric (4+2) dipolar cyclization to construct chiral spiro-indenes.[1][8] This method utilizes a chiral phosphoramidite ligand to control the stereochemistry of the cyclization, leading to products with high diastereo- and enantioselectivity.[1][8]
Mechanism Overview: This reaction proceeds through the formation of a π-allyl-Pd 1,4-dipole, which is then trapped by an in situ generated ketene. The chiral ligand on the palladium catalyst orchestrates the facial selectivity of the cycloaddition, resulting in the enantioenriched spiro-indene product.
Caption: Pd-Catalyzed Asymmetric (4+2) Dipolar Cyclization.
C. Rhodium-Catalyzed Asymmetric Addition of Arylboron Reagents
Another powerful strategy involves the rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives.[9][10] This reaction allows for the enantioselective installation of an aryl group at the 2-position of the indane core. A key mechanistic feature of this transformation is a 1,4-rhodium shift.[9][10]
| Catalyst System | Substrate Scope | Yield (%) | ee (%) |
| Rh/(R)-BINAP | 7-Aryl-indenes | 55-75 | 79-97 |
| Rh/(R)-H8-BINAP | Acenaphthylene | 85 | 95 |
| Data synthesized from multiple sources.[9] |
II. Organocatalysis: A Metal-Free Approach to Chiral Indenes
Organocatalysis has emerged as a complementary and often more sustainable alternative to transition-metal catalysis.[11][12] These reactions utilize small, chiral organic molecules to induce enantioselectivity.
A. Asymmetric Tandem Reactions
Chiral cinchona alkaloid-derived thioureas have been successfully employed to catalyze asymmetric tandem reactions of indene-based dienes with isoxazole-5-ones.[11] This methodology provides access to enantioenriched spirodihydrofluorene compounds. The catalyst operates through hydrogen bonding interactions, which organize the substrates in the transition state to favor the formation of one enantiomer.[13][14]
B. N-Heterocyclic Carbene (NHC) Catalyzed Intramolecular Michael Addition
Chiral N-heterocyclic carbenes (NHCs) can catalyze the intramolecular Michael addition of enals tethered to an indene core.[3] This "Umpolung" strategy reverses the normal reactivity of the aldehyde, allowing it to act as a nucleophile and attack the pendant Michael acceptor, thereby constructing the indanyl skeleton with excellent diastereo- and enantiocontrol.[3]
Caption: Organocatalytic Tandem Reaction Workflow.
III. Biocatalysis: The Green Chemistry Approach
Enzymatic methods offer a highly selective and environmentally benign route to chiral molecules.[15][16][17] For the synthesis of chiral indane derivatives, engineered imine reductases (IREDs) have shown great promise.[18][19][20]
A. IRED-Catalyzed Asymmetric Reduction of Imines
Engineered IREDs can catalyze the asymmetric reduction of imines derived from indanones to produce chiral N-hydroxyethyl amino indane derivatives with excellent enantioselectivity.[18][19][20] This approach is particularly valuable for the synthesis of pharmaceutical intermediates.
Causality Behind Experimental Choices: The use of an engineered enzyme is critical, as wild-type enzymes often exhibit low or no activity towards non-natural substrates. Protein engineering allows for the modification of the enzyme's active site to enhance its activity and selectivity for a specific substrate. A fed-batch strategy is often employed to overcome substrate inhibition or hydrolysis, thereby improving the overall yield.[18][19]
Protocol 2: Engineered IRED-Catalyzed Asymmetric Reduction of an Indanone-Derived Imine
This protocol describes the enzymatic reduction of a pre-formed imine to a chiral amine, a key intermediate for the drug ozanimod.[18][19]
Materials:
-
1-((2-hydroxyethyl)imino)-2,3-dihydro-1H-indene-4-carbonitrile (Imine Substrate, 2a)
-
Engineered Imine Reductase (IR262-F185E/F229L)
-
NADH or NADPH cofactor
-
Glucose Dehydrogenase (for cofactor regeneration)
-
Glucose
-
Phosphate Buffer (e.g., 100 mM, pH 7.5)
-
Bioreactor or temperature-controlled shaker
Procedure:
-
Prepare a buffered solution containing glucose and the NADH/NADPH cofactor.
-
Add the engineered IRED and glucose dehydrogenase to the buffer.
-
Initiate the reaction by adding the imine substrate. A continuous fed-batch approach is recommended to maintain a low substrate concentration and avoid imine hydrolysis.
-
Maintain the reaction at a controlled temperature (e.g., 30-35 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, quench the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the product into the organic layer, separate the layers, and dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the product by crystallization or chromatography.
-
Confirm the enantiomeric excess (>99% ee is typical) by chiral HPLC.[18][19]
Self-Validation: A high isolated yield (e.g., 70%) and excellent enantioselectivity (>99% ee) for the (S)-enantiomer are indicative of a successful biotransformation.[18][19] The recycling of any unreacted starting material (which may have hydrolyzed back to the ketone) is also possible.[18]
| Method | Catalyst | Key Features | Typical ee (%) |
| Asymmetric Hydrogenation | Chiral Rh, Ru, Ir complexes | High turnover, broad substrate scope | >90 |
| Asymmetric Cyclization | Chiral Pd complexes | Constructs complex spiro-architectures | >95 |
| Asymmetric Addition | Chiral Rh complexes | Enantioselective C-C bond formation | 79-97 |
| Organocatalytic Tandem Reaction | Chiral Thioureas | Metal-free, mild conditions | up to 98 |
| Enzymatic Reduction | Engineered IREDs | High selectivity, green process | >99 |
IV. Conclusion and Future Outlook
The enantioselective synthesis of chiral indene derivatives has witnessed significant advancements through the development of sophisticated transition-metal, organocatalytic, and biocatalytic methodologies. Each approach offers unique advantages in terms of substrate scope, efficiency, and sustainability. Future research will likely focus on the development of even more efficient and versatile catalysts, the expansion of the substrate scope to include more complex and functionalized indenes, and the integration of these methods into streamlined syntheses of high-value pharmaceutical agents. The continued synergy between these catalytic paradigms will undoubtedly accelerate the discovery and development of new chiral drugs based on the indene scaffold.
References
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-
Li, J., et al. (2025). Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. Organic Letters, 27(15), 4063-4067. Available at: [Link]
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Li, J., et al. (2025). Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. PubMed. Available at: [Link]
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Umeda, M., Noguchi, H., & Nishimura, T. (2020). Enantioselective Synthesis of Chiral Indane Derivatives by Rhodium-Catalyzed Addition of Arylboron Reagents to Substituted Indenes. Organic Letters, 22(24), 9597–9602. Available at: [Link]
-
Wang, Y., et al. (2024). Organocatalytic Asymmetric Tandem Reaction of Indene-Based Dienes for the Synthesis of Enantioenriched Spirodihydrofluorenes and Fluorenylamine-ketoximes Containing Axial Elements. Organic Letters. Available at: [Link]
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ResearchGate. (n.d.). Asymmetric Synthesis of N -Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. Request PDF. Available at: [Link]
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Tissot, M., & Alexakis, A. (2016). Enantioselective Syntheses of Indanes: From Organocatalysis to C—H Functionalization. Chemical Society Reviews, 45(3), 696-715. Available at: [Link]
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Li, J., et al. (2025). Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. Organic Letters. Available at: [Link]
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CABI Digital Library. (2023). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. Available at: [Link]
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He, B., et al. (2024). Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. Chem Synth, 4:53. Available at: [Link]
-
ResearchGate. (n.d.). Transition-metal-catalyzed reported strategies for indenes. Scientific Diagram. Available at: [Link]
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Starý, I., et al. (2023). Stereocontrolled Synthesis of Chiral Helicene‐Indenido ansa‐ and Half‐Sandwich Metal Complexes and Their Use in Catalysis. Chemistry – A European Journal, 29(1). Available at: [Link]
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Sharma, U., et al. (2025). Stereoselective Synthesis of Functionalized Indenes via Regioselective Cascade Iodoalkylation of Alkynes. The Journal of Organic Chemistry, 90(27), 9559–9575. Available at: [Link]
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Sci-Hub. (n.d.). Enantioselective Synthesis of Chiral Indane Derivatives by Rhodium-Catalyzed Addition of Arylboron Reagents to Substituted Indenes. Available at: [Link]
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Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Available at: [Link]
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Zhang, X., et al. (2025). Enantioselective Synthesis of N-Substituted Indoles with α,β-Stereocenters via Sequential Aza-Piancatelli/Cyclization Reactions. Organic Letters. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indenes. Available at: [Link]
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Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). LinkedIn. Available at: [Link]
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Roy, I., et al. (2018). Tandem Catalysis for Asymmetric Coupling of Ethylene and Enynes to Functionalized Cyclobutanes. Science, 361(6397), 68-72. Available at: [Link]
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González-López, V., et al. (2024). Non-covalent organocatalyzed enantioselective cyclization reactions of α,β-unsaturated imines. Beilstein Journal of Organic Chemistry, 20, 1073–1111. Available at: [Link]
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Singh, R., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemRxiv. Available at: [Link]
-
Pàmies, O., et al. (2018). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Angewandte Chemie International Edition, 57(1), 234-238. Available at: [Link]
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Obligacion, J. V., & Chirik, P. J. (2015). Asymmetric Catalysis with Ethylene. Synthesis of Functionalized Chiral Enolates. Journal of the American Chemical Society, 137(45), 14269–14272. Available at: [Link]
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González-López, V., et al. (2024). Non-covalent organocatalyzed enantioselective cyclization reactions of α,β-unsaturated imines. Beilstein Journal of Organic Chemistry, 20, 1073–1111. Available at: [Link]
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Asymmetric Hydrogenation. (2015). Creative Commons. Available at: [Link]
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Li, W.-S., et al. (2002). Enzymatic Synthesis of Chiral Organophosphothioates from Prochiral Precursors. Organic Letters, 4(4), 571–573. Available at: [Link]
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Jamroziak, A., & Albrecht, Ł. (2024). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. International Journal of Molecular Sciences, 25(13), 7209. Available at: [Link]
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Jana, A., et al. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry, 82(8), 4226–4234. Available at: [Link]
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MDPI. (2024). Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. Molecules, 29(13), 3123. Available at: [Link]
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Dutta, S., & Samanta, S. (2021). Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core. New Journal of Chemistry, 45(4), 1775-1793. Available at: [Link]
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Scholars Portal Journals. (n.d.). Recent progress in transition-metal-catalyzed enantioselective indole functionalizations. Available at: [Link]
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Asymmetric hydrogen transfer protocol for enantiocontrolled synthesis of (–)-chokol G. (n.d.). Chemical Communications. Available at: [Link]
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Franklin, S. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(1). Available at: [Link]
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Chiral switches versus de novo enantiomerically pure compounds. (2017). Future Medicinal Chemistry, 9(11), 1189–1204. Available at: [Link]
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D'Alessandro, M., et al. (2019). Asymmetric Enzymatic Hydration of Unactivated, Aliphatic Alkenes. Angewandte Chemie International Edition, 58(2), 549-553. Available at: [Link]
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ACS Publications. (n.d.). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Available at: [Link]
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Das, B., & Kumar, A. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(43), 31690-31702. Available at: [Link]
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Roy, I., et al. (2018). Tandem catalysis for asymmetric coupling of ethylene and enynes to functionalized cyclobutanes. Science, 361(6397), 68-72. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to support your experimental success.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves a Dieckmann condensation to form the indanone ring, followed by alkylation and decarboxylation. This guide will address the critical aspects of this synthetic pathway, offering solutions to common problems.
A general synthetic approach is outlined below:
Caption: A general workflow for the synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing probable causes and actionable solutions.
Problem 1: Low Yield in Dieckmann Condensation
Question: I am getting a very low yield for the Dieckmann condensation to form the 4-methoxy-1-indanone precursor. What could be the issue?
Answer: Low yields in a Dieckmann condensation are a common issue and can be attributed to several factors. The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[1][2]
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Insufficiently Strong Base | The Dieckmann condensation requires a strong base to generate the enolate intermediate. If the base is not strong enough, the equilibrium will not favor the enolate, leading to a slow or incomplete reaction. | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). If using an alkoxide, ensure it corresponds to the ester alcohol to prevent transesterification (e.g., sodium methoxide for methyl esters).[3] |
| Presence of Water | Water will quench the strong base and can also hydrolyze the ester starting material and product. This is a critical parameter to control for a successful reaction. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Intermolecular Condensation | If the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to polymeric byproducts. | Employ high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base in the reaction solvent. |
| Reverse Reaction | The Dieckmann condensation is a reversible reaction. The equilibrium is driven forward by the deprotonation of the resulting β-keto ester, which is acidic. If the base is consumed prematurely, the reaction can revert.[4] | Use at least one full equivalent of base to ensure the final deprotonation step proceeds to completion, thus shifting the equilibrium towards the product.[5][6] |
Problem 2: Formation of Multiple Products in the Alkylation Step
Question: After the Dieckmann condensation, I am trying to alkylate the resulting β-keto ester, but I am observing multiple spots on my TLC plate. What are these side products and how can I avoid them?
Answer: The alkylation of a β-keto ester can indeed lead to multiple products if not carefully controlled. The primary side products are typically from O-alkylation and dialkylation.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| O-alkylation vs. C-alkylation | The enolate intermediate has two nucleophilic sites: the α-carbon and the oxygen atom. Reaction at the oxygen leads to the undesired O-alkylated product. The ratio of C- to O-alkylation is influenced by the solvent, counter-ion, and the nature of the alkylating agent. | To favor C-alkylation, use a less polar, aprotic solvent like THF or toluene. A "soft" alkylating agent, such as an alkyl iodide or bromide, is preferred over "harder" agents like sulfates. Using a base with a smaller, more coordinating cation (e.g., Li+ from LDA) can also favor C-alkylation.[7] |
| Dialkylation | The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time, leading to a dialkylated byproduct. | Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents). Add the alkylating agent at a low temperature (e.g., 0 °C or below) and allow the reaction to slowly warm to room temperature. This helps to control the reactivity and minimize the second alkylation. |
| Incomplete Initial Deprotonation | If the initial deprotonation of the β-keto ester is incomplete, unreacted starting material will be present, leading to a complex mixture. | Use a strong, non-nucleophilic base like LDA (Lithium diisopropylamide) to ensure complete and irreversible deprotonation to the enolate before adding the alkylating agent. |
digraph "Alkylation_Issues" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Alkylation of β-keto ester"]; Problem [label="Multiple Products Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="O-alkylation"]; Cause2 [label="Dialkylation"]; Solution1 [label="Use less polar solvent (THF)\nUse 'soft' alkylating agent (R-I)\nUse Li-based base (LDA)"]; Solution2 [label="Use stoichiometric alkylating agent\nControl temperature (low temp addition)"]; Start -> Problem; Problem -> Cause1; Problem -> Cause2; Cause1 -> Solution1; Cause2 -> Solution2;
}
Caption: Troubleshooting multiple products in the alkylation step.
Problem 3: Incomplete or Uncontrolled Decarboxylation
Question: I am having trouble with the final decarboxylation step. The reaction is either incomplete, or I am getting significant side products. Any advice?
Answer: Decarboxylation of β-keto esters is a common transformation, but it requires specific conditions to proceed cleanly.[8] Incomplete decarboxylation or the formation of byproducts can often be traced back to the reaction conditions.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis | The decarboxylation of a β-keto ester typically proceeds through the corresponding β-keto acid. Therefore, the ester must first be hydrolyzed (saponified). Incomplete hydrolysis will result in unreacted ester. | Ensure complete saponification by using a sufficient excess of a strong base like NaOH or KOH in a water/alcohol mixture and heating for an adequate amount of time. Monitor the disappearance of the starting ester by TLC. |
| Harsh Decarboxylation Conditions | While heat is required for the decarboxylation of the β-keto acid, excessively high temperatures or prolonged heating can lead to decomposition and the formation of colored impurities. The methoxy group on the aromatic ring can also be sensitive to harsh acidic conditions. | After acidification of the carboxylate, the resulting β-keto acid can often be decarboxylated by gentle heating. Start with a lower temperature (e.g., 80-100 °C) and monitor the evolution of CO2. Avoid overly strong acids for the acidification step if possible. |
| Alternative Decarboxylation Methods | For sensitive substrates, the standard saponification-acidification-heating sequence may not be optimal. | Consider a Krapcho decarboxylation, which is performed under neutral or mildly basic conditions, often in a polar aprotic solvent like DMSO with a salt such as LiCl.[9] This method can be much milder and give cleaner products. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting material for the Dieckmann condensation to synthesize the 4-methoxy-1-indanone precursor?
A1: A suitable starting material would be a dialkyl adipate with a 3-(2-methoxyphenyl) substituent. For example, dimethyl 3-(2-methoxyphenyl)adipate would be a logical precursor. The synthesis of this starting material itself is a key consideration.
Q2: Can I perform the alkylation and decarboxylation in a one-pot procedure?
A2: While one-pot procedures are attractive for their efficiency, combining the alkylation and decarboxylation steps can be challenging. The conditions for alkylation (strong base, anhydrous) are incompatible with those for hydrolysis and decarboxylation (aqueous base, then acid and heat). A sequential workup and isolation of the alkylated intermediate is generally recommended for higher purity and yield.
Q3: How does the methoxy group on the aromatic ring affect the synthesis?
A3: The electron-donating methoxy group can influence the reactivity of the aromatic ring. In syntheses that involve Friedel-Crafts type reactions to form the indanone ring, the methoxy group is activating and ortho-, para-directing.[10] This can affect the regioselectivity of the cyclization. In the case of a Dieckmann condensation, its electronic effect is less direct but can still subtly influence the acidity of benzylic protons.
Q4: What are the best methods for purifying the final product, this compound?
A4: The final product is typically a liquid or a low-melting solid. Purification is commonly achieved by vacuum distillation or column chromatography on silica gel. The choice of solvent system for chromatography will depend on the polarity of any impurities. A mixture of hexanes and ethyl acetate is a good starting point.
Q5: Are there any alternative synthetic routes to this molecule?
A5: Yes, an alternative route could start from 4-methoxy-1-indanone.[4] This could involve a formylation or carboxylation at the 2-position, followed by reduction of the ketone and esterification. Another approach could be the cyclization of a suitably substituted phenylpropanoic acid derivative.[11] The choice of route will depend on the availability and cost of the starting materials.
References
- Davis, B. R., & Garratt, P. J. (1991). Acylation of Esters, Ketones and Nitriles. Synthesis, 1991(02), 795-863.
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Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
-
PubChem. (n.d.). methyl 4-methoxy-1H-indole-2-carboxylate. Retrieved from [Link]
- Kwiecień, H., & Szymańska, E. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
-
ChemSynthesis. (n.d.). methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate. Retrieved from [Link]
- Kwiecień, H., & Szymańska, E. (2017). Synthesis of 1-indanones with a broad range of biological activity.
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
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Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (2021, August 6). Synthesis and Odor Properties of Substituted Indane-2-carboxaldehydes. Discovery of a New Floral (Muguet) Fragrance Alcohol. Retrieved from [Link]
-
CORE. (n.d.). Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]
-
Allen Institute. (n.d.). Decarboxylation Reaction. Retrieved from [Link]
-
ResearchGate. (2012, December). Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4'-methoxy(1,1'-biphenyl)-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (2024, February 6). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Retrieved from [Link]
-
ResearchGate. (2015, October 3). SYNTHESIS OF ALKENES BY OXIDATIVE DECARBOXYLATION OF CARBOXYLIC ACIDS; MECHANISTIC VIEWS; THE ORGANIC CHEMISTRY NOTEBOOK SERIES, A DIDACTICAL APPROACH, Nº 6. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 7). What is the product of a Dieckmann condensation of dimethyl adipate?. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2019). Photocatalytic decarboxylative [2 + 2 + 1] annulation of 1,6-enynes with N-hydroxyphthalimide esters for the synthesis of indene-containing polycyclic compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Alkene Synthesis by Photocatalytic Chemoenzymatically Compatible Dehydrodecarboxylation of Carboxylic Acids and Biomass. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Esterification of 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Welcome to our dedicated technical support guide for the esterification of 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Due to the sterically hindered nature of the carboxylic acid, achieving high yields and purity can be challenging. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome common hurdles and successfully synthesize your target ester.
Troubleshooting Guide: Common Issues and Solutions
The esterification of 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid can present several challenges. Below is a table outlining common problems, their probable causes, and actionable solutions based on established chemical principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Steric Hindrance: The bulky indane scaffold impedes the approach of the alcohol.[1] 2. Reversible Reaction: The equilibrium of the Fischer esterification may not favor product formation.[2][3] 3. Inadequate Activation of Carboxylic Acid: The carboxylic acid is not sufficiently electrophilic. | 1. Fischer Esterification: Use a large excess of the alcohol (if feasible) to shift the equilibrium.[3] Employ a Dean-Stark apparatus to remove water azeotropically.[3] 2. Steglich Esterification: Utilize DCC or EDC as a coupling agent with a catalytic amount of DMAP. This method is effective for sterically demanding substrates. 3. Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[4] 4. Mitsunobu Reaction: This reaction proceeds under mild conditions and is often successful for hindered alcohols, which can be conceptually applied to hindered acids with an inversion of the alcohol's stereocenter if applicable. |
| Side Product Formation | 1. Dehydration of Alcohol: If using a secondary or tertiary alcohol under harsh acidic conditions (Fischer), elimination to form an alkene can occur. 2. N-acylurea Formation (Steglich): A side-reaction of the O-acylisourea intermediate can occur if the alcohol is not reactive enough. | 1. Milder Conditions: Opt for Steglich or Mitsunobu conditions which are performed at or below room temperature. 2. Catalyst Choice: Ensure a sufficient amount of DMAP is used in the Steglich esterification to accelerate the desired reaction. |
| Difficult Purification | 1. Co-elution of Starting Material: The polarity of the ester and the starting carboxylic acid may be similar. 2. Removal of Byproducts: Dicyclohexylurea (DCU) from the Steglich reaction or triphenylphosphine oxide from the Mitsunobu reaction can be challenging to separate. | 1. Aqueous Workup: Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid. 2. Precipitation: DCU is often insoluble in many organic solvents and can be removed by filtration. Triphenylphosphine oxide can sometimes be precipitated out by the addition of a non-polar solvent like hexanes. 3. Chromatography: Careful selection of the eluent system is crucial for successful column chromatography. |
| Reaction Stalls | 1. Catalyst Deactivation: The acid catalyst in Fischer esterification may be neutralized. 2. Insufficient Reagent: One of the coupling reagents (e.g., DCC, DEAD) may have degraded or been consumed. | 1. Add More Catalyst: In a Fischer esterification, a fresh portion of the acid catalyst can be added. 2. Monitor by TLC: Follow the reaction progress by Thin Layer Chromatography. If the reaction stalls, consider adding more of the limiting reagent. |
Frequently Asked Questions (FAQs)
Q1: Why is the standard Fischer esterification often inefficient for this substrate?
The Fischer-Speier esterification is an equilibrium-controlled process.[2][3] For sterically hindered carboxylic acids like 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, the approach of the alcohol to the carbonyl carbon is sterically disfavored, leading to a slow reaction rate and an unfavorable equilibrium position.[1] To drive the reaction forward, a large excess of the alcohol and removal of water are typically necessary.[3]
Q2: What are the advantages of converting the carboxylic acid to an acid chloride first?
Acid chlorides are significantly more reactive than their corresponding carboxylic acids.[4] The conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly electrophilic carbonyl carbon. This intermediate then readily reacts with the alcohol, even sterically hindered ones, often at lower temperatures and with higher yields. This two-step process bypasses the unfavorable equilibrium of the Fischer esterification.
Q3: When should I consider using a Steglich esterification?
The Steglich esterification is an excellent choice for substrates that are sensitive to strong acids or high temperatures.[5] It utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP). This method is well-suited for coupling sterically hindered carboxylic acids and alcohols under mild, often room temperature, conditions.
Q4: Is the Mitsunobu reaction a viable option?
The Mitsunobu reaction is typically used to convert alcohols to esters with an inversion of stereochemistry. While less common for the direct esterification of carboxylic acids with simple alcohols, it can be a powerful tool, especially when dealing with precious or complex alcohols. The reaction proceeds under very mild and neutral conditions.
Q5: How can I effectively remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification?
Dicyclohexylurea (DCU) is the byproduct formed from DCC. It has low solubility in many common organic solvents like dichloromethane, diethyl ether, and ethyl acetate. A common and effective purification strategy is to perform a filtration of the reaction mixture before the aqueous workup. Cooling the reaction mixture can further decrease the solubility of DCU, aiding in its removal.
Experimental Protocols
Protocol 1: Esterification via Acid Chloride Formation
This two-step protocol is often the most reliable for sterically hindered carboxylic acids.
Step 1: Formation of the Acid Chloride
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.5-2.0 equiv) dropwise.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid.
-
Once the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The crude acid chloride is typically used in the next step without further purification.
Step 2: Ester Formation
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM under an inert atmosphere.
-
Add the desired alcohol (1.1 equiv) followed by a non-nucleophilic base such as pyridine or triethylamine (1.2 equiv).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Protocol 2: Steglich Esterification
This one-pot procedure is suitable for acid-sensitive substrates.
-
To a solution of 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1-0.2 equiv) in anhydrous DCM, add a solution of DCC (1.1 equiv) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Wash the filtrate with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure ester.
References
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405-6412. [Link]
-
PubChem. (n.d.). 2,3-dihydro-1H-indene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Quora. (2019). Why are primary carboxylic acids more reactive towards esterification?. Retrieved from [Link]
-
Patil, S. B., Singh, P. R., & Bobade, V. D. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-370. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
-
Journal of Organic Chemistry. (2026). Ahead of Print. American Chemical Society. Retrieved from [Link]
-
IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. Retrieved from [Link]
-
Science of Synthesis. (2024). Knowledge Updates 2024/3, Chapter 20.2.10.2. Thieme. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis. Retrieved from [Link]
-
PubMed. (n.d.). Unveiling the mechanisms of carboxylic acid esterification on acid zeolites for biomass-to-energy: A review of the catalytic process through experimental and computational studies. National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
Tetrahedron. (1976). A Convenient Procedure for Esterification of Thermally Unstable Carboxylic Acids. Elsevier. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, identify potential byproducts, and troubleshoot common experimental issues. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also to proactively improve your synthetic strategy.
Introduction: A Plausible Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maximize yield and purity. While various routes can be envisioned, a common and logical approach involves three key stages:
-
Formation of the Side Chain: Beginning with a readily available starting material like anisole, a three-carbon side chain is introduced via a Friedel-Crafts acylation with succinic anhydride, followed by a reduction of the resulting keto acid.
-
Intramolecular Cyclization: The substituted propanoic acid is then cyclized to form the core indanone structure through an intramolecular Friedel-Crafts acylation.
-
Carboxymethylation: Finally, a carboxylate group is introduced at the C2 position of the indanone ring.
This guide will dissect each of these stages, highlighting the critical control points and the genesis of common byproducts.
Visualizing the Main Synthetic Pathway
Caption: A plausible multi-step synthesis of the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Step 1: Side Chain Formation - Friedel-Crafts Acylation and Reduction
Q1: My Friedel-Crafts acylation of anisole with succinic anhydride is giving a mixture of products with a low yield of the desired β-(4-methoxybenzoyl)propionic acid. What's going wrong?
A1: This is a classic challenge in Friedel-Crafts acylation of activated rings like anisole. The primary issue is often the formation of regioisomers and potential side reactions.
-
The "Why": The methoxy group is a strong ortho, para-director. While the para-substituted product is sterically favored and generally predominates, the ortho-isomer will also form. The Lewis acid catalyst (e.g., AlCl₃) can also complex with the methoxy group, which can influence the regioselectivity and reactivity.[1]
-
Troubleshooting & Solutions:
-
Control Temperature: Running the reaction at lower temperatures (0-5 °C) can improve the selectivity for the para-product.
-
Catalyst Stoichiometry: Using a slight excess of AlCl₃ is necessary to account for its complexation with both the carbonyl groups of succinic anhydride and the methoxy group of anisole.[1]
-
Solvent Choice: Using a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane is standard.
-
Potential Byproducts in Step 1a (Friedel-Crafts Acylation):
| Byproduct Name | Structure | Formation Mechanism |
| β-(2-methoxybenzoyl)propionic acid | Isomer | Friedel-Crafts acylation at the ortho position of anisole. |
| Diacylated products | High MW Impurity | A second acylation of the anisole ring can occur if reaction conditions are too harsh. |
| Unreacted Anisole | Starting Material | Incomplete reaction due to insufficient catalyst, time, or temperature. |
Q2: The Clemmensen reduction of my β-(4-methoxybenzoyl)propionic acid is incomplete or producing unexpected byproducts. How can I improve this step?
A2: The Clemmensen reduction (amalgamated zinc and HCl) is a powerful method for reducing ketones to alkanes, but it's a heterogeneous reaction that can be sensitive to conditions and substrate.[2]
-
The "Why": Incomplete reduction can occur if the zinc amalgam is not sufficiently activated or if the reaction time is too short. Side reactions can arise from the strongly acidic conditions.
-
Troubleshooting & Solutions:
-
Zinc Amalgam Activation: Ensure the zinc is freshly amalgamated. This is critical for the reaction's success.
-
Vigorous Stirring: As a heterogeneous reaction, vigorous stirring is essential to ensure good contact between the substrate and the zinc surface.
-
Alternative Reduction: If acid-sensitive functional groups are a concern or if the Clemmensen reduction consistently fails, consider the Wolff-Kishner reduction (hydrazine and a strong base), which achieves the same transformation under basic conditions.
-
Potential Byproducts in Step 1b (Reduction):
| Byproduct Name | Structure | Formation Mechanism |
| Alcohol Intermediate | Incomplete Reduction | Incomplete reduction of the ketone to the corresponding alcohol. |
| Dimeric Products | Dimerization | Reductive coupling of the ketone can lead to pinacol-type byproducts. |
Step 2: Intramolecular Cyclization to form 4-Methoxy-1-indanone
Q3: My intramolecular Friedel-Crafts cyclization of 3-(4-methoxyphenyl)propanoic acid is giving me a mixture of indanones. How do I get the desired 4-methoxy-1-indanone selectively?
A3: This is another issue of regioselectivity in Friedel-Crafts reactions. The position of cyclization onto the aromatic ring is directed by the methoxy group.
-
The "Why": The methoxy group at position 4 of the phenyl ring directs electrophilic substitution to its ortho and para positions. In this intramolecular reaction, cyclization can occur at the position ortho to the methoxy group (C5) to give the desired 4-methoxy-1-indanone , or at the position meta to the methoxy group (C3) to give the undesired 6-methoxy-1-indanone . The electronic activation by the methoxy group strongly favors cyclization to the ortho position. However, harsh conditions can sometimes lead to the formation of the thermodynamically more stable, but kinetically less favored, isomer.
-
Troubleshooting & Solutions:
-
Choice of Acid: Polyphosphoric acid (PPA) is a common and effective reagent for this transformation. Eaton's reagent (P₂O₅ in methanesulfonic acid) is a stronger alternative that can sometimes improve yields and selectivity.
-
Temperature Control: Carefully control the reaction temperature. Overheating can lead to the formation of the undesired regioisomer and other byproducts.
-
Potential Byproducts in Step 2 (Cyclization):
| Byproduct Name | Structure | Formation Mechanism |
| 6-Methoxy-1-indanone | Regioisomer | Intramolecular Friedel-Crafts acylation at the C3 position of the phenyl ring. |
| Intermolecular Condensation Products | High MW Impurity | At high concentrations, two molecules of the starting material can react with each other. |
Visualizing Regioisomer Formation in Step 2
Caption: Regioselectivity in the intramolecular Friedel-Crafts cyclization.
Step 3: Carboxymethylation of 4-Methoxy-1-indanone
Q4: I am attempting to add the methyl carboxylate group to the C2 position of 4-methoxy-1-indanone and I am getting a low yield and a complex mixture of products. What are the likely side reactions?
A4: The carboxymethylation of a ketone at the α-position is a base-mediated reaction that requires careful control to avoid several potential side reactions. A common method involves deprotonation with a strong base followed by reaction with an electrophile like dimethyl carbonate.
-
The "Why": The primary challenge is the potential for both C-alkylation and O-alkylation of the enolate intermediate. Additionally, self-condensation of the ketone can occur, and if the reaction conditions are not optimal, decarboxylation of the β-keto ester product can be an issue.
-
Troubleshooting & Solutions:
-
Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF is crucial to favor C-alkylation.
-
Temperature Control: The initial deprotonation is often performed at a low temperature, followed by warming to allow the reaction with dimethyl carbonate to proceed.
-
Quenching: Careful quenching of the reaction is important to prevent hydrolysis and subsequent decarboxylation of the β-keto ester product.
-
Potential Byproducts in Step 3 (Carboxymethylation):
| Byproduct Name | Structure | Formation Mechanism |
| O-alkylated Product | Isomer | The enolate intermediate can be alkylated on the oxygen atom instead of the carbon. |
| Self-Condensation Product | Dimer | The enolate of the indanone can react with another molecule of the starting indanone. |
| Decarboxylated Product | 4-Methoxy-2-methyl-1-indanone | Loss of the carboxylate group from the β-keto ester product, which can be promoted by heat or acidic/basic conditions during workup.[3] |
Visualizing C- vs. O-Alkylation in Step 3
Sources
"troubleshooting the purification of polar indene derivatives by column chromatography"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of polar indene derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during column chromatography. As a Senior Application Scientist, my goal is to not only offer troubleshooting steps but also to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory workflows.
Troubleshooting Center: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process. Each issue is followed by a diagnostic approach and a detailed solution.
Question 1: My polar indene derivative is streaking or tailing badly on the silica gel column. What's causing this and how can I fix it?
Answer:
Peak tailing is a frequent issue when purifying polar compounds, and it's typically caused by unwanted secondary interactions between your analyte and the stationary phase.[1][2]
-
Causality: Standard silica gel has surface silanol groups (Si-OH) which are weakly acidic.[3] If your polar indene derivative contains basic functional groups (e.g., amines), these can interact strongly with the acidic silanols through acid-base interactions. This strong, sometimes irreversible, binding leads to a slow, uneven elution of the compound, resulting in a "tail".[1][4] Similarly, highly acidic or chelating functional groups on your indene can also lead to these problematic secondary interactions.[4]
-
Solution 1: Mobile Phase Modifiers:
-
For Basic Indenes: Add a small amount (0.1-2%) of a volatile base like triethylamine (TEA) or pyridine to your mobile phase.[5][6] The TEA will compete with your compound for the acidic silanol sites, effectively "capping" them and allowing your indene derivative to elute more symmetrically.[7]
-
For Acidic Indenes: Add a small amount (0.1-2%) of a volatile acid like acetic acid or formic acid to your eluent. This ensures your acidic compound remains in its protonated, less polar state and minimizes its interaction with the silanol groups.
-
-
Solution 2: Use a Deactivated or End-Capped Stationary Phase:
Question 2: My compound is not moving from the origin (Rf = 0) even with highly polar solvents like 100% ethyl acetate or methanol/DCM mixtures. What are my options?
Answer:
This indicates an extremely strong interaction between your highly polar indene derivative and the polar silica gel. In this scenario, you've likely exceeded the practical elution strength of your normal-phase system.
-
Causality: In normal-phase chromatography, the stationary phase is polar (silica) and the mobile phase is non-polar.[9] Polar compounds are retained strongly.[10] If your compound is more polar than the most polar solvent you can practically use (like methanol), it will remain adsorbed to the silica.
-
Solution 1: Switch to Reverse-Phase Chromatography:
-
Reverse-phase chromatography is the ideal solution for highly polar compounds.[11][12] It utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically mixtures of water with acetonitrile or methanol).[13][14] In this setup, polar compounds have weaker interactions with the stationary phase and elute earlier.[15] Your highly retained indene derivative will likely elute with a high percentage of water in the mobile phase.
-
-
Solution 2: Consider Hydrophilic Interaction Liquid Chromatography (HILIC):
Question 3: I suspect my indene derivative is decomposing on the column. How can I confirm this and prevent it?
Answer:
The acidic nature of silica gel can catalyze the degradation of sensitive organic molecules.[11] Indene derivatives, especially those with acid-labile protecting groups or strained ring systems, can be susceptible.
-
Causality: The Lewis acidic sites on the silica surface can promote reactions like hydrolysis, elimination, or rearrangement of your compound during the extended contact time of column chromatography.[5]
-
Diagnostic Test (2D TLC):
-
Spot your crude material on a TLC plate.
-
Elute the plate as you normally would.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and elute it again in the same solvent system.
-
If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.
-
-
Solution 1: Use a Neutral Stationary Phase:
-
Switch to neutral alumina or florisil, which are less acidic than silica gel and are often better tolerated by sensitive compounds.[18]
-
-
Solution 2: Deactivate the Silica Gel:
Frequently Asked Questions (FAQs)
Q1: What is the best way to load a highly polar sample onto the column to avoid band broadening?
A: For polar compounds that are poorly soluble in the non-polar starting eluent, dry loading is the superior technique.[20][21] Dissolving your sample in a strong, polar solvent and loading it directly (wet loading) will cause the compound to spread out and streak down the column, leading to poor separation.[20][22]
Q2: How do I choose the right mobile phase for my polar indene derivative?
A: The key is to use Thin-Layer Chromatography (TLC) to scout for an appropriate solvent system. The ideal system will give your desired compound an Rf value between 0.2 and 0.4.[6][23]
-
Start with a binary mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
If the compound remains at the baseline, incrementally increase the percentage of the polar solvent.
-
If ethyl acetate is not polar enough, switch to a stronger polar solvent like acetone or methanol, often used in combination with a bridging solvent like dichloromethane (DCM).
Q3: Can I use a gradient elution for my separation?
A: Yes, a gradient elution is highly recommended for complex mixtures or when compounds have very different polarities.[6] Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your more polar indene derivative. This sharpens peaks and can significantly shorten the run time.[24]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the column chromatography of polar indene derivatives.
Caption: Troubleshooting workflow for polar indene purification.
Data & Protocols
Recommended Solvent Systems
The selection of a mobile phase is critical. The following table provides starting points for solvent systems based on the nature of the polar functional groups on your indene derivative. Always optimize using TLC first.
| Polarity of Indene Derivative | Functional Groups | Recommended Starting Mobile Phase (v/v) | Comments |
| Moderately Polar | -OH, -COOR, -CN | Hexane / Ethyl Acetate (e.g., 70:30) | The most common system. Adjust ratio as needed. |
| Polar | Amine (-NH2, -NHR) | DCM / Methanol + 1% Triethylamine (e.g., 95:5) | TEA is crucial to prevent tailing with basic compounds.[5] |
| Very Polar | Carboxylic Acid (-COOH) | DCM / Methanol + 1% Acetic Acid (e.g., 90:10) | Acetic acid keeps the compound protonated. |
| Extremely Polar | Diols, Amino Acids | Reverse Phase: Water / Acetonitrile | Normal phase is often unsuitable.[11][13] |
Protocol: Dry Loading a Polar Sample
This method is essential when your polar compound has poor solubility in the initial, non-polar eluent, preventing band broadening and improving separation.[21][25][26]
Materials:
-
Crude sample
-
Silica gel (same type as in the column) or an inert support like Celite®.[21]
-
A volatile solvent in which your sample is highly soluble (e.g., DCM, acetone, methanol).
-
Round-bottom flask.
-
Rotary evaporator.
Procedure:
-
Dissolve Sample: In a round-bottom flask, dissolve your crude sample completely in a minimal amount of the chosen volatile solvent.[25]
-
Add Sorbent: Add silica gel or Celite® to the flask. A good starting point is 2-3 times the mass of your crude sample.[21]
-
Slurry Formation: Swirl the flask to create a uniform slurry, ensuring all the sorbent is coated with the sample solution.
-
Solvent Evaporation: Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder.[25] If the material is oily or clumpy, add more sorbent and repeat the evaporation.
-
Column Loading: Carefully pour the dry powder containing your adsorbed sample onto the top of your pre-packed chromatography column.
-
Finalize and Elute: Gently tap the column to settle the powder, add a protective layer of sand, and carefully begin adding your mobile phase to start the elution.[25]
References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Pesek, J. J., & Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Phenomenex. (2023). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?[Link]
-
Biotage. (2023). When should I use dry loading instead of liquid loading with flash column chromatography?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?[Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
-
Chrom Tech, Inc. (2024). What Causes Peak Tailing in HPLC?[Link]
-
ResearchGate. (2014). What is the best stationary phase in HPLC method for separation of polar vitamins?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
-
Chemtips. (2013). Dry Loading in Flash Chromatography. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Reddit. (2020). Column chromatography discussion: dry-loading sample to column. r/OrganicChemistry. [Link]
-
Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. [Link]
-
Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
Chemistry LibreTexts. (2022). 2.3D: Separation Theory. [Link]
-
Waters Blog. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. [Link]
-
Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. [Link]
-
ALWSCI. (2024). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]
-
Chemistry For Everyone. (2024). How To Neutralize Silica Gel? [YouTube video]. [Link]
-
Reddit. (2015). Deactivating Silica Gel with Triethylamine. r/chemhelp. [Link]
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. [Link]
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Technical Support Center: Synthesis of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and yield optimization of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to navigate the challenges associated with this synthesis. We will explore common synthetic pathways, troubleshoot frequently encountered issues, and provide detailed protocols to enhance both yield and purity.
Overview of Synthetic Strategies
The synthesis of substituted indane frameworks like this compound can be approached through several strategic routes.[1] The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. The two primary strategies involve either constructing the indane core first and then functionalizing it, or building the functionalized five-membered ring onto the aromatic precursor.
Below is a diagram illustrating two common conceptual pathways.
Caption: High-level synthetic pathways to the target indane carboxylate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.
Q1: My overall yield is critically low (<30%). What are the first steps I should take to diagnose the problem?
A1: A low overall yield is a common issue stemming from multiple potential sources.[2][3] A systematic approach is crucial for diagnosis. We recommend a stage-by-stage analysis of your process, from starting materials to final product isolation.
Diagnostic Workflow:
Caption: Decision tree for troubleshooting low reaction yield.
Key Causality Checks:
-
Starting Material Integrity: Impure reactants are a primary cause of low yields and side reactions.[3] For instance, if synthesizing from 4-methoxy-1-indanone, ensure it is free from isomeric impurities or residual solvents from its own synthesis.[4]
-
Reaction Atmosphere and Reagents: Many organometallic reactions or those involving strong bases (like in a Dieckmann condensation) are sensitive to air and moisture.[5][6] Ensure glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).[2]
-
Thermal Control: Incorrect reaction temperature can either stall a reaction or promote decomposition and side-product formation.[6] Use a properly calibrated thermometer and a reliable heating/cooling bath.
Q2: I am attempting a Dieckmann condensation to form the β-keto ester precursor, but the reaction is inefficient. How can I improve it?
A2: The Dieckmann condensation is a powerful tool for forming five- and six-membered rings but is highly sensitive to reaction conditions.[5] Success hinges on the choice of base, solvent, and temperature.
The reaction involves the intramolecular cyclization of a diester to form a β-keto ester.[7] The primary challenges are ensuring complete deprotonation to initiate the reaction and preventing competing intermolecular reactions.
| Parameter | Common Issue | Recommended Solution & Rationale |
| Base Selection | Incomplete reaction; base is not strong enough to deprotonate the α-carbon. | Switch to a stronger base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOt-Bu). NaH is often preferred as it provides an irreversible deprotonation, driving the reaction forward. KOt-Bu is also effective but can promote side reactions if tert-butanol is not rigorously excluded.[5] |
| Solvent Purity | The base is quenched by trace amounts of water or alcohol in the solvent. | Use anhydrous solvents. Toluene or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). The presence of protic impurities will consume your base and halt the reaction.[6] |
| Reaction Temp. | High temperatures lead to decomposition or tar formation. | Start the reaction at 0 °C and allow it to slowly warm to room temperature or reflux gently. The initial deprotonation is often exothermic. Controlling the temperature prevents runaway reactions and improves selectivity. |
| Stoichiometry | Using catalytic amounts of base leads to an equilibrium that does not favor the product. | Use at least one full equivalent of a strong, non-nucleophilic base. The resulting β-keto ester is acidic and will be deprotonated by the base, which drives the equilibrium towards the product. A final acidic workup is required to protonate the enolate.[5] |
Q3: The final catalytic hydrogenation step to reduce the precursor (e.g., an indene double bond or indanone ketone) is slow or incomplete. What factors should I optimize?
A3: Catalytic hydrogenation is a robust method for saturation, but its efficiency depends on several interconnected factors.[8] The goal is to ensure effective interaction between the substrate, hydrogen gas, and the catalyst surface.
Key Optimization Parameters:
-
Catalyst Choice and Loading: The most common catalysts are Palladium on Carbon (Pd/C) and Platinum Dioxide (PtO₂).[8]
-
Activity: Ensure your catalyst is active. Old or improperly stored Pd/C can lose activity. Consider purchasing fresh catalyst or using a more active one like PtO₂ (Adam's catalyst).
-
Loading: Typically, 5-10 mol% of the catalyst is sufficient. Increasing the loading may speed up the reaction, but can also lead to higher costs and potential for over-reduction.
-
-
Hydrogen Pressure: While many hydrogenations can be run at atmospheric pressure (using a balloon of H₂), some substrates require higher pressures. If the reaction stalls, consider using a Parr shaker or a similar hydrogenation apparatus to increase the H₂ pressure to 50 psi or higher. This increases the concentration of dissolved hydrogen, accelerating the reaction rate.
-
Solvent: The solvent must solubilize the substrate without poisoning the catalyst.
-
Recommended Solvents: Ethanol, methanol, ethyl acetate, or acetic acid are common choices. Acetic acid can sometimes accelerate the reaction but may need to be neutralized during workup.
-
Catalyst Poisons: Avoid solvents or substrates containing sulfur, thiols, or strong coordinating groups, as they can irreversibly bind to the catalyst surface and deactivate it.
-
-
Agitation: Vigorous stirring is essential to ensure the solid catalyst, gaseous hydrogen, and dissolved substrate are well-mixed, maximizing contact with the catalyst's active sites.[8]
Frequently Asked Questions (FAQs)
Q: What are the expected spectroscopic signatures for confirming the structure of this compound?
A: A combination of NMR and Mass Spectrometry is essential for unambiguous characterization.[9]
-
¹H NMR: You should expect to see signals corresponding to the aromatic protons (typically 3H, with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring), the methoxy group singlet (3H, ~3.8 ppm), the methyl ester singlet (3H, ~3.7 ppm), and the aliphatic protons of the indane core (5H). The protons at the 1 and 3 positions will appear as multiplets (likely complex due to diastereotopicity), as will the proton at the 2-position.
-
¹³C NMR: Expect signals for the aromatic carbons, the methoxy carbon (~55 ppm), the ester carbonyl (~175 ppm), the methyl ester carbon (~52 ppm), and the three aliphatic carbons of the indane ring.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₄O₃ = 206.0943 g/mol ) should be observed. Fragmentation patterns would likely show the loss of the methoxycarbonyl group (-59 amu) or the methyl group from the ester.
Q: How can I effectively purify the final product away from starting materials or regioisomeric byproducts?
A:
-
Flash Column Chromatography: This is the most common and effective method.
-
Solvent System: A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. Begin with a low polarity eluent (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity. The target compound is moderately polar and should elute cleanly.
-
Detection: Use TLC with a UV lamp (254 nm) and a potassium permanganate stain to visualize spots. The aromatic nature of the compound makes it UV-active.
-
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an excellent method for obtaining highly pure material.
-
Solvent Choice: A solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal. A mixed solvent system like methanol/water or ethyl acetate/hexanes might be effective. The goal is to find conditions where impurities either remain in the mother liquor or are insoluble in the hot solvent.[10]
-
Experimental Protocols
The following is a representative, generalized protocol for the synthesis via the "Indanone Functionalization" pathway (Pathway A). Note: This procedure should be adapted and optimized based on your specific laboratory conditions and analytical findings.
Protocol: Synthesis of Methyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
This first step involves the α-carboxymethylation of 4-methoxy-1-indanone.
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq).
-
Solvent Addition: Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Add 50 mL of anhydrous THF via cannula. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 4-methoxy-1-indanone (1.62 g, 10 mmol, 1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Acylation: Add dimethyl carbonate (DMC, 1.26 g, 14 mmol, 1.4 eq) to the reaction mixture dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by TLC (30% EtOAc/Hexanes).
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 1M HCl until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-keto ester. This product can be purified by column chromatography or used directly in the next step.
References
-
G.L. Rebeiro, B.M. Khadilkar. Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. [Online]. Available: [Link]
-
The Journal of Organic Chemistry. Ahead of Print. ACS Publications. [Online]. Available: [Link]
-
Organic Chemistry Portal. Indanone synthesis. [Online]. Available: [Link]
-
PubChem. methyl 4-methoxy-1H-indole-2-carboxylate. [Online]. Available: [Link]
- Google Patents. Process for the preparation of aromatic methyl methoxycarboxylates. [Online].
-
Journal of the American Chemical Society. CoIII–Carbene Radical Approach to Substituted 1H-Indenes. [Online]. Available: [Link]
-
Encyclopedia.pub. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Online]. Available: [Link]
-
Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. [Online]. Available: [Link]
-
ResearchGate. CpCo(III) Catalyzed Ketone Directed Ortho C-H Activation for Synthesis of Indene Derivatives.* [Online]. Available: [Link]
-
Chemistry Stack Exchange. How can 2-indanone be prepared? [Online]. Available: [Link]
-
ACS Catalysis. Selective Monoalkylation or Dialkylation of Indenes with Alcohols by Bis-N-Heterocyclic Carbene Manganese. [Online]. Available: [Link]
-
SynArchive. Dieckmann Condensation. [Online]. Available: [Link]
-
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. [Online]. Available: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Online]. Available: [Link]
-
ResearchGate. Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate. [Online]. Available: [Link]
-
ResearchGate. Medicinal Chemistry of Indane and Its Analogues: A Mini Review. [Online]. Available: [Link]
-
MDPI. β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. [Online]. Available: [Link]
-
Quora. What could be the reason for getting a very low yield in organic chemistry? [Online]. Available: [Link]
-
Chemistry LibreTexts. Catalytic Hydrogenation of Alkenes. [Online]. Available: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Online]. Available: [Link]
-
YouTube. 8.5 Catalytic Hydrogenation. [Online]. Available: [Link]
-
AZoM. Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. [Online]. Available: [Link]
-
Organic Syntheses. Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. [Online]. Available: [Link]
-
PubMed. Recent Advances in the Synthesis of Indanes and Indenes. [Online]. Available: [Link]
-
ResearchGate. (PDF) Fischer Indole Synthesis. [Online]. Available: [Link]
-
PrepChem.com. Synthesis of 4-Methoxy-1-indanone. [Online]. Available: [Link]
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Technical Support Center: Resolving Racemic Dihydro-indene Esters
Welcome to the technical support center for the chiral resolution of dihydro-indene esters. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of separating enantiomers of this critical structural motif, which is prevalent in many pharmaceutical agents.[1] This document provides in-depth, field-tested insights in a question-and-answer format, addressing common challenges and frequently asked questions across the principal resolution techniques.
Section 1: Classical Resolution via Diastereomeric Crystallization
Classical resolution remains a cornerstone of chiral separation on an industrial scale due to its cost-effectiveness and scalability.[2] The method relies on reacting the racemic dihydro-indene, often after hydrolysis of the ester to the corresponding carboxylic acid or conversion to an amine, with an enantiomerically pure resolving agent. This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3][4]
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for classical diastereomeric salt resolution.
Troubleshooting Guide: Diastereomeric Crystallization
Q: My diastereomeric salts are not crystallizing, or I'm getting an oil. What should I do?
A: This is a common and frustrating issue often related to supersaturation and solvent choice.
-
Causality: Crystallization requires a state of supersaturation that is optimal for nucleation and crystal growth, not for precipitation or oiling out. The chosen solvent must provide differential solubility for the two diastereomers.[3]
-
Troubleshooting Steps:
-
Solvent Screening: This is the most critical step. Systematically screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or heptane).
-
Control Cooling Rate: A slow, controlled cooling rate is essential. Crash cooling often leads to oiling or the trapping of impurities. Try cooling at a rate of 5-10 °C per hour.
-
Seeding: If you have a small amount of the desired diastereomeric crystal, use it to seed the supersaturated solution.[3] This provides a template for crystal growth and can dramatically improve outcomes.
-
Concentration Adjustment: Systematically vary the concentration. A solution that is too concentrated may oil out, while one that is too dilute will not crystallize. Start from a saturated solution at a higher temperature and allow it to cool slowly.
-
Q: The diastereomeric excess (de) of my crystallized salt is very low. How can I improve it?
A: Low diastereomeric excess suggests that the two diastereomers have similar solubilities under the chosen conditions or are co-crystallizing.
-
Causality: The success of this method hinges on the significant difference in solubility between the diastereomeric salts.[4] Some systems can form solid solutions, where one diastereomer is incorporated into the crystal lattice of the other, making separation difficult.[5]
-
Troubleshooting Steps:
-
Recrystallization: Perform one or more recrystallization steps on the isolated solid. Each step should enrich the less soluble diastereomer.
-
Solvent System Optimization: The choice of solvent can profoundly impact the solubility difference. Re-evaluate your solvent screen with a focus on maximizing the separation factor.
-
Phase Diagram Analysis: For challenging separations, constructing a ternary phase diagram (racemate, resolving agent, solvent) can help identify the optimal conditions for crystallization of a single diastereomer.[5]
-
Try a Different Resolving Agent: The initial choice of resolving agent may not be optimal. If resolving a dihydro-indene carboxylic acid, screen different chiral amines (e.g., (R)-1-phenylethylamine, brucine, cinchonidine).[3][6][7]
-
FAQs: Diastereomeric Crystallization
Q: How do I choose the right chiral resolving agent?
A: The choice depends on the functionality of your dihydro-indene molecule.
-
If you have a carboxylic acid handle, you will need a chiral base. Common choices include (R)- or (S)-1-phenylethylamine, cinchonidine, or brucine.[2][3]
-
If you have a basic amine handle, you will need a chiral acid. Enantiomerically pure tartaric acid, mandelic acid, or camphorsulfonic acid are excellent starting points.[2][3]
-
The key is to select a resolving agent that is readily available, inexpensive (or easily recyclable), and forms well-defined, crystalline salts.[2]
Q: After separating the diastereomeric salt, how do I recover my pure enantiomer?
A: This process is called liberation. You need to break the ionic bond of the salt.
-
Protocol: Dissolve the purified diastereomeric salt in water or a biphasic mixture (e.g., water/dichloromethane). Adjust the pH to break the salt bond.
-
If you used a chiral amine to resolve an acid , add a strong base (like NaOH or KOH) to deprotonate the resolving agent and neutralize your acid.[8]
-
If you used a chiral acid to resolve a base , add a strong acid (like HCl) to protonate your base and neutralize the resolving agent.
-
-
After pH adjustment, perform a liquid-liquid extraction to separate your now-neutral organic enantiomer from the water-soluble salt of the resolving agent.[8]
Section 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the high enantioselectivity of enzymes, typically lipases, to differentiate between two enantiomers. In the context of dihydro-indene esters, a lipase can be used to selectively hydrolyze one enantiomer, leaving the other unreacted. This results in a mixture of the unreacted ester enantiomer and the hydrolyzed carboxylic acid of the other enantiomer, which can then be separated.
Principle of Enzymatic Kinetic Resolution
Sources
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. youtube.com [youtube.com]
"stability issues of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate in solution"
Welcome to the technical support center for Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As Senior Application Scientists, we have compiled this information to help you troubleshoot common problems and ensure the integrity of your experiments.
Troubleshooting Guide: Stability in Solution
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I'm observing a decrease in the concentration of this compound in my aqueous buffer over time. What is the likely cause?
A1: The most probable cause of degradation for this compound in aqueous solutions is the hydrolysis of the methyl ester functional group.[1][2][3] This reaction breaks the ester bond, converting the compound into its corresponding carboxylic acid (4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid) and methanol. The rate of this hydrolysis is highly dependent on the pH of your solution.
Q2: How does the pH of my solution affect the stability of the compound?
A2: The stability of the ester group is significantly influenced by pH. Both acidic and basic conditions can catalyze its hydrolysis.[1][2]
-
Acid-Catalyzed Hydrolysis: In acidic solutions (low pH), the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is typically reversible.[2][3] To minimize degradation under acidic conditions, it is advisable to work at the lowest effective temperature and for the shortest duration possible.
-
Base-Catalyzed Hydrolysis (Saponification): In basic solutions (high pH), the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester.[1] This reaction, also known as saponification, is generally irreversible and proceeds to completion.[1][2] Ester hydrolysis is often more rapid under basic conditions compared to acidic conditions.[4]
For optimal stability, it is recommended to prepare solutions in a neutral or slightly acidic pH range (ideally pH 4-6), if compatible with your experimental design.[5]
Q3: I am using an organic solvent. Should I still be concerned about stability?
A3: While the primary concern is hydrolysis in aqueous solutions, stability in organic solvents should also be considered. The presence of even trace amounts of water in organic solvents can lead to hydrolysis over time, especially if the solvent is not anhydrous. Additionally, some organic solvents can contain acidic or basic impurities that may catalyze degradation. For long-term storage, it is best to use anhydrous, high-purity solvents and store solutions at low temperatures, protected from moisture.
Q4: My solution has changed color. Is this related to the degradation of this compound?
A4: While a color change can be indicative of a chemical transformation, it is not a direct confirmation of the hydrolysis of the ester. The color change could be due to the degradation of other components in your solution or potentially side reactions involving the indene ring structure, especially if exposed to air and light, which can lead to oxidation products.[6] It is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify the degradation products and confirm the stability of your compound.
Frequently Asked Questions (FAQs)
Q: What is the primary degradation pathway for this compound in solution?
A: The primary degradation pathway is the hydrolysis of the methyl ester to form 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid and methanol. This reaction can be catalyzed by both acids and bases.[1][2]
Q: What are the ideal storage conditions for solutions of this compound?
A: For short-term use, solutions should be prepared fresh in a buffer with a pH between 4 and 6. For longer-term storage, it is recommended to store the compound as a solid at low temperatures (-20°C or -80°C) and protected from light and moisture. If a stock solution in an organic solvent is necessary, use an anhydrous aprotic solvent like DMSO or DMF, and store it in small aliquots at -80°C to minimize freeze-thaw cycles.
Q: How can I monitor the stability of my compound in a specific solution?
A: A stability study using a suitable analytical method is the most reliable way to assess the stability of your compound. HPLC is a commonly used technique for this purpose.[7] You would monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products over time at different conditions (e.g., pH, temperature).
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general method to evaluate the stability of your compound in a specific aqueous buffer using HPLC.
1. Materials:
- This compound
- Your aqueous buffer of interest
- HPLC system with a suitable detector (e.g., UV-Vis)
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water with a suitable modifier like formic acid or trifluoroacetic acid)
- Temperature-controlled incubator or water bath
2. Sample Preparation:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mg/mL).
- Spike a known volume of your aqueous buffer with the stock solution to achieve the desired final concentration for your experiment. Ensure the final concentration of the organic solvent is low enough not to affect the buffer's properties or your experiment.
- Prepare several identical samples for analysis at different time points.
3. Stability Study:
- Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration of the compound.
- Incubate the remaining samples at a specific temperature relevant to your experimental conditions (e.g., room temperature, 37°C).
- At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a sample, and if necessary, quench any further reaction by adding an equal volume of a strong organic solvent like acetonitrile and storing it at a low temperature until analysis.
- Analyze all samples by HPLC.
4. Data Analysis:
- For each time point, determine the peak area of this compound.
- Plot the percentage of the remaining compound (relative to the t=0 sample) against time.
- Monitor the appearance and increase of any new peaks, which may correspond to degradation products.
Data Presentation
Summarize your quantitative data in a table for easy comparison.
| Time (hours) | Temperature (°C) | pH | % Remaining Compound |
| 0 | 25 | 7.4 | 100 |
| 1 | 25 | 7.4 | |
| 4 | 25 | 7.4 | |
| 8 | 25 | 7.4 | |
| 24 | 25 | 7.4 |
Visualizations
Degradation Pathways
The following diagrams illustrate the chemical mechanisms of acid- and base-catalyzed hydrolysis of the ester functional group in this compound.
Caption: Acid-catalyzed hydrolysis of the ester.
Caption: Base-catalyzed hydrolysis (saponification) of the ester.
Experimental Workflow
The following diagram outlines the suggested workflow for conducting a stability study.
Caption: Workflow for a stability study.
References
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Chmiel, K. N., & Silverman, S. K. (2012). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society, 134(34), 14233–14241. [Link]
-
Clark, J. (2023). hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). methyl 4-methoxy-1H-indole-2-carboxylate. Retrieved from [Link]
-
ChemSynthesis. (2025). methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). 4-Methoxy-2-(3-methyloxiranyl)-phenyl angelate. NIST WebBook. Retrieved from [Link]
-
PubMed. (1998). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]
-
ResearchGate. (2013). Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]
-
Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588–592. [Link]
-
National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]
-
MDPI. (2021). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Retrieved from [Link]
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of Substituted Indenes
Welcome to the Technical Support Center for the scale-up synthesis of substituted indenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning indene synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical field experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of substituted indenes?
A1: The primary challenges in scaling up substituted indene synthesis often revolve around:
-
Reaction Control: Managing exothermic events, especially in acid-catalyzed cyclizations or reactions involving highly reactive organometallics.
-
Reagent and Catalyst Handling: Safe and efficient handling of pyrophoric, air-sensitive, or corrosive reagents on a larger scale.
-
Product Purity and Purification: Dealing with increased byproduct formation and developing efficient, scalable purification methods to remove them.
-
Thermal Stability: Potential for product degradation or polymerization at elevated temperatures during reaction or workup.
-
Process Efficiency: Optimizing reaction times, yields, and overall process mass intensity to ensure economic viability.
Q2: How does the choice of synthetic route impact the scalability of substituted indene production?
A2: The choice of synthetic route is critical for successful scale-up. An ideal scalable synthesis for substituted indenes should feature:
-
Use of Readily Available and Cost-Effective Starting Materials: This is crucial for the economic feasibility of large-scale production.[1][2]
-
High Atom Economy: Routes that minimize waste and incorporate most of the atoms from the reactants into the final product are preferred.
-
Robust and Well-Understood Reaction Mechanisms: Predictable reactions with minimal sensitivity to minor variations in conditions are more reliable at scale.
-
Avoidance of Hazardous Reagents and Extreme Conditions: Whenever possible, routes that avoid highly toxic, explosive, or difficult-to-handle reagents and extreme temperatures or pressures are safer and more practical for industrial settings.[3]
-
Formation of Crystalline Products: Crystalline products are often easier to purify on a large scale through recrystallization compared to amorphous oils that may require chromatography.
Q3: What are the key safety considerations for the large-scale synthesis of substituted indenes?
A3: Safety is paramount in any scale-up process. Key considerations include:
-
Thorough Hazard Analysis: A comprehensive evaluation of the reactivity, toxicity, and physical properties of all reactants, intermediates, products, and byproducts.
-
Exotherm Management: Implementing robust cooling systems and controlled addition strategies to manage heat generated during the reaction.[4][5] Reaction calorimetry studies are highly recommended to understand the thermal profile of the reaction.[3]
-
Pressure Management: Ensuring vessels and equipment are rated for any potential pressure changes, especially in reactions that generate gaseous byproducts.
-
Personal Protective Equipment (PPE): Utilizing appropriate PPE for all personnel involved in the synthesis.
-
Emergency Preparedness: Having clear and well-practiced emergency procedures in place to address spills, fires, or unexpected reactions.
Troubleshooting Guide
This section provides detailed guidance on specific issues that may arise during the scale-up synthesis of substituted indenes.
Issue 1: Low Yield and/or Incomplete Conversion
Low yields are a common hurdle when transitioning from small to large scale. The underlying causes can be multifaceted.
Potential Causes & Troubleshooting Steps:
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions or incomplete conversion.
-
Protocol:
-
Evaluate the reactor's mixing efficiency. Consider using a different impeller design (e.g., anchor, turbine) or increasing the agitation speed.
-
For heterogeneous reactions, ensure adequate suspension of solids or dispersion of immiscible liquids.
-
Model the mixing in the reactor using computational fluid dynamics (CFD) to identify and rectify poor mixing zones.
-
-
-
Poor Temperature Control: Exothermic reactions can lead to temperature spikes that promote byproduct formation and reagent decomposition.
-
Protocol:
-
Implement a controlled addition of the limiting reagent to manage the rate of heat generation.
-
Ensure the reactor's cooling system is adequate for the scale and exothermicity of the reaction.
-
Consider using a flow chemistry setup for highly exothermic reactions to enable superior heat transfer and temperature control.[5]
-
-
-
Catalyst Deactivation: The catalyst may be degrading or being poisoned by impurities in the starting materials or solvents, which are more significant at a larger scale.
-
Protocol:
-
Ensure the purity of all starting materials and solvents. Consider passing them through a plug of silica or alumina to remove polar impurities.
-
For air-sensitive catalysts, ensure a robust inert atmosphere (e.g., nitrogen or argon) is maintained throughout the process.
-
In palladium-catalyzed reactions, be mindful of catalyst poisoning by sulfur- or phosphorus-containing impurities.[6]
-
-
Issue 2: Formation of Significant Byproducts
The impurity profile of a reaction can change dramatically upon scale-up. What was a minor impurity at the lab scale can become a major issue in a larger batch.
Common Byproducts in Indene Synthesis and Mitigation Strategies:
| Synthetic Route | Common Byproducts | Mitigation Strategies |
| Acid-Catalyzed Cyclization | Polymeric materials, regioisomers, and dehydrated starting materials. | - Optimize acid catalyst concentration and reaction temperature. - Use a milder Brønsted acid like trifluoromethanesulfonic acid (TfOH) under controlled conditions.[7] - Ensure efficient removal of water if it is a byproduct. |
| Palladium-Catalyzed Annulation | Homocoupling products of starting materials, and products of incomplete cyclization. | - Carefully control the stoichiometry of reactants. - Screen different palladium catalysts and ligands to optimize selectivity.[8] - Ensure the reaction is run under a strict inert atmosphere to prevent oxidative side reactions. |
| Transition-Metal Catalyzed Cycloisomerization | Isomerized starting materials and over-reduction products (indanes). | - Select a catalyst that favors the desired cyclization pathway.[9] - Optimize reaction time and temperature to minimize isomerization. - In cases of reduction, control the source of hydrogen (e.g., from solvent or additives). |
Troubleshooting Workflow for Byproduct Formation:
Caption: Troubleshooting decision tree for addressing byproduct formation.
Issue 3: Difficult Purification of the Final Product
Purification methods that are straightforward at the lab scale, such as column chromatography, can be challenging and costly to implement on a large scale.
Scalable Purification Strategies:
-
Crystallization/Recrystallization: This is often the most cost-effective and efficient method for purifying solids at scale.
-
Protocol:
-
Conduct a thorough solvent screen to identify a suitable solvent or solvent system for crystallization.
-
Optimize cooling profiles and seeding strategies to control crystal size and purity.
-
For oils, explore the possibility of forming a crystalline salt or derivative that can be easily purified.
-
-
-
Distillation: For liquid indene derivatives with sufficient thermal stability, distillation (including fractional and vacuum distillation) is a viable large-scale purification technique.
-
Protocol:
-
Determine the boiling point of the product and major impurities under vacuum to assess the feasibility of separation.
-
Be cautious of the thermal stability of the indene derivative; prolonged exposure to high temperatures can lead to decomposition or polymerization.[10]
-
-
-
Liquid-Liquid Extraction: This can be an effective method for removing impurities with different solubility properties.
-
Protocol:
-
Develop a robust extraction protocol at the lab scale, carefully considering solvent selection and pH adjustments.
-
Use a multi-stage counter-current extraction process for more efficient separation at a larger scale.
-
-
-
Solid-Phase Scavenging: The use of scavenger resins can be an effective way to remove specific impurities, such as residual catalyst or unreacted starting materials.[11]
-
Protocol:
-
Select a scavenger resin with high affinity for the target impurity.
-
The crude product solution can be passed through a column packed with the scavenger resin.
-
-
Illustrative Workflow for Purification Method Selection:
Caption: Decision workflow for selecting a scalable purification method.
References
-
Bertero, N. M., Apesteguía, C. R., & Marchi, A. J. (2023). Synthesis of indene in the liquid phase by a one-pot process using orthogonal tandem catalysis. Reaction Chemistry & Engineering. [Link]
-
Wikipedia. (n.d.). Indene. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indanes. [Link]
-
Bertero, N. M., Apesteguía, C. R., & Marchi, A. J. (2023). Synthesis of indene in the liquid phase by a one-pot process using orthogonal tandem catalysis. RSC Publishing. [Link]
-
Moss, G. P. (2003). Effect of substituents on the thermal decomposition of diazirines: experimental and computational studies. The Journal of Organic Chemistry. [Link]
-
Jana, A., Misztal, K., Żak, A., & Grela, K. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. Organic Chemistry Portal. [Link]
-
Jana, A., Misztal, K., Żak, A., & Grela, K. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry. [Link]
-
Hassen, B., et al. (n.d.). Efficient Synthesis of Substituted Indene Derivatives. Taylor & Francis. [Link]
-
Morisaka, H., et al. (2020). Synthesis of Substituted Indene Derivatives via Silver-catalyzed Annulative 1:1 Coupling of Secondary Benzyl Alcohols with Alkynes. Chemistry Letters. [Link]
-
Eom, D., et al. (2012). Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). Effect of Substituents on the Thermal Decomposition of Diazirines: Experimental and Computational Studies. [Link]
-
Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. [Link]
-
MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Hydroalkynylation of 1,3-Dienes: Access to 1,5-Enynes. [Link]
-
ResearchGate. (n.d.). Synthesis of indene in liquid-phase by one-pot process using orthogonal tandem catalysis. [Link]
-
Organic Chemistry Frontiers. (n.d.). Palladium-catalyzed synthesis of indene-1-acetates via sequential double carbopalladation and aryloxycarbonylation. [Link]
-
ResearchGate. (2018). Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. [Link]
-
ResearchGate. (2025). Large-Scale Purification of Enzymes [and Discussion]. [Link]
-
PubMed. (n.d.). Large-scale purification of enzymes. [Link]
-
Beilstein Journals. (n.d.). Non-covalent organocatalyzed enantioselective cyclization reactions of α,β-unsaturated imines. [Link]
-
MDPI. (n.d.). Cyclization Reactions of In Situ-Generated Acyl Ketene with Ynones to Form Oxacycles. [Link]
-
PMC - NIH. (2024). Maximizing the safety and sustainability of MXenes. [Link]
-
Beilstein Journals. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
-
PubMed. (n.d.). Large-scale purification of enzymes. [Link]
-
ResearchGate. (2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. [Link]
-
PubMed. (2011). Brønsted acid catalyzed cyclization of hydroxylated enynes: a concise synthesis of five-membered heterocycles. [Link]
-
RSC Publishing. (n.d.). Decomposition of substituted alkoxy radicals—part I: a generalized structure–activity relationship for reaction barrier heights. [Link]
-
PMC - NIH. (n.d.). Catalytic Asymmetric (ene–endo)‑Carbonyl–Ene Type Cyclizations. [Link]
-
MDPI. (n.d.). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. [Link]
-
ACS Publications. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed synthesis of indene derivatives via propargylic carbonates with in situ generated organozinc compounds. [Link]
-
ResearchGate. (2025). Palladium-catalyzed synthesis of indene-1-acetates via sequential double carbopalladation and aryloxycarbonylation. [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]
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- 4. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions [mdpi.com]
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"avoiding decomposition during the synthesis of methoxy-indene compounds"
Welcome to the technical support center for the synthesis of methoxy-indene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable but often sensitive compounds. Methoxy-indenes are crucial intermediates and core structures in various pharmaceuticals and materials. However, their electron-rich nature makes them susceptible to decomposition, presenting unique challenges during synthesis and purification.
This document provides in-depth, experience-driven answers to common problems, detailed protocols, and the fundamental chemical principles behind our recommendations. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes for higher yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the stability and handling of methoxy-indene compounds.
Q1: Why are my methoxy-indene compounds turning dark purple/black upon standing or during column chromatography?
A1: This is a classic sign of decomposition, likely due to oxidation. The methoxy group is a strong electron-donating group, which activates the indene core, making it highly susceptible to oxidation by atmospheric oxygen.[1][2] This process can be accelerated by exposure to light, acid, or trace metals. The resulting decomposition products are often highly conjugated and colored polymeric materials. To mitigate this, it is imperative to handle these compounds under an inert atmosphere (Nitrogen or Argon) at all stages, including storage and chromatography.[3][4]
Q2: I have a low yield after aqueous workup. Where is my product going?
A2: Methoxy-indenes can be sensitive to acidic conditions. If your workup involves an acid wash (e.g., with HCl or NH4Cl), you may be promoting acid-catalyzed hydration, polymerization, or rearrangement of the double bond. The electron-rich nature of the methoxy-substituted ring can enhance the rate of these undesired side reactions. Consider using a milder workup, such as washing with deionized water or a saturated sodium bicarbonate solution, and ensure all steps are performed quickly and at low temperatures.
Q3: Can I use standard silica gel for the purification of my methoxy-indene product?
A3: While possible, it is often risky. Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive indenes on the column, leading to streaking, low recovery, and the formation of colored bands. It is highly recommended to use deactivated or "neutralized" silica gel. This can be prepared by treating the silica with a base, such as triethylamine, before packing the column. Alternatively, using other stationary phases like neutral alumina or florisil can be a better choice for highly sensitive derivatives.
Q4: My NMR spectrum shows a complex mixture of isomers. What could be the cause?
A4: Indene systems can undergo double bond isomerization. Depending on the substitution pattern and the reaction/workup conditions, you might have a mixture of isomers where the double bond has migrated. This is particularly common if the reaction is run at high temperatures or if the product is exposed to acid or base for prolonged periods. To confirm this, carefully analyze the NMR for characteristic vinyl and allylic proton signals.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This guide is structured to help you diagnose and solve specific problems encountered during the synthesis of methoxy-indenes.
Problem 1: Reaction Failure or Low Yield
Q: My reaction (e.g., a transition-metal-catalyzed cyclization to form the indene core) is not proceeding to completion, or the yield is consistently low. What should I investigate?
A: Low yields in these types of reactions often trace back to a few critical factors. Let's break down the diagnostic process.
-
Causality Analysis:
-
Atmospheric Contamination: Many catalysts used in modern organic synthesis (e.g., those based on Palladium, Rhodium, or Cobalt) are sensitive to oxygen.[5][6][7] Oxygen can oxidize the active catalytic species, rendering it inactive. Similarly, moisture can hydrolyze sensitive reagents or intermediates.[2]
-
Reagent and Solvent Purity: Trace impurities in starting materials or solvents can poison the catalyst. Water is a common culprit, but other reactive functional groups can also interfere. Solvents must be rigorously dried and degassed.
-
Incorrect Reaction Conditions: Temperature, reaction time, and concentration are all critical parameters. For example, some C-H activation reactions require elevated temperatures to proceed efficiently, but excessively high temperatures can lead to product decomposition.[7]
-
-
Recommended Solutions:
-
Implement Rigorous Air-Free Techniques: Use a Schlenk line or a glovebox for all manipulations of air-sensitive reagents and for the reaction setup itself.[1][3][4] Ensure all glassware is oven- or flame-dried immediately before use to remove adsorbed water.[4]
-
Purify and Prepare Reagents:
-
Optimize Reaction Parameters: Perform a systematic optimization study. A table like the one below can help track your experiments.
-
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 2.5 | 80 | 12 | 25 | Incomplete conversion |
| 2 | 5.0 | 80 | 12 | 45 | Incomplete conversion |
| 3 | 5.0 | 100 | 12 | 75 | Good conversion, minor decomposition |
| 4 | 5.0 | 100 | 8 | 72 | Optimal balance |
Problem 2: Product Decomposition During Workup and Purification
Q: I have good conversion according to TLC/LC-MS of the crude reaction mixture, but I lose most of my product during workup and column chromatography. How can I prevent this?
A: This is a classic challenge with electron-rich, sensitive compounds. The issue lies in the transition from the controlled, inert environment of the reaction flask to the much harsher conditions of workup and purification.
-
Causality Analysis:
-
Exposure to Air and Acid: As discussed in the FAQs, oxygen and acid are the primary enemies of methoxy-indenes. Standard workup procedures and purification on silica gel expose the compound to both.
-
Prolonged Exposure: The longer the compound is exposed to these conditions (e.g., a long chromatography run), the more decomposition will occur.
-
-
Recommended Solutions & Protocols:
-
Inert Atmosphere Workup: To the extent possible, perform the workup under a blanket of inert gas. For example, after quenching the reaction, bubble argon through the mixture during extraction.
-
Modified Purification Protocol:
-
Deactivate Silica Gel: Prepare a slurry of silica gel in your desired eluent. Add 1-2% triethylamine (by volume) to the slurry and mix thoroughly. This neutralizes the acidic sites on the silica surface.
-
"Plug" Filtration vs. Full Chromatography: If the impurities are of very different polarity, consider passing the crude product through a short "plug" of deactivated silica instead of a long column. This minimizes contact time.
-
Inert Gas Pressure: When running the column, use a positive pressure of nitrogen or argon instead of air to push the solvent through. This is a standard technique for air-sensitive column chromatography.[8]
-
-
Part 3: Key Methodologies & Visual Guides
Protocol 1: General Procedure for Inert Atmosphere Synthesis
This protocol outlines the essential steps for setting up a reaction that is sensitive to air and moisture using a Schlenk line.
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, etc.) in an oven at >120 °C for at least 4 hours. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
System Assembly: Quickly assemble the glassware while hot and immediately connect it to a dual-manifold Schlenk line.[1]
-
Purge Cycle: Evacuate the glassware using the vacuum manifold until a good vacuum is achieved (<1 Torr). Then, carefully refill the flask with inert gas (nitrogen or argon). Repeat this "purge-and-refill" cycle at least three times to ensure the removal of all atmospheric gases.[4]
-
Reagent Addition:
-
Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the Schlenk line outlet to an oil or mercury bubbler.
-
Monitoring: Take aliquots for reaction monitoring (TLC, LC-MS) using a syringe, ensuring a positive inert gas pressure is maintained.
Diagrams
Workflow for Handling Air-Sensitive Compounds This diagram illustrates the critical decision-making process and workflow for synthesizing and purifying methoxy-indene derivatives.
Caption: Troubleshooting Low Yields.
References
-
Air Free Techniques | Handling Air-Sensitive Materials. Ossila.
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews.
-
Air-free technique. Wikipedia.
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, Leiden University.
-
Guillo, N., & Perrio, S. (2023). General techniques for handling air-sensitive compounds. In S. E. Gibson (Ed.), Transition Metals in Organic Synthesis: A Practical Approach. Oxford University Press.
-
Synthesis of indenes. Organic Chemistry Portal.
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications.
-
Dethe, D. H., Nagabhushana, C. B., & Bhat, A. A. (2020). Cp*Co(III) Catalyzed Ketone Directed Ortho C-H Activation for Synthesis of Indene Derivatives. The Journal of Organic Chemistry, 85(11), 7565–7575.
-
Synthesis, reactivity and biological properties of methoxy-activated indoles.
-
Indane synthesis. Organic Chemistry Portal.
-
Cp*Co(III)-Catalyzed Ketone-Directed ortho-C-H Activation for the Synthesis of Indene Derivatives. Organic Chemistry Portal.
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Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Validation of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate Purity
In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate, a key building block in the synthesis of various pharmaceutical agents, requires rigorous purity assessment to ensure the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of its purity, offering a robust framework for researchers, scientists, and drug development professionals. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance.[1][2][3][4][5]
Introduction: The Criticality of Purity Validation
This compound is a crucial intermediate in organic synthesis.[6] Impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product.[7] Therefore, a validated, stability-indicating analytical method is essential to identify and quantify impurities, ensuring the quality and consistency of the intermediate.[8][9] HPLC is widely regarded as the gold standard for this purpose due to its high precision, versatility, and resolving power.[10]
This guide will explore a primary reversed-phase HPLC (RP-HPLC) method for purity validation and compare its performance with an alternative chiral HPLC method, which is critical for identifying and separating potential enantiomeric impurities.
Foundational Principle: Reversed-Phase HPLC for Achiral Purity
RP-HPLC is the workhorse of pharmaceutical analysis, separating compounds based on their hydrophobicity.[11][12] For a moderately non-polar compound like this compound, a C18 stationary phase is the logical starting point, offering a strong hydrophobic interaction.[11][13]
Experimental Protocol: RP-HPLC Method
Objective: To develop and validate a specific and accurate RP-HPLC method for the determination of the purity of this compound and to separate it from its potential process-related impurities and degradation products.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
The use of acetonitrile is common in RP-HPLC due to its elution strength and UV transparency.[14]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV spectral analysis of the main compound.
-
Column Temperature: 30°C to ensure reproducibility.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters (as per ICH Q2(R2) Guidelines): [1][3][4]
-
Specificity: Assessed through forced degradation studies.
-
Linearity: Determined by analyzing a series of solutions at different concentrations.
-
Accuracy: Evaluated by the recovery of a known amount of analyte spiked into a placebo.
-
Precision (Repeatability and Intermediate Precision): Assessed by multiple injections of the same sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate variations in method parameters.
-
Causality Behind Experimental Choices
The choice of a C18 column is based on the non-polar nature of the indene ring system. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. Water and acetonitrile are chosen for the mobile phase due to their miscibility, low viscosity, and good UV transparency.
Visualization of the RP-HPLC Workflow
Caption: Workflow for RP-HPLC Purity Validation.
Comparative Analysis: Chiral HPLC for Enantiomeric Purity
While RP-HPLC is excellent for achiral purity, it cannot distinguish between enantiomers. Given that the core structure of this compound contains a chiral center, a dedicated chiral separation method is imperative.[15][16][17] The presence of an undesired enantiomer is a critical impurity that must be controlled.
Alternative Method: Chiral HPLC
Objective: To develop a method capable of separating the enantiomers of this compound.
Methodology:
-
Instrumentation: Same as the RP-HPLC method.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP), such as one based on polysaccharide derivatives (e.g., amylose or cellulose) coated on a silica support.[18]
-
Mobile Phase: Typically a non-polar solvent system like n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol).[18]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Same as the RP-HPLC method.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Sample Preparation: Similar to the RP-HPLC method, using the chiral mobile phase as the diluent.
Performance Comparison: RP-HPLC vs. Chiral HPLC
| Parameter | RP-HPLC Method | Chiral HPLC Method | Rationale & Insights |
| Primary Application | Achiral Purity, Process Impurities, Degradants | Enantiomeric Purity | Two orthogonal methods are necessary for complete purity profiling. |
| Stationary Phase | C18 (Hydrophobic) | Chiral Selector (e.g., Polysaccharide) | The separation mechanism is fundamentally different. RP-HPLC relies on hydrophobicity, while chiral HPLC depends on the formation of transient diastereomeric complexes.[19] |
| Mobile Phase | Polar (e.g., Acetonitrile/Water) | Non-polar (e.g., Hexane/Isopropanol) | The mobile phase is chosen to complement the stationary phase and optimize the separation. |
| Specificity | Separates based on polarity differences. | Separates based on stereochemistry. | A compound that appears as a single peak in RP-HPLC could be a racemic mixture resolved by chiral HPLC. |
| Development Complexity | Generally straightforward. | Can be more complex, often requiring screening of multiple CSPs and mobile phases. |
Forced Degradation Studies: Ensuring Method Specificity
Forced degradation studies are a cornerstone of analytical method validation, designed to demonstrate the stability-indicating nature of the HPLC method.[9][20][21][22] By subjecting the drug intermediate to harsh conditions, potential degradation products are generated.
Protocol for Forced Degradation
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to 105°C.
-
Photolytic Degradation: Expose the sample solution to UV light.
The RP-HPLC method must be able to resolve the main peak from all significant degradation product peaks.
Logical Flow of Forced Degradation and Specificity Assessment
Caption: Logic for confirming method specificity via forced degradation.
Conclusion and Recommendations
The validation of this compound purity requires a multi-faceted approach. A well-validated RP-HPLC method is essential for determining achiral purity and quantifying process-related impurities and degradation products. This method should be complemented by a specific chiral HPLC method to control for enantiomeric impurities.
For routine quality control, the RP-HPLC method is the primary tool. The chiral HPLC method should be employed during process development, upon any significant process changes, and as part of the full specification testing for release. Adherence to ICH guidelines throughout the validation process is paramount for regulatory acceptance.[1][2][3][4][5]
References
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
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ResearchGate. (2020, April 7). RP-HPLC of strongly non-polar compound? [Link]
-
Pharmaceutical Outsourcing. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]
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ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. [Link]
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Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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ResearchGate. (2021, January). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde in Etlingera pavieana rhizomes. [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
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ICH. (2005, November). Validation of analytical procedures: text and methodology q2(r1). [Link]
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Luminond. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]
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Journal of Applied Pharmaceutical Science. (2021, October 3). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. [Link]
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
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ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
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Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
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Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? [Link]
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Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
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European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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PMC - NIH. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]
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Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]
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MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
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PubChem. (n.d.). methyl 4-methoxy-1H-indole-2-carboxylate. [Link]
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ChemSynthesis. (2025, May 20). methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate. [Link]
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Chemcd. (n.d.). methyl 6-methoxy-1-oxo-2,3-dihydro-1h-indene-2-carboxylate. [Link]
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A Comparative Analysis of the Biological Activity of Different Indene Carboxylates: A Guide for Researchers
The indene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its derivatives, particularly indene carboxylates, have garnered significant attention for their diverse therapeutic potential. This guide provides a comparative analysis of the biological activities of various indene carboxylates, supported by experimental data, to aid researchers and drug development professionals in this promising field. We will delve into the anti-inflammatory, anticancer, and antifungal properties of these compounds, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation.
Anti-inflammatory Activity of Indene Carboxylates
Chronic inflammation is a hallmark of numerous diseases, driving the demand for novel anti-inflammatory agents. Indene carboxylates, particularly derivatives of indan-1-carboxylic acid, have shown promise in this area.[3][4] These compounds often act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.
A study by Juby et al. (1972) explored a series of indan-1-carboxylic acids and related compounds for their anti-inflammatory activity using the carrageenan-induced rat paw edema assay.[4] Their findings, summarized in the table below, highlight the importance of the carboxylic acid moiety and the stereochemistry of the molecule.
| Compound | Structure | Anti-inflammatory Activity (% inhibition of edema) | Ulcerogenic Liability |
| Indan-1-carboxylic acid | 2,3-dihydro-1H-indene-1-carboxylic acid | Moderate | Low |
| 5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid derivatives | Aromatic amide derivatives | High | Low |
| 2,3-Dihydro-1H-benz[e]indene-1- and -3-carboxylic acids | Conformationally rigid analogues of naphthylacetic acids | Significant | Not specified |
Data synthesized from multiple sources for comparative purposes.[3][5]
The data suggests that modifications to the indene core, such as the introduction of methoxy groups and amide functionalities, can enhance anti-inflammatory potency while maintaining a favorable gastrointestinal safety profile.[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo assay evaluates the anti-inflammatory potential of a compound.
-
Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
Compound Administration: The test compound (e.g., indene carboxylate derivative) or vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally or intraperitoneally. A standard drug like indomethacin is used as a positive control.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Anticancer Activity of Indene Carboxylates
The development of novel anticancer agents is a critical area of research. Indene derivatives have demonstrated significant potential, with some functioning as inhibitors of tubulin polymerization, a validated target in cancer therapy.[6]
A study by Pinney et al. evaluated a series of indene-based compounds as inhibitors of tubulin polymerization.[6] Their research identified compounds with potent cytotoxic activity against human cancer cell lines.
| Compound | Structure | Tubulin Polymerization Inhibition (IC50, µM) | Cytotoxicity (GI50, µM) against MCF-7 |
| Indene analogue 31 | Fused[7][8] ring system | 11 | > 100 |
| Benzosuberene analogue KGP18 | Fused[7][9] ring system | < 0.1 | Sub-nanomolar |
Data presented for comparative context.[6]
While the specific indene-based compound 31 showed moderate activity, the study highlights how modifications of the fused ring system can dramatically impact potency.[6] Other studies have explored bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) and have found that hydrophobic interactions are generally not a driving factor for their anticancer activity.[10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.[9]
-
Compound Treatment: The cells are treated with various concentrations of the indene carboxylate derivatives for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathway: Inhibition of Tubulin Polymerization
Indene derivatives can interfere with the cell cycle by disrupting microtubule dynamics, leading to apoptosis.
Caption: Inhibition of tubulin polymerization by indene carboxylates.
Antifungal Activity of Indene Carboxylates
The rise of fungal infections necessitates the discovery of new antifungal agents. Recent research has identified novel indene amino acid derivatives as potent succinate dehydrogenase inhibitors (SDHIs).[11] SDHIs are a major class of fungicides used in agriculture.[11]
A study by Wang et al. (2025) synthesized a series of indene amino acid derivatives and evaluated their in vitro antifungal activity against several plant pathogens.[11]
| Compound | Structure | Antifungal Activity (EC50, µg/mL) vs. Rhizoctonia solani |
| i18 | Indene amino acid derivative | 0.5026 (Porcine heart SDH IC50, µM) |
| i19 | Indene amino acid derivative | Comparable to Boscalid |
| Boscalid | Commercial SDHI Fungicide | Standard |
Data from Wang et al. (2025).[11]
The study found that the introduction of an indene fragment optimized the hydrophobic interactions within the active site of the succinate dehydrogenase enzyme, leading to enhanced inhibitory activity.[11]
Experimental Workflow: Screening for Antifungal Activity
A general workflow for the discovery and evaluation of novel antifungal agents is depicted below.
Caption: General workflow for antifungal drug discovery.
Conclusion
Indene carboxylates represent a versatile class of compounds with a broad spectrum of biological activities. The evidence presented in this guide underscores their potential as anti-inflammatory, anticancer, and antifungal agents. The structure-activity relationships highlighted demonstrate that subtle modifications to the indene core can lead to significant changes in biological activity and selectivity. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers aiming to explore and optimize this promising chemical scaffold for therapeutic applications. Further investigations, particularly focused on elucidating their mechanisms of action and in vivo efficacy, are warranted to fully realize the therapeutic potential of indene carboxylates.
References
- Sharma, M., & Ray, S. M. (Year not available). Aromatic amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acid as anti-inflammatory agents free of ulcerogenic liability. Bioorganic & Medicinal Chemistry.
-
Juby, P. F., Goodwin, W. R., Hudyma, T. W., & Partyka, R. A. (1972). Antiinflammatory activity of some indan-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 15(12), 1297–1306. [Link]
-
Hansch, C., & Venger, B. H. (1980). QSAR of anticancer compounds. Bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides), bis(phenazine-1-carboxamides), and bis(naphthalimides). Journal of Medicinal Chemistry, 23(7), 759-762. [Link]
-
Wang, Y., et al. (2025). Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Pinney, K. G., et al. (2017). Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. MedChemComm, 8(4), 715-723. [Link]
-
Lee, H., et al. (2017). Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 27(3), 607-611. [Link]
-
Srivastava, P., et al. (2021). Anticancer compounds based on indene/ 1,3‐indandione based... ResearchGate. [Link]
-
Taktouk, S., et al. (2014). A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents. ResearchGate. [Link]
-
Rimpler, M. (1983). Synthesis and Antiinflammatory Activities of Some 2,3-Dihydro-1H-benz[e]indene-1- and -3-carboxylic Acids. Archiv der Pharmazie, 316(4), 309-315. [Link]
-
Wikipedia. (n.d.). Indene. [Link]
-
ResearchGate. (n.d.). Selected examples of biologically active indene derivatives. [Link]
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A Comparative Guide to Tubulin Inhibitors: Benchmarking Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate Analogues Against Established Agents
In the landscape of cancer therapeutics, the disruption of microtubule dynamics remains a cornerstone of effective chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral to essential cellular processes, including mitosis, intracellular transport, and cell signaling.[1] Their critical role in cell division makes them an attractive target for anticancer drug development. This guide provides a comparative analysis of a novel class of tubulin inhibitors, exemplified by dihydro-1H-indene derivatives, against well-established clinical agents such as taxanes, vinca alkaloids, and colchicine site binders. We will delve into their mechanisms of action, binding sites, and the experimental data that underpins their efficacy, offering researchers and drug development professionals a comprehensive resource for evaluating these compounds.
The Central Role of Tubulin in Cell Division and as a Therapeutic Target
Microtubules are highly dynamic structures that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage), a phenomenon termed "dynamic instability."[1] This process is tightly regulated and is crucial for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[1][2] Interference with microtubule dynamics triggers the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and, ultimately, apoptosis (programmed cell death).[1][3] This vulnerability of rapidly dividing cancer cells is exploited by a diverse range of tubulin-targeting agents.
These agents are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[4] Each class interacts with distinct binding sites on the tubulin dimer, leading to different downstream cellular consequences.
Dihydro-1H-indene Derivatives: A New Frontier in Colchicine Site Inhibition
Recent research has identified a promising class of novel tubulin polymerization inhibitors based on a dihydro-1H-indene scaffold.[5] One such derivative, 2-methoxy-4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)phenol (compound 12d in a cited study), has demonstrated potent antiproliferative activities against various cancer cell lines.[5] While specific data on "Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate" is not extensively available in the public domain, the core 4,5,6-trimethoxy-2,3-dihydro-1H-indene structure has been shown to be crucial for its anticancer effects.[5] These compounds have been identified as tubulin polymerization inhibitors that bind to the colchicine site.[5]
Mechanism of Action
Dihydro-1H-indene derivatives, by binding to the colchicine site on β-tubulin, inhibit the polymerization of tubulin into microtubules.[5] This leads to the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[5] The colchicine binding site is a particularly attractive target for the development of new chemotherapeutic agents due to its potential to overcome mechanisms of drug resistance associated with other tubulin inhibitors and its ability to target tumor vasculature.[1]
A Comparative Analysis of Tubulin Inhibitor Classes
To understand the potential of dihydro-1H-indene derivatives, it is essential to compare their properties with those of established tubulin inhibitors.
| Inhibitor Class | Binding Site on Tubulin | Mechanism of Action | Examples |
| Dihydro-1H-indene Derivatives | Colchicine Site | Microtubule Destabilizer (Inhibits Polymerization) | 2-methoxy-4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)phenol[5] |
| Taxanes | Taxane Site on β-tubulin | Microtubule Stabilizer (Promotes Polymerization) | Paclitaxel[6][7][8] |
| Vinca Alkaloids | Vinca Site on β-tubulin | Microtubule Destabilizer (Inhibits Polymerization) | Vincristine, Vinblastine[2][9][10] |
| Colchicine Site Binders | Colchicine Site on β-tubulin | Microtubule Destabilizer (Inhibits Polymerization) | Colchicine, Combretastatin A-4[1][11][12] |
Microtubule Stabilizing Agents: The Taxanes
Paclitaxel (Taxol®) is a prototypical microtubule-stabilizing agent. It binds to the β-tubulin subunit within the microtubule polymer, specifically on the inner surface of the microtubule.[6][13] This binding promotes the assembly of tubulin into hyper-stable, non-functional microtubules, effectively suppressing their dynamic nature.[3][6][8] The inability of these stabilized microtubules to form a functional mitotic spindle leads to mitotic arrest and cell death.[3][8]
Microtubule Destabilizing Agents: Vinca Alkaloids and Colchicine Site Binders
In contrast to taxanes, destabilizing agents prevent the formation of microtubules.
Vinca Alkaloids , such as vincristine and vinblastine, bind to the vinca domain on β-tubulin.[2] This binding inhibits tubulin polymerization, leading to the disassembly of microtubules.[9][10] Even at low concentrations, vinca alkaloids can suppress microtubule dynamics by binding to the ends of microtubules and capping them.[2]
Colchicine and its analogues bind to a distinct site on β-tubulin, the colchicine binding site.[11][14] This interaction prevents the conformational changes in tubulin necessary for polymerization, thus leading to microtubule depolymerization.[11][15] Colchicine itself has limited therapeutic use in cancer due to its toxicity, but the colchicine binding site remains a key target for the development of new, less toxic inhibitors with potent antitumor activity, such as the dihydro-1H-indene derivatives.[1]
Experimental Evaluation of Tubulin Inhibitors
The characterization and comparison of tubulin inhibitors rely on a series of well-established in vitro and cell-based assays.
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. The extent of polymerization can be monitored by measuring the increase in turbidity (light scattering) at 350 nm as microtubules form.[16][17][18] Alternatively, a fluorescent reporter like DAPI can be used, which shows increased fluorescence upon binding to polymerized microtubules.[19]
Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)
-
Preparation: Thaw purified tubulin protein on ice. Prepare a reaction buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP.[19]
-
Reaction Setup: In a 96-well plate, add the tubulin solution to the reaction buffer. Add the test compound (e.g., dihydro-1H-indene derivative) or control vehicle (DMSO).
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Data Acquisition: Measure the absorbance at 350 nm every 30 seconds for a defined period (e.g., 60-90 minutes) to monitor the kinetics of microtubule assembly.[16]
-
Analysis: Plot absorbance versus time. Inhibitors of polymerization will show a decrease in the rate and extent of the absorbance increase compared to the control. Stabilizers will show an enhanced rate and extent of polymerization.
Immunofluorescence Microscopy of Microtubule Network
This cell-based imaging technique allows for the direct visualization of the effects of a compound on the cellular microtubule network.
Protocol: Immunofluorescence Staining of Microtubules
-
Cell Culture: Seed cells (e.g., HeLa, HCT116) on coverslips or in imaging plates and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 3-24 hours).[19]
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol) to preserve cellular structures.[20][21] Permeabilize the cell membranes (e.g., with Triton X-100) to allow antibody entry.[17]
-
Immunostaining: Block non-specific antibody binding sites. Incubate the cells with a primary antibody specific for α-tubulin. Follow this with a fluorescently labeled secondary antibody.[20][21] Nuclei can be counterstained with DAPI or Hoechst.[20]
-
Imaging: Acquire images using a fluorescence microscope (confocal or high-content imaging system).
-
Analysis: Analyze the images for changes in microtubule morphology. Destabilizing agents will cause a diffuse, fragmented microtubule network, while stabilizing agents will lead to the formation of dense microtubule bundles.
Cell Viability and Cycle Analysis
These assays determine the cytotoxic effects of the compounds and their impact on cell cycle progression.
Protocol: Cell Viability Assay (e.g., CCK-8 or PrestoBlue)
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.[17]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a set period (e.g., 48 or 72 hours).[17]
-
Reagent Addition: Add the viability reagent (e.g., CCK-8 or PrestoBlue) to each well and incubate according to the manufacturer's instructions.[17]
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength to determine the number of viable cells.
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment and Harvesting: Treat cells with the compound for a defined period (e.g., 24 hours).[19] Harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold ethanol to preserve their DNA content.
-
Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI) or DAPI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye in individual cells.
-
Analysis: Generate a histogram of DNA content to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M). Tubulin inhibitors typically cause an accumulation of cells in the G2/M phase.[19]
Visualizing the Landscape of Tubulin Inhibition
To better understand the interactions and experimental workflows, the following diagrams are provided.
Figure 1: Binding sites of major tubulin inhibitor classes on the αβ-tubulin heterodimer.
Figure 2: A typical experimental workflow for the evaluation of novel tubulin inhibitors.
Conclusion and Future Directions
The dihydro-1H-indene class of compounds represents a promising new avenue in the development of tubulin polymerization inhibitors targeting the colchicine binding site. Their potent antiproliferative activity and distinct mechanism of action warrant further investigation. A thorough comparative evaluation against established agents like taxanes and vinca alkaloids, using the standardized experimental protocols outlined in this guide, is crucial for defining their therapeutic potential. Future research should focus on elucidating the precise structure-activity relationships within this chemical series, optimizing their pharmacokinetic properties, and evaluating their efficacy in preclinical in vivo models of cancer. The continued exploration of novel tubulin inhibitors that can overcome existing challenges of drug resistance and toxicity is paramount to advancing cancer chemotherapy.
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A Comparative Guide to Confirming the Structure of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate via X-ray Crystallography
<_ _>
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar. An unambiguous structural confirmation underpins structure-activity relationship (SAR) studies, guides the optimization of lead compounds, and is a critical component of intellectual property. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the unequivocal gold standard, providing atomic-level resolution of molecular architecture.
This guide presents a comprehensive comparison of X-ray crystallography with other prevalent analytical methods for the structural elucidation of a novel synthetic compound, Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate. We will navigate the experimental workflow of X-ray crystallography, from the nuanced art of crystal growth to the intricacies of data refinement, and juxtapose its capabilities against those of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
The Target Molecule: Synthesis of this compound
The journey to structural confirmation begins with the synthesis of the target compound. A plausible synthetic route to this compound involves a base-mediated cyclization reaction. For instance, a related compound, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, can be synthesized by treating methyl 2-[3-(methoxy)-3-oxopropyl]benzoate with sodium hydride in tetrahydrofuran.[1] Subsequent modification of the indanone core would lead to the desired product. The stereochemical outcome of such syntheses is paramount to the molecule's potential biological activity, necessitating a definitive analytical method for its verification.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled depth of structural detail, revealing the exact arrangement of atoms within a crystalline lattice.[2] This technique is not just a means of characterization; it is the definitive method for determining the absolute configuration of chiral centers and for understanding the subtle intermolecular forces that dictate crystal packing.
The Crystallographic Workflow: From Powder to Picture
The path from a synthesized powder to a refined crystal structure is a meticulous process that demands both scientific rigor and an element of artistry, particularly in the initial stages.
Figure 1: The workflow of single-crystal X-ray crystallography.
Detailed Experimental Protocol:
-
Crystal Growth: This is often the most critical and challenging step. The purified this compound must be coaxed into forming a single, well-ordered crystal.[3]
-
Purity is Paramount: The starting material must be of the highest possible purity.
-
Solvent Selection: A solvent or solvent system in which the compound is moderately soluble is ideal.[3]
-
Common Techniques:
-
Slow Evaporation: A nearly saturated solution is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks.[3]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed in a larger container with a more volatile "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting crystallization.
-
Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface.[3]
-
-
-
Crystal Selection and Mounting: A suitable crystal, typically between 0.1 and 0.3 mm in its largest dimension, with sharp edges and no visible fractures, is selected under a microscope.[2] It is then mounted on a specialized holder, often a cryoloop, for data collection.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas to minimize thermal vibration of the atoms. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2]
-
Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and the crystal's space group. The "phase problem," a critical hurdle in crystallography, is then solved using computational methods to generate an initial electron density map.[4] An atomic model is built into this map and refined against the experimental data to produce the final, highly accurate molecular structure.
A Comparative Look: Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive answer, other spectroscopic techniques offer valuable and often more rapidly acquired data that are crucial for a comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths/angles, absolute stereochemistry, crystal packing.[2][5] | Provides the most complete and unambiguous structural information.[6] | Requires high-quality single crystals, which can be difficult to obtain; the solid-state structure may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, relative stereochemistry, information on molecular dynamics in solution.[7][8] | Non-destructive, provides data on the molecule in its solution state, highly versatile (¹H, ¹³C, 2D NMR, etc.).[9] | Does not typically provide absolute stereochemistry, spectra can be complex for large molecules.[7] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition.[10][11] | High sensitivity, requires very small amounts of sample, can provide fragmentation patterns for structural clues.[9][12] | Provides no information on stereochemistry or 3D conformation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups.[13] | Fast, non-destructive, provides a characteristic "fingerprint" for a compound.[13] | Provides limited information on the overall molecular structure and no stereochemical details. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR is indispensable for determining the connectivity of atoms and the relative stereochemistry of a molecule in solution. For this compound, a suite of NMR experiments would be employed.
Standard Protocol (¹H and ¹³C NMR):
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and spectra are acquired for ¹H and ¹³C nuclei.
-
Interpretation: Analysis of chemical shifts, integration (for ¹H), and coupling constants reveals the number and types of protons and carbons and their connectivity. 2D NMR techniques like COSY and HSQC can further elucidate the complete bonding framework. For cyclic systems like the indane core, the coupling constants between protons can often be used to deduce their relative stereochemistry (cis/trans).[8]
Mass Spectrometry (MS): Confirming the Molecular Formula
MS is a powerful tool for determining the molecular weight of a compound with high accuracy.[10]
Typical Protocol (High-Resolution MS):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled to a chromatography system.
-
Ionization: The molecules are ionized, for example, by electrospray ionization (ESI) or electron impact (EI).[12]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).[14]
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated. High-resolution MS can provide an exact mass that allows for the unambiguous determination of the molecular formula.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR is a rapid and straightforward technique for identifying the functional groups present in a molecule.
Typical Protocol (ATR-FTIR):
-
Sample Placement: A small amount of the solid sample is placed directly on the ATR crystal.
-
Spectrum Acquisition: The infrared spectrum is recorded.
-
Analysis: The spectrum is analyzed for characteristic absorption bands. For this compound, key absorbances would include the ester carbonyl (C=O) stretch (typically around 1735-1715 cm⁻¹), C-O stretches, and bands characteristic of the aromatic ring.[15][16][17]
A Synergistic Strategy for Unimpeachable Structural Verification
The most robust and scientifically sound approach to structural elucidation is not to rely on a single technique but to integrate the data from multiple complementary methods.
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A Comparative Guide to the Synthetic Efficacy of Routes to Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate, a valuable building block in medicinal chemistry, necessitates the careful selection of a synthetic strategy that balances efficiency, scalability, and economic viability. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering a critical analysis of their respective strengths and weaknesses, supported by experimental insights.
Introduction
This compound possesses a rigid scaffold and functional handles that make it an attractive starting point for the development of novel therapeutic agents. The efficacy of its synthesis directly impacts the pace and cost of drug discovery programs. This guide will dissect two plausible and laboratory-vetted synthetic pathways:
-
Route 1: The Indanone Approach , commencing with the commercially available 4-methoxy-1-indanone.
-
Route 2: The Friedel-Crafts Annulation Strategy , starting from the readily accessible 3-methoxyphenylacetic acid.
A thorough understanding of the nuances of each route is paramount for researchers aiming to optimize the production of this key intermediate.
Route 1: The Indanone Approach - A Stepwise Functionalization
This synthetic pathway leverages the pre-existing indane core of 4-methoxy-1-indanone and introduces the desired carboxylate functionality in a subsequent step. This approach is often favored for its predictable regiochemistry and the commercial availability of the starting material.
Workflow for Route 1
Caption: Synthetic workflow for Route 1 starting from 4-methoxy-1-indanone.
Experimental Protocol for Route 1
Step 1: Synthesis of Methyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 4-methoxy-1-indanone (1.0 eq) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of dimethyl carbonate (1.5 eq).
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Methyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
Step 2: Reduction of the Ketone
-
Method A: Wolff-Kishner Reduction [1][2]
-
To a solution of the keto-ester from Step 1 (1.0 eq) in diethylene glycol, hydrazine hydrate (4.0 eq) is added.
-
The mixture is heated to 120 °C for 1 hour.
-
Potassium hydroxide pellets (4.0 eq) are then added portion-wise, and the temperature is raised to 190-200 °C, allowing for the distillation of water and excess hydrazine.
-
The reaction is maintained at this temperature for 4-6 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with dilute HCl, water, and brine, then dried over anhydrous sodium sulfate and concentrated.
-
Purification by column chromatography yields the final product.
-
-
Method B: Clemmensen Reduction [3][4]
-
Amalgamated zinc is prepared by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, followed by decantation of the aqueous solution.
-
The keto-ester from Step 1 (1.0 eq) is dissolved in toluene, and the amalgamated zinc (10 eq) is added, followed by concentrated hydrochloric acid (20 eq).
-
The mixture is heated at reflux for 8-12 hours with vigorous stirring. Additional portions of hydrochloric acid may be required.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried and concentrated.
-
Purification by column chromatography provides the target compound.
-
Causality and Experimental Choices
The choice of base in the carboxymethylation step is critical; sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of the indanone to form the enolate necessary for the reaction with dimethyl carbonate. The subsequent reduction of the ketone requires careful consideration. The Wolff-Kishner reduction is performed under strongly basic conditions and is suitable for substrates that are sensitive to acid. Conversely, the Clemmensen reduction utilizes strongly acidic conditions and is appropriate for base-sensitive molecules. The presence of the ester functionality in the intermediate necessitates careful control of the reaction conditions to avoid hydrolysis, particularly in the Wolff-Kishner reduction where prolonged heating with a strong base is required.
Route 2: The Friedel-Crafts Annulation Strategy
This approach constructs the indane ring system through an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid derivative. This method offers the advantage of building complexity from simpler, linear starting materials.
Workflow for Route 2
Caption: Synthetic workflow for Route 2 starting from 3-methoxyphenylacetic acid.
Experimental Protocol for Route 2
Step 1: Synthesis of 3-(3-Methoxyphenyl)propanoic acid
-
3-Methoxyphenylacetic acid (1.0 eq) is converted to its acid chloride using thionyl chloride (1.2 eq).
-
The acid chloride is then subjected to an Arndt-Eistert homologation or a similar chain extension methodology to yield the corresponding 3-(3-methoxyphenyl)propanoic acid. (Detailed protocols for these standard transformations are widely available in organic synthesis literature).
Step 2: Intramolecular Friedel-Crafts Acylation to 4-Methoxy-1-indanone
-
3-(3-Methoxyphenyl)propanoic acid (1.0 eq) is added to polyphosphoric acid (PPA) (10-20 times the weight of the acid).
-
The mixture is heated to 80-100 °C with vigorous stirring for 2-4 hours.
-
The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The solid is dissolved in a suitable organic solvent, washed with a saturated sodium bicarbonate solution and brine, dried, and concentrated to yield 4-methoxy-1-indanone.
Subsequent Steps: The synthesis from 4-methoxy-1-indanone proceeds as described in Route 1.
Causality and Experimental Choices
The success of the Friedel-Crafts annulation is highly dependent on the activating nature of the methoxy group and the choice of the cyclizing agent. Polyphosphoric acid is a common and effective reagent for this transformation, acting as both a catalyst and a solvent. The ortho- and para-directing nature of the methoxy group favors the formation of the desired 4-methoxy-1-indanone. Alternative Friedel-Crafts catalysts such as aluminum chloride could also be employed, but may require the use of the corresponding acid chloride.
Comparison of Efficacy
| Parameter | Route 1: The Indanone Approach | Route 2: The Friedel-Crafts Annulation |
| Starting Material Availability | 4-Methoxy-1-indanone is commercially available but can be expensive. | 3-Methoxyphenylacetic acid is readily available and more economical. |
| Number of Steps | Fewer steps if starting from the indanone. | More steps due to the initial chain extension and cyclization. |
| Overall Yield | Potentially higher due to fewer steps, but dependent on the efficiency of the ketone reduction. | Generally lower due to the multi-step nature of the synthesis. |
| Scalability | The carboxymethylation and reduction steps are generally scalable. The use of sodium hydride and high-temperature reductions may pose challenges on a large scale. | Friedel-Crafts reactions with PPA can be challenging to scale up due to the viscous nature of the reagent and product isolation. |
| Control of Regiochemistry | Excellent, as the position of the methoxy group is pre-determined. | Good, the methoxy group directs the cyclization, but the formation of regioisomers is a possibility that needs to be considered. |
| Safety and Environmental Impact | Use of sodium hydride (flammable), hydrazine (toxic), and heavy metals (mercury in Clemmensen reduction) are significant safety and environmental concerns. | Polyphosphoric acid is corrosive and requires careful handling. The initial chain extension steps may involve hazardous reagents. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route 1 is recommended for laboratory-scale synthesis and when rapid access to the target molecule is a priority , provided the starting material is readily available. The choice between the Wolff-Kishner and Clemmensen reduction will depend on the stability of other functional groups in more complex derivatives.
Route 2 is a more cost-effective option for large-scale production , despite the higher number of steps. The initial investment in developing a robust and scalable procedure for the Friedel-Crafts annulation can lead to significant long-term cost savings.
Ultimately, the optimal synthetic route will be dictated by the specific needs of the research program, including the desired scale, budget, and timeline. Careful consideration of the experimental challenges and safety implications of each step is essential for a successful and efficient synthesis.
References
-
PrepChem. Synthesis of 4-Methoxy-1-indanone. [Link]
-
Organic Chemistry Portal. Indanone synthesis. [Link]
-
Wikipedia. Clemmensen reduction. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
Juniper Publishers. The Clemmensen Reduction. [Link]
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
Organic Chemistry Portal. Clemmensen Reduction. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
- Google Patents.
-
ResearchGate. Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). [Link]
Sources
A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
This guide presents a comprehensive framework for evaluating the in vitro anticancer performance of the novel compound, Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate. Given the absence of published cytotoxicity data for this specific molecule, this document outlines a rigorous, scientifically-grounded methodology to benchmark its efficacy against established chemotherapeutic agents. The protocols and rationale described herein are designed for researchers, scientists, and drug development professionals seeking to characterize new chemical entities for oncology applications.
The core of this guide is not to present pre-existing results, but to establish a validated experimental blueprint. We will detail the scientific reasoning behind the selection of benchmark drugs, cancer cell lines, and assay methodologies, ensuring that the data generated from these protocols will be robust, reproducible, and directly comparable to established standards in the field.
Rationale and Benchmarking Strategy
The Investigational Compound: An Indene Scaffold
This compound belongs to the indane class of compounds. While this specific ester has not been extensively profiled, related heterocyclic scaffolds, including those with hydrazone and quinazoline moieties, have demonstrated significant potential as antitumor agents, often acting through mechanisms like apoptosis induction or inhibition of key signaling pathways.[1][2] The presence of the methoxy group and the carboxylate ester provides interesting electronic and steric properties that warrant investigation for potential interaction with biological targets. This guide proposes the initial, critical step of quantifying its cytotoxic potential across a panel of diverse cancer cell lines.
Selection of Benchmark Anticancer Agents
To contextualize the efficacy of our investigational compound, a direct comparison against well-characterized, clinically relevant drugs is essential. We have selected three standard agents that represent different mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to the blockage of replication and transcription.
-
Cisplatin: A platinum-based drug that forms DNA adducts, triggering apoptosis.
-
Paclitaxel: A taxane that interferes with the normal function of microtubules, arresting the cell cycle.
These agents are frequently used as positive controls and benchmarks in preclinical in vitro screening, providing a robust baseline for assessing relative potency.[3]
Human Cancer Cell Line Panel
Cancer is a heterogeneous disease, and a compound's efficacy can be highly dependent on the cancer type and its underlying genetic profile.[4][5] Therefore, initial screening against a panel of cell lines from diverse tissue origins is crucial for identifying potential tissue-specific sensitivity. This protocol utilizes four commonly used and well-characterized human cancer cell lines from the NCI-60 panel:[4][6]
-
MCF-7: Breast adenocarcinoma (hormone-dependent)
-
A549: Lung carcinoma
-
HeLa: Cervical adenocarcinoma
-
HepG2: Hepatocellular carcinoma
This diverse panel provides a preliminary spectrum of activity, guiding future, more focused investigations.[3][4]
Experimental Methodology: In Vitro Cytotoxicity Assessment
To quantify and compare the cytotoxic effects of this compound and the benchmark agents, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a robust and widely adopted colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] The principle lies in the capacity of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol: MTT Assay
Causality Behind Choices: Each step is optimized for reproducibility and accuracy. Cell density is chosen to ensure cells are in an exponential growth phase during treatment. The 72-hour incubation is a standard duration to observe the effects of most cytotoxic compounds. A vehicle control (DMSO) is critical to ensure that the solvent used to dissolve the compounds has no inherent toxicity at the concentrations used.
-
Cell Seeding:
-
Harvest logarithmically growing cells (MCF-7, A549, HeLa, HepG2) using standard trypsinization techniques.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000 cells/well (100 µL volume) in the appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and the benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel) in sterile DMSO.
-
Perform serial dilutions of the stock solutions in a complete culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various drug concentrations to the respective wells.
-
Include a "vehicle control" group treated with a medium containing the same percentage of DMSO as the highest drug concentration. Also, include a "no-treatment" control with a fresh medium only.
-
Incubate the plate for an additional 72 hours under the same conditions.
-
-
MTT Reagent Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
After the 72-hour treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After the 4-hour incubation, add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization and a homogenous purple solution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Experimental Workflow Diagram
Sources
- 1. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 5. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 6. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers working with substituted indane scaffolds, a class of compounds with significant therapeutic potential, rigorous spectroscopic analysis is the cornerstone of chemical identity and purity assessment. This guide provides an in-depth, practical framework for cross-referencing the spectroscopic data of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate with literature values, even in the absence of a complete, unified dataset for this specific molecule. We will leverage data from structurally similar analogues to predict, interpret, and validate the spectroscopic features of our target compound.
The Rationale for a Comparative Approach
The scientific literature does not always provide a complete, pre-packaged set of spectroscopic data for every synthesized compound. In such cases, a comparative approach, grounded in the fundamental principles of spectroscopy and substituent effects, becomes a powerful tool for the analytical chemist. By examining the spectra of closely related molecules, we can build a highly accurate prediction of the expected data for our target compound. This methodology not only allows for confident structural elucidation but also deepens our understanding of structure-property relationships.
For this guide, we will utilize spectroscopic data from the following key analogues to build our reference dataset for this compound:
-
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Provides data on the indane-2-carboxylate core, with the influence of a conjugated ketone.
-
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid: Offers insight into the effect of the 4-methoxy group on the aromatic ring.
-
Methyl 2,3-dihydro-1H-indene-2-carboxylate: Represents the parent indane ester without the methoxy substituent.
Predicted and Literature-Derived Spectroscopic Data
The following tables summarize the expected and literature-derived spectroscopic data for this compound and its key analogues. These values serve as our benchmark for experimental data comparison.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | This compound (Predicted) | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate [1] |
| Aromatic H (ortho to OMe) | ~6.7-6.8 ppm (d) | 7.79 ppm (d, J = 7.6 Hz) |
| Aromatic H (meta to OMe) | ~7.1-7.2 ppm (t) | 7.63 ppm (dd, J = 7.6, 7.6 Hz) |
| Aromatic H (para to OMe) | ~6.7-6.8 ppm (d) | 7.50 ppm (d, J = 7.6 Hz) |
| -OCH₃ (aromatic) | ~3.8 ppm (s) | - |
| -OCH₃ (ester) | ~3.7 ppm (s) | 3.80 ppm (s) |
| H-2 | ~3.5 ppm (quintet) | 3.75 ppm (m) |
| H-1, H-3 | ~3.0-3.3 ppm (m) | 3.60 ppm (m), 3.40 ppm (m) |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Assignment | This compound (Predicted) | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (from SpectraBase) |
| C=O (ester) | ~175 ppm | ~172 ppm |
| Aromatic C-OMe | ~158 ppm | - |
| Aromatic C (quaternary) | ~143, 126 ppm | ~153, 135 ppm |
| Aromatic CH | ~128, 115, 112 ppm | ~135, 128, 126, 125 ppm |
| -OCH₃ (aromatic) | ~55 ppm | - |
| -OCH₃ (ester) | ~52 ppm | ~52 ppm |
| C-2 | ~45 ppm | ~47 ppm |
| C-1, C-3 | ~35 ppm | ~34 ppm |
Table 3: IR and Mass Spectrometry Data Comparison
| Spectroscopic Technique | This compound (Predicted) | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate [2] |
| IR (cm⁻¹) | ~1730 (C=O, ester), ~1250 (C-O, ether), ~2950 (C-H, aliphatic), ~3050 (C-H, aromatic) | ~1715 (C=O, ketone), ~1740 (C=O, ester) |
| MS (m/z) | M⁺ at 206, fragments at 175 ([M-OCH₃]⁺), 147 ([M-COOCH₃]⁺) | M⁺ at 190, fragments at 159, 131 |
Experimental Protocols for Spectroscopic Analysis
To ensure high-quality data for cross-referencing, the following standardized protocols are recommended. The rationale behind key steps is provided to enhance experimental robustness.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). TMS is chemically inert and provides a sharp, singlet reference peak.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter that could degrade spectral resolution.
-
-
Data Acquisition:
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin systems in the aromatic region.
-
For ¹H NMR, use a standard single-pulse experiment with a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard. An adequate number of scans (typically several hundred to thousands) and a sufficient relaxation delay (e.g., 2 seconds) are necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Ensure the ATR crystal is clean before placing a small amount of the sample on it.
-
For an oil, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or salt plates immediately before the sample spectrum to subtract atmospheric H₂O and CO₂ absorptions.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile. The solvent should be compatible with the ionization technique.
-
-
Data Acquisition:
-
Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, as it is likely to keep the molecular ion intact.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.
-
Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical flow of spectroscopic data acquisition and cross-referencing.
Caption: Workflow for Spectroscopic Analysis and Cross-Referencing.
In-Depth Data Interpretation and Cross-Referencing
¹H NMR Spectrum Analysis
-
Aromatic Region (6.5-7.5 ppm): The 4-methoxy group is an electron-donating group, which will shield the protons on the aromatic ring, causing them to appear at a higher field (lower ppm) compared to an unsubstituted indane. We predict two doublets and one triplet, characteristic of a 1,2,4-trisubstituted benzene ring.
-
Methoxy Protons (~3.8 ppm and ~3.7 ppm): Two distinct singlets are expected. The singlet around 3.8 ppm corresponds to the three protons of the aromatic methoxy group, while the singlet around 3.7 ppm is from the methyl ester protons.
-
Aliphatic Region (2.5-3.5 ppm): The proton at the C-2 position, being adjacent to the electron-withdrawing carboxylate group, will be deshielded and is expected to appear as a quintet around 3.5 ppm. The four protons at the C-1 and C-3 positions will likely appear as a more complex multiplet between 3.0 and 3.3 ppm.
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (~175 ppm): The ester carbonyl carbon will be the most deshielded carbon in the spectrum.
-
Aromatic Carbons (110-160 ppm): The carbon attached to the methoxy group (C-4) will be the most deshielded aromatic carbon (around 158 ppm). The other quaternary carbons will also be in this region. The protonated aromatic carbons will appear at a higher field.
-
Methoxy Carbons (~55 ppm and ~52 ppm): Two distinct signals are expected for the aromatic and ester methoxy carbons.
-
Aliphatic Carbons (30-50 ppm): The C-2 carbon will be deshielded by the adjacent carboxylate group and is predicted to be around 45 ppm. The C-1 and C-3 carbons will be further upfield, around 35 ppm.
IR Spectrum Analysis
-
C=O Stretch (~1730 cm⁻¹): A strong, sharp absorption band characteristic of the ester carbonyl group is expected.
-
C-O Stretches (~1250 cm⁻¹ and ~1050 cm⁻¹): Two distinct C-O stretching bands are anticipated, one for the ester and one for the aromatic ether.
-
C-H Stretches: Aliphatic C-H stretching will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be observed just above 3000 cm⁻¹.
Mass Spectrum Analysis
-
Molecular Ion (M⁺): The expected molecular weight of this compound is 206.24 g/mol . Therefore, the molecular ion peak should be observed at m/z = 206.
-
Key Fragmentations: Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) and the entire carbomethoxy group (-COOCH₃, m/z = 59). Therefore, we would expect to see significant fragment ions at m/z = 175 and 147.
Conclusion
This guide provides a comprehensive framework for the spectroscopic cross-referencing of this compound. By employing a comparative approach with structurally related analogues, researchers can confidently predict, acquire, and interpret the necessary spectroscopic data to confirm the structure and purity of their target compound. This self-validating system of analysis, grounded in established spectroscopic principles, ensures the scientific integrity of the research and is a critical skill for any scientist in the field of chemical synthesis and drug development.
References
-
NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a critical determinant of a drug candidate's safety and efficacy. The stereoisomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of established analytical techniques for assessing the enantiomeric excess of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate, a chiral building block of significant interest. We will delve into the technical nuances of each method, supported by experimental insights and protocols, to empower researchers in selecting the most appropriate strategy for their analytical needs.
The Imperative of Enantiomeric Purity
This compound possesses a single stereocenter at the C2 position of the indane ring, giving rise to two enantiomers. The biological activity of molecules derived from this scaffold is often stereospecific. Therefore, the ability to accurately quantify the proportion of each enantiomer in a sample is paramount during process development, optimization of asymmetric syntheses, and for regulatory submissions. An inadequate assessment of enantiomeric excess can lead to misleading structure-activity relationship (SAR) studies and potentially mask the detrimental effects of an undesired enantiomer.
A Comparative Overview of Analytical Techniques
The determination of enantiomeric excess fundamentally relies on creating a chiral environment that allows for the differentiation of the two enantiomers. This is most commonly achieved through chromatographic or spectroscopic methods. The choice of technique is a critical decision, balancing factors such as analytical performance, sample throughput, cost, and the specific properties of the analyte.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase (CSP) in a liquid mobile phase. | Differential interaction with a CSP using a supercritical fluid (typically CO2) as the primary mobile phase. | Differential interaction with a chiral stationary phase in a gaseous mobile phase. | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. |
| Resolution | Excellent | Excellent, often superior to HPLC | High, but limited to volatile and thermally stable compounds. | Moderate, dependent on the CSA and analyte. |
| Analysis Time | Moderate (5-30 min) | Fast (1-10 min) | Fast (5-20 min) | Fast per sample (<10 min), but sample preparation can be longer. |
| Solvent Consumption | High | Low ("Green" technique) | Very Low | Low |
| Sample Throughput | Moderate to High (with automation) | High | High | Moderate |
| Cost (Instrument) | Moderate to High | High | Moderate | Very High |
| Cost (Operational) | High (solvents) | Low | Low | Moderate (consumables, cryogens) |
| Method Development | Can be time-consuming | Generally faster than HPLC | Requires derivatization for non-volatile compounds. | Requires screening of CSAs. |
| Universality | Broad applicability with a wide range of CSPs. | Broad applicability, complementary to HPLC. | Limited to volatile and thermally stable analytes. | Applicable to a wide range of soluble compounds. |
Experimental Workflows and Protocols
The following section provides detailed, step-by-step methodologies for the key analytical techniques. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process.
Workflow for Enantiomeric Excess Assessment
The general workflow for determining the enantiomeric excess of a chiral compound is a systematic process, from sample preparation to data interpretation.
Caption: A generalized workflow for the determination of enantiomeric excess, from sample preparation to final calculation.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for enantiomeric separations due to its versatility and the vast array of commercially available chiral stationary phases (CSPs). The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
Rationale for Method Selection: For this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are an excellent starting point. These CSPs are known for their broad enantioselectivity for a wide range of chiral compounds, including those with aromatic rings and ester functionalities. A normal-phase method is often preferred for initial screening as it can provide better selectivity for this class of compounds.
Experimental Protocol: Chiral HPLC
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
-
-
Chiral Stationary Phase:
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard of this compound at 1.0 mg/mL in the mobile phase.
-
Prepare a sample solution of the test material at approximately 0.5 mg/mL in the mobile phase.
-
Filter all solutions through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (v/v) n-Hexane:IPA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm (based on the chromophore of the indane ring).
-
Injection Volume: 10 µL.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, precision, accuracy, and robustness.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Method 2: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful, "greener" alternative to HPLC for enantiomeric separations. It utilizes supercritical CO₂ as the primary mobile phase, significantly reducing organic solvent consumption. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiencies compared to HPLC.
Rationale for Method Selection: SFC is particularly well-suited for the rapid screening of chiral separation conditions. For this compound, the same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The use of alcohol modifiers allows for the tuning of selectivity.
Experimental Protocol: Chiral SFC
-
Instrumentation:
-
SFC system with a CO₂ pump, modifier pump, autosampler, column oven, and a back-pressure regulator (BPR). A photodiode array (PDA) detector is recommended.
-
-
Chiral Stationary Phase:
-
CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OJ-H (Cellulose tris(3,5-dicholorophenylcarbamate)), 150 x 4.6 mm, 5 µm.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at 1.0 mg/mL in methanol or ethanol.
-
Prepare a sample solution of the test material at approximately 0.5 mg/mL in the same solvent.
-
Filter all solutions through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO₂ and Methanol (as a modifier). A typical starting gradient is from 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 40 °C.
-
Back-Pressure: 150 bar.
-
Detection: PDA detector, monitoring at 230 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
The enantiomeric excess is calculated using the same formula as in the HPLC method, based on the integrated peak areas.
-
Method 3: Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. The separation is achieved on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative. For non-volatile compounds, derivatization is often required to increase their volatility.
Rationale for Method Selection: this compound is sufficiently volatile for GC analysis, potentially without derivatization. However, derivatization of the ester group could improve peak shape and resolution. This method offers high sensitivity and is cost-effective in terms of solvent usage.
Experimental Protocol: Chiral GC
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a capillary column.
-
-
Chiral Stationary Phase:
-
A cyclodextrin-based chiral capillary column, such as a Rt-βDEXsm or a similar phase.
-
-
Sample Preparation (Optional Derivatization):
-
For improved volatility and peak shape, the ester can be transesterified to a more volatile derivative (e.g., trifluoroethyl ester) if necessary.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program: Start at 120 °C, hold for 1 minute, then ramp at 5 °C/min to 220 °C, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
-
Method 4: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a non-separative method for determining enantiomeric excess. The addition of a chiral solvating agent (CSA) to a solution of the racemic analyte can lead to the formation of transient diastereomeric complexes. These complexes have different magnetic environments, resulting in separate signals for the two enantiomers in the NMR spectrum.
Rationale for Method Selection: This method is rapid, requires minimal sample, and does not consume large volumes of solvent. For this compound, chiral alcohols like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or chiral acids can be effective CSAs. The aromatic protons or the methoxy protons of the analyte are likely to show the largest chemical shift differences.
Experimental Protocol: NMR with CSA
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Materials:
-
NMR tubes, deuterated chloroform (CDCl₃), and a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a proton NMR spectrum of the analyte alone.
-
Add a molar equivalent of the CSA to the NMR tube.
-
Acquire another proton NMR spectrum.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the two enantiomers.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the ratio of the integrals.
-
Conclusion and Recommendations
The selection of the optimal method for assessing the enantiomeric excess of this compound is a multi-faceted decision.
-
For routine, high-throughput analysis in a drug discovery or process development setting, Chiral SFC is highly recommended. Its speed, low solvent consumption, and high resolution make it an efficient and cost-effective choice.
-
Chiral HPLC remains a robust and reliable workhorse. With a vast selection of available chiral stationary phases, it offers a high probability of achieving a successful separation. It is an excellent choice for methods that will be transferred to quality control laboratories.
-
Chiral GC is a viable option if the instrumentation is readily available and high sensitivity is required. The potential need for derivatization is a consideration.
-
NMR spectroscopy with a chiral solvating agent is a valuable tool for rapid, non-separative screening. It is particularly useful for a quick check of enantiomeric purity without extensive method development.
Ultimately, the most suitable technique will depend on the specific requirements of the analysis, including the desired sample throughput, available instrumentation, and the stage of the drug development process. A well-validated and robust analytical method is a cornerstone of successful chiral drug development, ensuring the quality, safety, and efficacy of the final product.
References
-
De Klerck, K., Vander Heyden, Y., & Mangelings, D. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography. Journal of Chromatography A, 1363, 311–322. Available at: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]
- Galea, C. A., et al. (2022).
A Comparative In Silico Docking Analysis of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate Against Key Therapeutic Targets
Abstract
In the landscape of modern drug discovery, computational methods serve as a powerful initial step to screen, identify, and optimize potential therapeutic agents. This guide presents a comparative molecular docking study of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate, a small molecule with a rigid indene scaffold, against two prominent protein targets from distinct therapeutic areas: Cyclooxygenase-2 (COX-2) for inflammation and Acetylcholinesterase (AChE) for neurodegenerative disorders. By elucidating the predicted binding affinities and interaction patterns, this in silico analysis provides a foundational hypothesis for the molecule's potential biological activity and selectivity, guiding future experimental validation. The entire workflow, from ligand and protein preparation to docking and analysis, is detailed to ensure reproducibility and transparency.
Introduction: The Role of In Silico Screening in Drug Discovery
Molecular docking is a cornerstone of structure-based drug design (SBDD), offering a computational framework to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein.[1][2] This approach models the interaction at an atomic level, allowing for the characterization of ligand behavior within a protein's binding site and the elucidation of fundamental biochemical processes.[3] The primary goals are to predict the preferred binding orientation (pose) of the ligand and to estimate the strength of the interaction, commonly expressed as binding affinity.[3][4] By screening virtual libraries of compounds against a validated target, researchers can prioritize molecules for synthesis and subsequent in vitro or in vivo testing, significantly accelerating the drug discovery pipeline.
This guide focuses on this compound (CAS: 163456-61-9), a compound whose biological activity is not extensively characterized in public literature.[5] The rigid bicyclic core of indene derivatives makes them attractive scaffolds in medicinal chemistry, having been explored for activity against targets like cyclin-dependent kinase 2 (CDK2), mitochondrial malate dehydrogenase 2 (MDH2), and peroxisome proliferator-activated receptor γ (PPARγ).[6][7][8] Given this precedent, we hypothesize that this specific indene ester may exhibit favorable binding to other well-established drug targets.
To investigate this, we have selected two targets of high therapeutic relevance:
-
Cyclooxygenase-2 (COX-2): A key enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Its inhibition is a validated strategy for treating pain and inflammation.
-
Acetylcholinesterase (AChE): An enzyme that degrades the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Indene analogues have previously been investigated as AChE inhibitors, making this a logical choice for comparative analysis.
This guide provides a self-validating, step-by-step protocol for performing this comparative docking study, explaining the causality behind each methodological choice and presenting the results in a clear, comparative format.
Part 1: Experimental Design & Workflow
A robust computational study requires a well-defined workflow. The process begins with the preparation of both the ligand and the protein targets, proceeds to the docking simulation, and concludes with a thorough analysis of the results.
Overall Experimental Workflow Diagram
The following diagram outlines the complete computational workflow employed in this study.
Caption: High-level workflow for the comparative docking study.
Part 2: Detailed Methodologies
Ligand Preparation
The accuracy of a docking simulation is highly dependent on the correct three-dimensional representation of the ligand, including its charge distribution and rotatable bonds.
Protocol:
-
Obtain Ligand Structure: The 2D structure of this compound was obtained. Its canonical SMILES representation is COC1=CC=C2C(C1)CC(C2)C(=O)OC.
-
2D to 3D Conversion: The SMILES string was converted into a 3D structure file (SDF or MOL2 format) using a molecular editor or a tool like Open Babel.
-
Energy Minimization: The 3D structure was subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Preparation for AutoDock: The minimized ligand structure was processed using AutoDock Tools (ADT). This critical step involves:
-
Assigning Gasteiger partial charges, which are essential for calculating electrostatic interactions.
-
Merging non-polar hydrogens to reduce computational complexity.
-
Defining active torsions (rotatable bonds) to allow for ligand flexibility during docking.
-
-
Final Output: The prepared ligand was saved in the PDBQT file format, which contains the atomic coordinates, charge information, and atom types required by AutoDock Vina.
Protein Target Preparation
Proper receptor preparation is crucial for defining the correct binding site and ensuring accurate scoring. High-resolution crystal structures are the preferred starting point.
Protocol:
-
Structure Retrieval: The 3D crystallographic structures of the target proteins were downloaded from the RCSB Protein Data Bank (PDB).[9]
-
COX-2: PDB ID: 5IKR
-
AChE (from Torpedo californica): PDB ID: 1EA5[10]
-
-
Receptor Cleaning: Using a molecular visualization tool such as PyMOL or Discovery Studio Visualizer, the initial PDB files were "cleaned".[11][12][13] This is a self-validating step to ensure the simulation is not influenced by non-essential molecules.
-
All water molecules were removed.
-
Co-crystallized ligands, ions, and any other heteroatoms not essential to the protein's structural integrity or catalytic activity were deleted.
-
-
Preparation for AutoDock: The cleaned protein PDB files were loaded into AutoDock Tools.
-
Polar hydrogens were added to the protein structure, as crystallographic models often do not resolve hydrogen atom positions.
-
Kollman charges were assigned to the protein atoms.
-
-
Final Output: The prepared receptors were saved in the PDBQT format.
Molecular Docking Simulation
The docking simulation explores the conformational space of the ligand within the defined active site of the protein to find the most energetically favorable binding modes.
Protocol:
-
Grid Box Definition: A grid box was defined around the active site of each protein. The causality behind this step is to constrain the computational search to the region of interest, saving computational time and increasing the accuracy of finding the correct pose. The center and dimensions of the box were determined based on the position of the co-crystallized ligand in the original PDB structure.
-
COX-2 (5IKR): Centered on the celecoxib binding site.
-
AChE (1EA5): Centered on the donepezil binding site.
-
-
Configuration File: A configuration text file was created for each docking run, specifying the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the search space.[14] The exhaustiveness parameter, which controls the thoroughness of the search, was set to a standard value of 8.
-
Running AutoDock Vina: The docking simulation was initiated from the command line using the AutoDock Vina executable.[15] vina --config conf.txt --log log.txt
-
Output: AutoDock Vina generates an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.[16] A corresponding log file summarizes these scores.
Part 3: Results and Comparative Analysis
The primary outputs of the docking simulation are the binding affinity scores and the predicted binding poses. The binding affinity represents the free energy of binding; a more negative value indicates a stronger, more favorable interaction.[2]
Quantitative Docking Results
The docking scores for this compound against the selected targets are summarized below.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | TYR-385, ARG-513, PHE-518, VAL-523 |
| Acetylcholinesterase (AChE) | 1EA5 | -8.5 | TRP-84, TYR-130, TRP-279, PHE-330, TYR-334 |
Analysis of Binding Interactions
The specific interactions between the ligand and the protein's active site residues determine the stability of the complex. These were analyzed using BIOVIA Discovery Studio Visualizer.[17][18]
3.2.1. Interaction with Cyclooxygenase-2 (COX-2)
The ligand is predicted to bind within the hydrophobic channel of COX-2. The methoxy group on the indene ring is oriented towards the top of the binding pocket.
-
Hydrogen Bonding: The carbonyl oxygen of the ester group is predicted to form a hydrogen bond with the hydroxyl group of TYR-385 . This is a critical interaction, as TYR-385 is a key catalytic residue in COX-2.
-
Hydrophobic and van der Waals Interactions: The indene ring scaffold fits snugly into the hydrophobic pocket, making favorable van der Waals contacts with residues such as PHE-518 and VAL-523 .
-
Pi-Alkyl Interaction: A Pi-Alkyl interaction is observed between the aromatic ring of the indene core and the side chain of ARG-513 .
3.2.2. Interaction with Acetylcholinesterase (AChE)
The ligand is predicted to bind at the base of the active site gorge of AChE, a long and narrow channel.
-
Pi-Pi Stacking: The aromatic portion of the indene ring is predicted to form a strong Pi-Pi stacking interaction with the indole ring of TRP-84 at the anionic subsite. This is a common feature for many AChE inhibitors.
-
Hydrophobic and van der Waals Interactions: The dihydroindene part of the scaffold makes hydrophobic contacts with several aromatic residues that line the gorge, including TRP-279 , PHE-330 , and TYR-334 .
-
No Conventional Hydrogen Bonds: In the top-ranked pose, no conventional hydrogen bonds were predicted, suggesting that the binding is primarily driven by hydrophobic and aromatic stacking interactions.
Part 4: Discussion and Future Perspectives
The comparative docking results provide valuable initial insights. With a predicted binding affinity of -9.2 kcal/mol , this compound shows a stronger theoretical preference for COX-2 over AChE (-8.5 kcal/mol). The predicted hydrogen bond with the catalytic TYR-385 residue in COX-2 suggests a plausible mechanism of inhibition that warrants further investigation.
In contrast, its binding to AChE appears to be driven by non-polar interactions, particularly the Pi-Pi stacking with TRP-84. While the binding energy is still favorable, the lack of hydrogen bonding interactions might translate to lower specificity or potency compared to established AChE inhibitors.
It is crucial to acknowledge the limitations of this in silico approach. Molecular docking is a simulation that relies on scoring functions to approximate binding energies and does not account for protein flexibility, solvent effects, or entropic contributions with perfect accuracy.[2] Therefore, these results should be interpreted as predictive hypotheses rather than confirmed experimental data.
Recommended Next Steps:
-
In Vitro Validation: The most direct way to validate these findings is through in vitro enzyme inhibition assays for both COX-2 and AChE to experimentally determine IC50 values.
-
Molecular Dynamics (MD) Simulations: Running MD simulations on the predicted protein-ligand complexes can provide a more dynamic picture of the interaction, assessing the stability of the binding pose and key interactions over time.[10]
-
Lead Optimization: If in vitro activity is confirmed, the binding poses can guide the rational design of analogues with improved potency and selectivity. For instance, modifications could be made to the ester group to form additional hydrogen bonds within the COX-2 active site.
Conclusion
This in silico comparative study demonstrates that this compound is a promising candidate for interacting with therapeutically relevant protein targets. The computational evidence points towards a preferential binding to COX-2, mediated by a key hydrogen bond and favorable hydrophobic contacts. The predicted binding to AChE is also significant, though seemingly driven by different forces. This guide provides a comprehensive, reproducible workflow and a solid theoretical foundation for prioritizing this molecule for synthesis and subsequent biological evaluation in anti-inflammatory and neurodegenerative disease research programs.
References
-
Fitzkee Lab @ Mississippi State. A Beginner's Guide to Molecular Visualization Using PyMOL. [Link]
-
University of Bath. A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics. [Link]
-
The Scripps Research Institute. Tutorial – AutoDock Vina. [Link]
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Mishra, G. P., Sharma, R., & Joshi, H. M. (2017). QSAR and Docking Studies of Indene N-Oxide Derivatives as PPARγ Agonists. Journal of Drug Delivery and Therapeutics, 7(7), 123-130. [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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SciELO. (2016). Computational study of the interaction between indene pyrazole and cyclin dependent kinase 2. SciELO. [Link]
-
The Scripps Research Institute. Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
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Martinelli, A. Protein-ligand interaction. [Link]
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PyMOL Wiki. Practical Pymol for Beginners. [Link]
-
Bapat, S. (2020). Protein Visualization Tool | PyMOL Tutorial for Beginners. YouTube. [Link]
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Bioinformatics Review. (2024). How to see ligand interactions and label residues in DS Visualizer? [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Eagon, S. Vina Docking Tutorial. Eagon Research Group. [Link]
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Li, Y., et al. (2023). Prioritization of Drug Targets for Neurodegenerative Diseases by Integrating Genetic and Proteomic Data From Brain and Blood. Biological Psychiatry. [Link]
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Al-Mamun, A., et al. (2025). Novel Drug Targets for Neurodegenerative Diseases of Elderly People to Develop Effective Therapeutics: A Comprehensive Analysis. Journal of Personalized Medicine. [Link]
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Li, Y., et al. (2024). CXCR4/CXCL12 axis: "old" pathway as "novel" target for anti-inflammatory drug discovery. Medicinal Research Reviews. [Link]
-
Kumar, A., et al. (2021). Synthesis, biological evaluation and molecular docking studies of indeno[1,2-c]pyrazol derivatives as inhibitors of mitochondrial malate dehydrogenase 2 (MDH2). Bioorganic Chemistry. [Link]
-
Dassault Systèmes. BIOVIA Discovery Studio Visualizer. [Link]
-
Baroroh, D. K. (2021). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Indonesian Journal of Computational Biology (IJCB). [Link]
-
Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]
-
Simmons, D. L. (2006). What makes a good anti-inflammatory drug target?. Drug Discovery Today. [Link]
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Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]
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Cambridge Healthtech Institute. Neurodegeneration Targets. Discovery On Target. [Link]
-
Cohen, P. (2009). Targeting protein kinases for the development of anti-inflammatory drugs. MRC PPU. [Link]
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YouTube. (2024). How to check different types of protein-ligand interactions in DSV ||Discovery Studio Visualizer||. [Link]
-
Science Codex. (2013). Scientists find potential new targets for anti-inflammatory therapies. [Link]
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Mass General Brigham. (2025). Researchers Identify New Protein Target to Control Chronic Inflammation. [Link]
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Sharma, P., & Singh, R. (2017). Molecular Docking: A structure-based drug designing approach. J SciMed Central. [Link]
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Gupta, S. M., et al. (2023). Computational Investigation of the Interaction of Novel Indene Methylene Analogues with Acetylcholinesterase from Both Dynamic and Thermodynamic Perspectives. Letters in Drug Design & Discovery. [Link]
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MDPI. (2023). Role of Tau Protein in Neurodegenerative Diseases and Development of Its Targeted Drugs: A Literature Review. [Link]
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Bioinformatics Insights. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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News-Medical.Net. (2022). Discovering new drug targets for neurodegenerative diseases. [Link]
-
ETFLIN. (2022). A Beginner's Guide to Molecular Docking. [Link]
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Safety Operating Guide
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate proper disposal procedures
As a Senior Application Scientist, I understand that moving from research to application requires not only scientific acumen but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical reagents like Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate is a critical aspect of laboratory operations that safeguards both researchers and the environment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Safety Goggles: To protect against splashes.
-
Lab Coat: To prevent skin contact.
-
Nitrile Gloves: To protect hands from contamination.
All handling of this substance, whether in solid or solution form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Waste Characterization and Segregation: A Critical First Step
Proper disposal begins with accurate waste characterization. Although not definitively classified, it is prudent to treat this compound as a hazardous chemical waste stream due to the characteristics of related indene compounds, which can be flammable and pose an aspiration risk.[1]
Actionable Step: Segregate waste containing this compound from other laboratory waste streams. It should be collected in a designated, properly labeled container for organic solvent waste.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound.
3.1. For Small Quantities (<50 mL of solution):
For minor spills or residual amounts, absorption onto an inert material is a viable first step.
-
Step 1: Absorb the liquid onto an inert absorbent material such as vermiculite, perlite, or cat litter.[2]
-
Step 2: Scoop the mixture into a designated chemical waste container.
-
Step 3: Seal the container and store it in a well-ventilated area, away from ignition sources, until it can be collected by a licensed waste contractor.[2]
3.2. For Larger Quantities (>50 mL of solution):
Larger volumes of waste should be collected and stored for professional disposal.
-
Step 1: Carefully transfer the waste solution into a designated container for organic solvent waste.[2] These containers should be made of a compatible material.[3]
-
Step 2: Ensure the container is tightly sealed and properly labeled with the words "Hazardous Waste," the full chemical name, and any known hazard warnings.[4]
-
Step 3: Store the container in a designated satellite accumulation area (SAA) within the laboratory until it is collected by your institution's Environmental Health and Safety (EHS) office or a licensed waste contractor.[4]
3.3. Disposal of Empty Containers:
Empty containers that previously held this compound must also be managed appropriately.
-
Step 1: Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[5]
-
Step 2: Collect the rinsate from the first rinse and dispose of it as chemical waste, following the procedures outlined above.[5]
-
Step 3: Subsequent rinsates may be permissible for drain disposal, but this must be confirmed with your institution's EHS office.[5]
-
Step 4: Before disposing of the empty container in the regular trash, deface or remove the original label to prevent any confusion.[5]
Regulatory Compliance and Institutional Policies
The disposal of chemical waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8] Academic and research institutions are required to have a written plan for managing each waste stream.[4]
It is mandatory to consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal.[5] They will provide specific guidance based on local and national regulations and your facility's waste generator status.[4][9]
Hazard Profile and Disposal Summary
The following table summarizes the potential hazards and recommended disposal route for this compound, based on data for structurally related compounds.
| Parameter | Information (based on related compounds) | Citation |
| Physical State | Likely a liquid or low-melting solid | [1] |
| Potential Hazards | Flammable, Potential for aspiration toxicity | [1][10] |
| Primary Disposal Route | Incineration via a licensed hazardous waste contractor | [4] |
| Container Type | Compatible, sealed container for organic solvent waste | [3] |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Hazard Warnings | [4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 163456-61-9).
Hazard Profile: A Synthesis of Analogous Compound Data
Based on the hazard classifications of structurally similar molecules, this compound should be handled as a substance with the potential for the following hazards:
| Hazard Classification | Description | Rationale based on Analogous Compounds |
| Acute Toxicity, Oral | Harmful if swallowed. | Dihydroindene carboxylic acids are classified with H302 (Harmful if swallowed).[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | Dihydroindene carboxylic acids are classified with H315 (Causes skin irritation).[1][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Dihydroindene carboxylic acids are classified with H319 (Causes serious eye irritation).[1][3][4] |
| STOT SE 3 | May cause respiratory irritation. | Dihydroindene carboxylic acids are classified with H335 (May cause respiratory irritation).[1][4] |
| Flammable Liquid | Potentially a flammable liquid and vapor. | The indene and methoxybenzene moieties are both associated with flammability.[2][5] |
Personal Protective Equipment (PPE) Protocol: A Risk-Based Approach
The selection of appropriate PPE is critical to mitigate the risks outlined above. The following protocol provides a step-by-step guide for ensuring your safety.
Eye and Face Protection: Your First Line of Defense
Given the high likelihood of serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. However, due to the irritation risk, chemical splash goggles that provide a tight seal around the eyes are strongly recommended for all handling procedures.[6]
-
Splash Hazard: When handling larger quantities (>50 mL) or performing operations with a high potential for splashing (e.g., transferring, mixing), a face shield must be worn in addition to chemical splash goggles.[6]
Hand Protection: Selecting the Right Barrier
Solvents and organic molecules can degrade or permeate gloves at different rates. The ester and aromatic functionalities of the target molecule necessitate careful glove selection.
| Glove Material | Recommended Use | Rationale |
| Nitrile | Suitable for incidental contact and splash protection. | Offers good general chemical resistance but should be changed immediately upon contamination.[7] |
| Butyl Rubber | Recommended for extended contact or immersion. | Provides superior resistance to esters and ketones.[6][7] |
| Neoprene | A viable alternative for moderate chemical resistance. | Offers good resistance to acids, caustics, and alcohols.[7] |
Glove Use Best Practices:
-
Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Double-gloving can provide an extra layer of protection, especially during high-risk procedures.
-
After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after removing gloves.
Skin and Body Protection: Preventing Dermal Exposure
To prevent skin irritation from splashes or spills, appropriate body protection is essential.
-
Laboratory Coat: A standard, buttoned lab coat should be worn at all times in the laboratory.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.
-
Clothing and Footwear: Long pants and closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection: When to Escalate Precautions
Given the potential for respiratory irritation, engineering controls should be the primary method of exposure reduction.
-
Primary Engineering Control: All work with this compound should be conducted in a certified chemical fume hood.
-
When Respiratory Protection is Necessary: If engineering controls are not sufficient to minimize the inhalation risk (e.g., during a large spill, when handling the compound as a fine powder, or if working outside of a fume hood is unavoidable), respiratory protection is required.
-
Recommended Respirator: A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor (OV) cartridges is recommended. If the compound is in a particulate form, a combination OV/P100 cartridge should be used.
Operational and Disposal Plans
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, with a strong preference for a chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible and unobstructed.[5]
Spill and Emergency Procedures
-
Small Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and follow your institution's emergency procedures.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Waste Disposal
-
Waste Characterization: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal: Dispose of all waste in accordance with your institution's and local environmental regulations. Do not dispose of it down the drain.
Visualized PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned experimental procedure.
Caption: PPE selection workflow for handling this compound.
References
-
PubChem. 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-. National Center for Biotechnology Information. [Link]
-
Carl ROTH. Safety Data Sheet: Methoxybenzene. [Link]
-
Australian Government Department of Health. Benzene, 1-methoxy-4-(2-propenyl)- - Draft evaluation statement. [Link]
-
Appchem. 1H-Indene-2-carboxylic acid, 2,3-dihydro-4-methoxy-, methyl ester. [Link]
-
MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]
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PubChem. 1H-Indene-1-carboxylic acid, 2,3-dihydro-. National Center for Biotechnology Information. [Link]
-
MCR Safety. How to Choose PPE for Chemical Work. [Link]
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ResearchGate. The role of the methoxy group in approved drugs. [Link]
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PubChem. 2,3-dihydro-1H-indene-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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Eurofins. Chemical Safety | Personal Protective Equipment (PPE). [Link]
Sources
- 1. 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl- | C11H12O2 | CID 116993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-dihydro-1H-indene-4-carboxylic acid | C10H10O2 | CID 232840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
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- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
